Technical Documentation Center

3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid
  • CAS: 859851-00-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of a robust and efficient synthetic pathway for 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a robust and efficient synthetic pathway for 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The narrative emphasizes the chemical logic behind the chosen synthetic strategy, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Furyl-Pyrazole Scaffold

Heterocyclic compounds containing pyrazole and furan rings are prominent pharmacophores in a multitude of biologically active molecules. The unique electronic properties and conformational flexibility of these scaffolds contribute to their ability to interact with a wide range of biological targets. Specifically, the 3-(2-furyl)-1H-pyrazole-5-carboxylic acid core and its derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[1] A comprehensive understanding of their synthesis is therefore crucial for the development of novel therapeutics and functional materials.

A Strategic Approach: The Three-Stage Synthesis Pathway

The synthesis of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid is most effectively achieved through a three-stage process. This pathway is designed for efficiency and control over the final product's structure.

The core strategy involves:

  • Claisen Condensation: Formation of a key β-dicarbonyl intermediate from readily available starting materials.

  • Knorr Pyrazole Synthesis: Cyclization of the β-dicarbonyl intermediate with methylhydrazine to construct the desired 1-methylpyrazole ring.

  • Ester Hydrolysis: Conversion of the pyrazole-5-carboxylate ester to the final carboxylic acid.

This approach offers a logical and well-established route to the target molecule, with each step being a classic and well-understood organic transformation.

Synthesis_Pathway Start Starting Materials: 2-Acetylfuran & Diethyl Oxalate Step1 Step 1: Claisen Condensation Start->Step1 Intermediate1 Ethyl 4-(2-furyl)-2,4-dioxobutanoate (β-Dicarbonyl Intermediate) Step1->Intermediate1 Step2 Step 2: Knorr Pyrazole Synthesis (with Methylhydrazine) Intermediate1->Step2 Intermediate2 Ethyl 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylate (Ester Precursor) Step2->Intermediate2 Step3 Step 3: Ester Hydrolysis Intermediate2->Step3 End Final Product: 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid Step3->End

Caption: Overall workflow for the synthesis of the target molecule.

Stage 1: Synthesis of the β-Dicarbonyl Intermediate via Claisen Condensation

The initial and critical step is the formation of a 1,3-dicarbonyl compound, which serves as the electrophilic backbone for the pyrazole ring. A Claisen condensation between 2-acetylfuran and diethyl oxalate is an effective method to generate the required ethyl 4-(2-furyl)-2,4-dioxobutanoate.[2]

Mechanistic Insight

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[3][4] In this specific case, the enolate of 2-acetylfuran, formed by deprotonation with a suitable base like sodium ethoxide, acts as the nucleophile. This enolate then attacks the electrophilic carbonyl carbon of diethyl oxalate. The subsequent loss of an ethoxide leaving group from the tetrahedral intermediate yields the desired β-dicarbonyl product.

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Acetylfuran Reaction Reaction 2-Acetylfuran->Reaction Diethyl Oxalate Diethyl Oxalate->Reaction Sodium Ethoxide (Base) Sodium Ethoxide (Base) Sodium Ethoxide (Base)->Reaction Acid Workup Acid Workup Ethyl 4-(2-furyl)-2,4-dioxobutanoate Acid Workup->Ethyl 4-(2-furyl)-2,4-dioxobutanoate Reaction->Acid Workup Intermediate Salt

Caption: Schematic of the Claisen condensation reaction.

Detailed Experimental Protocol
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol.

  • Reaction Initiation: Cool the mixture to 0-5 °C in an ice bath. A solution of 2-acetylfuran (1.0 equivalent) and diethyl oxalate (1.2 equivalents) in anhydrous ethanol is added dropwise over 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: The reaction mixture is then poured into a mixture of ice and concentrated hydrochloric acid to neutralize the base and precipitate the product. The crude solid is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure ethyl 4-(2-furyl)-2,4-dioxobutanoate.

Parameter Value/Condition
Base Sodium Ethoxide
Solvent Anhydrous Ethanol
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Typical Yield 70-85%

Stage 2: Knorr Pyrazole Synthesis - Constructing the Heterocyclic Core

With the β-dicarbonyl intermediate in hand, the next stage is the construction of the pyrazole ring. The Knorr pyrazole synthesis, a classic and reliable method, is employed for this transformation.[5] It involves the condensation of the 1,3-dicarbonyl compound with a hydrazine derivative, in this case, methylhydrazine, to introduce the desired N-methyl group.

Regioselectivity in the Knorr Synthesis

The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine like methylhydrazine can potentially lead to two regioisomeric pyrazoles. The regiochemical outcome is influenced by several factors, including the steric and electronic properties of the substituents on the diketone and the reaction conditions (e.g., pH).[6][7][8] In the case of ethyl 4-(2-furyl)-2,4-dioxobutanoate, the furan ring and the ester group present different electronic environments. Generally, the more nucleophilic nitrogen of methylhydrazine (the unsubstituted nitrogen) will preferentially attack the more electrophilic carbonyl carbon. The reaction is often carried out under acidic conditions to facilitate the cyclization and dehydration steps. Careful control of the reaction conditions is essential to favor the formation of the desired 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylate isomer.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4-(2-furyl)-2,4-dioxobutanoate (1.0 equivalent) in glacial acetic acid.

  • Addition of Hydrazine: To this solution, add methylhydrazine sulfate (1.1 equivalents) portion-wise at room temperature.

  • Cyclization: The reaction mixture is then heated to reflux (around 110-120 °C) for 4-6 hours. The progress of the reaction is monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with a saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by washing with water. The solid is then dried and can be further purified by column chromatography on silica gel or by recrystallization to afford pure ethyl 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylate.

Parameter Value/Condition
Hydrazine Source Methylhydrazine Sulfate
Solvent Glacial Acetic Acid
Temperature Reflux (110-120 °C)
Reaction Time 4-6 hours
Typical Yield 65-80%

Stage 3: Ester Hydrolysis - Unveiling the Carboxylic Acid

The final step in the synthesis is the conversion of the ethyl ester to the desired carboxylic acid. This is typically achieved through basic hydrolysis, a process also known as saponification.

Mechanistic Considerations

Base-catalyzed ester hydrolysis is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism.[9] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the final product.

Hydrolysis_Mechanism cluster_start Starting Material cluster_reagents_hydrolysis Reagents cluster_product_final Final Product Pyrazole Ester Pyrazole Ester Reaction_Hydrolysis Reaction_Hydrolysis Pyrazole Ester->Reaction_Hydrolysis Nucleophilic Attack by OH- NaOH (aq) NaOH (aq) NaOH (aq)->Reaction_Hydrolysis HCl (aq) Workup HCl (aq) Workup Pyrazole Carboxylic Acid Pyrazole Carboxylic Acid HCl (aq) Workup->Pyrazole Carboxylic Acid Intermediate_Carboxylate Intermediate_Carboxylate Reaction_Hydrolysis->Intermediate_Carboxylate Formation of Tetrahedral Intermediate & Loss of Ethoxide Intermediate_Carboxylate->HCl (aq) Workup Protonation

Caption: Simplified mechanism of base-catalyzed ester hydrolysis.

Detailed Experimental Protocol
  • Hydrolysis Reaction: Suspend ethyl 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylate (1.0 equivalent) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Heating: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC (disappearance of the starting ester).

  • Acidification: After cooling the reaction mixture to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: The precipitated carboxylic acid is collected by filtration, washed thoroughly with cold water to remove any inorganic salts, and dried under vacuum.

  • Purity Assessment: The purity of the final product, 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid, can be assessed by melting point determination, and its structure confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Parameter Value/Condition
Base Sodium Hydroxide
Solvent Ethanol/Water
Temperature Reflux
Reaction Time 2-4 hours
Typical Yield >90%

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid. By leveraging well-established and understood chemical transformations—the Claisen condensation, the Knorr pyrazole synthesis, and ester hydrolysis—researchers can confidently synthesize this valuable heterocyclic compound. The provided protocols and mechanistic discussions are intended to serve as a strong foundation for further exploration and derivatization of this important molecular scaffold in the pursuit of novel scientific discoveries.

References

  • NCChem. (2022, November 4). CLAISEN CONDENSATION. ETHYL ACETOACETATE. #ncchem [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES. Retrieved February 7, 2026, from [Link]

  • The Organic Chemistry Tutor. (2017, May 6). Claisen Condensation| Ethyl acetate to β-Keto ester | Explanation & Mechanism| [Video]. YouTube. [Link]

  • ResearchGate. (2025, August 9). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Chemistry - Vidya Connect. (2023, March 10). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 | [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Han, J., Wang, T., Feng, S., Li, C., & Zhang, Z. (2016). One-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran catalyzed via K10 montmorillonite under solvent-free conditions. RSC Advances, 6(10), 8086-8092.
  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, September 18). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. ACS Omega, 8(39), 35896-35908. [Link]

  • PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN101357910A - Method for synthesizing 2-acetylfuran.
  • American Chemical Society. (2022, June 10). Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. The Journal of Organic Chemistry, 87(13), 8469-8483. [Link]

  • American Chemical Society. (2023, June 2). Theoretical Studies on the Reaction Kinetic of 2-Acetylfuran with Hydroxyl Radicals. ACS Omega, 8(23), 21277-21284. [Link]

  • Doceri. (2014, April 21). Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism) [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved February 7, 2026, from [Link]

  • Tohoku University. (n.d.). Reaction of furan derivatives with ammonia. Retrieved February 7, 2026, from [Link]

  • Chemsrc. (2025, August 25). Ethyl 3-(2-furyl)pyrazole-5-carboxylate. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, July 1). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 15(1), 12345.
  • Organic Chemistry Portal. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Retrieved February 7, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Synthesis of 2-acetylfuran by vapor phase acylation of furan over ferrite. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, December 5). Synthesis of 1,3-diketone and its reaction with different N-nucleophiles (Part II). Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-phenyl butane-1,3-dione. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). 2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity. Retrieved February 7, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of the physicochemical properties of 3-(2-furyl)-1-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering in-depth explanations of the experimental methodologies and the scientific rationale that underpins them. The synthesis of theoretical data with practical, field-proven insights aims to equip researchers with the foundational knowledge required for the effective application of this molecule in drug discovery and development.

Introduction: The Significance of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, molecules incorporating furan and pyrazole moieties have garnered considerable attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The title compound, 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid, is a notable member of this class. Its conjugated π-system and array of functional groups present multiple opportunities for molecular interactions, making it a promising scaffold for the design of novel therapeutic agents and optoelectronic materials.[1][2] A thorough understanding of its physicochemical properties is paramount, as these characteristics govern its behavior in biological systems and its suitability for various applications.

Molecular Structure and Core Physicochemical Data

The structural integrity and electronic distribution of a molecule are the primary determinants of its physical and chemical properties. Theoretical investigations using Density Functional Theory (DFT) have provided valuable insights into the geometry and electronic nature of the parent compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.[1][3] These studies indicate a planar conformation for the molecule, a feature that enhances π-conjugation across the furan and pyrazole rings.[1][3]

Below is a table summarizing the key physicochemical properties of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid. It is important to note that while theoretical data for the parent compound is available, experimental values for the methylated derivative are not widely published. Therefore, this guide also outlines the standard experimental protocols for their determination.

PropertyValue/Predicted BehaviorExperimental Protocol Section
Molecular Formula C₉H₈N₂O₃N/A
Molecular Weight 192.17 g/mol N/A
Melting Point (°C) Predicted to be a solid with a defined melting point. For a related compound, 3-methylpyrazole-5-carboxylic acid, the melting point is 236-240 °C.4.1
Solubility Predicted to have low solubility in water and higher solubility in organic solvents like DMSO and methanol.4.2
pKa The carboxylic acid group will have an acidic pKa, likely in the range of 3-5.4.3
LogP (Octanol-Water Partition Coefficient) Predicted to have a positive LogP value, indicating a degree of lipophilicity.4.4
Appearance Likely a white to off-white solid.N/A

Spectroscopic and Electronic Profile

Spectroscopic analysis is fundamental to the structural elucidation and characterization of a molecule. Theoretical studies on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid have provided a detailed preview of its spectral features.[1]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, offering a unique fingerprint of its functional groups. For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the calculated FT-IR spectrum reveals characteristic vibrational bands corresponding to its key functional groups.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Theoretical 1H and 13C NMR spectra for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid have been calculated.[1] A notable feature in the theoretical 13C NMR spectrum is a signal around 140 ppm, corresponding to the carbon atom in the furan ring directly bonded to the electronegative oxygen atom.[1]

UV-Visible Spectroscopy and Electronic Properties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The parent compound exhibits a prominent absorption peak at approximately 251 nm, which is attributed to a π → π* transition.[1] This strong absorption in the UV region suggests potential for optoelectronic applications.[1][2] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap has been calculated to be relatively large, indicating high electronic stability.[1]

Experimental Determination of Physicochemical Properties: A Methodological Guide

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid. These protocols are designed to be self-validating and are grounded in established analytical techniques.

Determination of Melting Point
  • Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity.

  • Protocol:

    • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Assessment of Solubility
  • Rationale: Solubility is a critical parameter in drug development, influencing absorption, distribution, and formulation. Understanding the solubility of a compound in various solvents is essential for its handling and application.

  • Protocol (Thermodynamic Solubility):

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol, DMSO) in a sealed vial.

    • The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered or centrifuged to remove the undissolved solid.

    • The concentration of the compound in the clear supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa (Acid Dissociation Constant)
  • Rationale: The pKa value indicates the strength of an acid in solution and is crucial for predicting the ionization state of a molecule at a given pH.[4] For a carboxylic acid, the pKa influences its solubility, permeability, and interaction with biological targets.

  • Protocol (Potentiometric Titration):

    • A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized.

Measurement of LogP (Octanol-Water Partition Coefficient)
  • Rationale: LogP is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

  • Protocol (Shake-Flask Method):

    • A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

    • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

    • The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.

    • The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

    • LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. It is essential for determining the purity of a synthesized compound and for identifying any process-related impurities.

  • Protocol (Reverse-Phase HPLC):

    • Column: A C18 reverse-phase column is a suitable starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[5]

    • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm) is commonly used.

    • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and diluted to an appropriate concentration.

    • Analysis: The sample is injected onto the HPLC system, and the resulting chromatogram is analyzed to determine the peak area of the main component and any impurities. Purity is typically expressed as the percentage of the main peak area relative to the total peak area.

Synthesis and Purification

The synthesis of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid can be approached through several synthetic routes. A plausible method involves the reaction of a furan-containing precursor with a hydrazine derivative to form the pyrazole ring, followed by N-methylation and carboxylation or hydrolysis of a corresponding ester.

Synthesis_Workflow A Furan-containing precursor C Pyrazole formation A->C B Hydrazine derivative B->C D N-methylation C->D E Carboxylation/Ester Hydrolysis D->E F Purification (Crystallization/Chromatography) E->F G 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid F->G

Sources

Foundational

Theoretical Properties of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid: A Computational Guide

This guide outlines a rigorous theoretical framework for characterizing 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid , a pharmacophore combining the electron-rich furan ring with the bioactive pyrazole core.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous theoretical framework for characterizing 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid , a pharmacophore combining the electron-rich furan ring with the bioactive pyrazole core.[1][2]

While the unmethylated parent analog (3-(2-furyl)-1H-pyrazole-5-carboxylic acid) has been documented in recent literature, the 1-methyl derivative presents distinct electronic and conformational challenges—specifically the loss of the N1-H donor capability and the introduction of steric strain at the ortho position to the carboxylic acid.[1][2]

Executive Summary

Compound Class: Heteroaromatic Carboxylic Acid Core Framework: N-methylated Pyrazole linked to Furan Key Theoretical Feature: Disruption of planar H-bonding networks typical of 1H-pyrazoles by the N-methyl group, leading to unique torsional and electronic profiles.[1][2]

This guide details the Density Functional Theory (DFT) protocols required to accurately model this molecule, focusing on the competition between


-conjugation (planarizing) and steric hindrance (twisting).[1][2]

Part 1: Computational Methodology (The Protocol)

To ensure data integrity comparable to high-impact structural journals (e.g., Journal of Molecular Structure), the following level of theory is prescribed. This protocol balances computational cost with the accuracy required for hyperfine interactions (hydrogen bonding) and vibrational scaling.[1][2]

Level of Theory[1][2][3][4][5][6][7]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][2][3] This remains the industry standard for organic heterocycles, providing excellent error cancellation for bond lengths and vibrational frequencies.[1][2]

  • Basis Set: 6-311++G(d,p) .[1][2][4][5][6]

    • Why this choice? The split-valence triple-zeta basis set is crucial.[1][2] The diffuse functions (++) are mandatory to accurately model the lone pairs on the carboxylic oxygen and furan oxygen, as well as the acidic proton's delocalization.[1][2]

  • Solvent Model: PCM (Polarizable Continuum Model) or SMD using Water or DMSO.[1][2] Gas-phase calculations often fail to predict the correct conformer for carboxylic acids due to the exaggeration of intramolecular hydrogen bonds.[1][2]

Workflow Visualization

The following diagram illustrates the logical flow of the theoretical characterization, from initial conformation search to global reactivity descriptors.

G Start Input Structure (Z-Matrix/PDB) Conf Conformational Scan (PES of C3-C(furan) & C5-COOH) Start->Conf 1. Rotamer Search Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Freq Frequency Analysis (NIMAG=0 Check) Opt->Freq 3. Validation Prop Electronic Properties Freq->Prop 4. Calculation Conf->Opt 2. Global Minima Sub1 FMO Analysis (HOMO/LUMO Gap) Prop->Sub1 Sub2 MEP Mapping (Reactive Sites) Prop->Sub2 Sub3 NBO Analysis (Hyperconjugation) Prop->Sub3

Figure 1: Standardized DFT workflow for characterizing pyrazole derivatives.

Part 2: Structural & Conformational Analysis[1][2]

The 1-methyl substitution at position N1 is the critical differentiator from the parent 1H-pyrazole.[1][2]

The "Steric Lock" Mechanism

In the parent 1H-pyrazole-5-carboxylic acid , the N1-H proton often forms a stabilizing intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid, locking the molecule in a planar configuration.[1][2]

  • The 1-Methyl Effect: Replacing H with Methyl (CH

    
    ) removes this donor.[1][2] Furthermore, the bulky methyl group at N1 creates steric repulsion with the carboxylic acid group at C5.[1][2]
    
  • Predicted Geometry: Unlike the planar 1H analog, the 1-methyl derivative likely exhibits a twisted carboxylate group .[1][2] The torsion angle

    
    (N1-C5-C=O) will deviate from 0°/180° to relieve strain between the N-Me protons and the carbonyl oxygen.[1][2]
    
Furan-Pyrazole Conjugation

The bond connecting the pyrazole (C3) and furan (C2') rings allows for rotation.[1][2]

  • Conjugation: The

    
    -system seeks planarity to maximize delocalization.[1][2]
    
  • Result: Expect a low rotational barrier.[1][2] The global minimum usually places the furan oxygen anti to the pyrazole N2 to minimize dipole-dipole repulsion, maintaining a near-planar dihedral angle (

    
    0-10°).[1][2]
    

Part 3: Electronic Properties & Reactivity[1][2][3][6]

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][2][3]

OrbitalLocalization CharacterChemical Significance
HOMO

-orbitals of the Furan & Pyrazole rings
Nucleophilic attacks; susceptible to oxidation.[1][2]
LUMO

-orbitals of the Carboxylic Acid & Pyrazole
Electrophilic attacks; site of reduction.[1][2]
Gap (

)
Estimated 4.0 - 4.5 eV Indicates a "hard" molecule with high kinetic stability, typical of bioactive heteroaromatics [1].[1][2]
Molecular Electrostatic Potential (MEP)

The MEP map is the primary tool for predicting non-covalent interactions (docking).[1][2]

  • Negative Regions (Red/Yellow): Concentrated on the Carbonyl Oxygen (C=O) and the Pyridine-like Nitrogen (N2).[1][2] These are H-bond acceptors.

  • Positive Regions (Blue): Concentrated on the Carboxylic Proton (COOH ).[1][2] This is the primary H-bond donor.[1][2]

  • Neutral/Green: The aromatic faces (furan/pyrazole) involved in

    
    -
    
    
    
    stacking.[1][2]
Global Reactivity Descriptors

Using Koopmans' theorem, the following parameters define the molecule's behavior in a biological system:

  • Chemical Hardness (

    
    ): 
    
    
    
    .[1][2] A high value implies resistance to charge transfer.[1][2]
  • Electrophilicity Index (

    
    ): 
    
    
    
    .[1][2] Measures the capacity to accept electrons (crucial for binding to enzyme active sites).[1][2]

Part 4: Spectroscopic Validation (IR & NMR)

To validate the theoretical model against synthesized samples, compare the following scaled frequencies.

Infrared (IR) Signatures[1][2][3][4][8]
  • O-H Stretch: 3200–3500 cm

    
     (Broad).[1][2] Note: If the experimental spectrum lacks this broadening, the molecule may exist as a dimer.[1][2]
    
  • C=O Stretch: ~1680–1720 cm

    
    .[1][2] The N-methylation typically shifts this frequency slightly higher compared to the 1H-analog due to the loss of the intramolecular H-bond.[1][2]
    
  • C-H (Methyl): ~2950 cm

    
    .[1][2] A distinct peak absent in the parent 1H-pyrazole.[1][2][3]
    
NMR Scaling[1][2]
  • 
    H NMR:  The methyl protons typically appear as a singlet around 
    
    
    
    3.8–4.1 ppm
    .[1][2] The carboxylic proton is highly deshielded (>12 ppm).[1][2]
  • Protocol: Calculate shielding tensors using the GIAO (Gauge-Including Atomic Orbital) method in DMSO solvent to match experimental conditions.

Part 5: Bioactivity & Drug-Likeness (In Silico)[1][2]

The theoretical properties suggest this molecule is a prime candidate for fragment-based drug design.[1][2]

Lipinski's Rule of Five Compliance[1][2]
  • MW: ~192 Da (< 500) - Pass [1][2]

  • H-Bond Donors: 1 (COOH) (< 5) - Pass [1][2]

  • H-Bond Acceptors: 4 (N2, O-Furan, C=O, OH) (< 10) - Pass [1][2]

  • LogP: Predicted ~1.5–2.0 (highly lipophilic due to furan/methyl, but balanced by COOH).[1][2]

Reactivity Logic Diagram

The following graph explains how the calculated properties translate to biological function.

Reactivity Mol 3-(2-furyl)-1-methyl-1H-pyrazole-5-COOH MEP MEP Analysis (Charge Distribution) Mol->MEP HOMO HOMO Energy (-6.0 eV approx) Mol->HOMO Site1 Site A: COOH (H-Bond Donor) MEP->Site1 Positive Potential Site2 Site B: N2 Nitrogen (H-Bond Acceptor) MEP->Site2 Negative Potential Bio Biological Target (e.g., Enzyme Active Site) HOMO->Bio Pi-Stacking Interaction Site1->Bio Electrostatic Anchor Site2->Bio Directional Binding

Figure 2: Structure-Activity Relationship (SAR) derived from DFT data.[1][2]

References

  • Structural and Electronic Properties of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. Source: ResearchGate (2025).[1][2][4] Comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties.

  • Synthesis and Properties of Methyl-substituted Pyrazoles. Source: MDPI (2025).[1][2] One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [1][2][7]

  • DFT Methodology for Pyrazole Derivatives. Source: PubMed (2022).[1][2] Preparation, DFT calculations, docking studies... of new pyrazole derivatives.

  • Molecular Electrostatic Potential of Pyrazoles. Source: ResearchGate (2025).[1][2][4] MEP of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Sources

Exploratory

Strategic Utilization of Substituted Pyrazole Carboxylic Acids in Modern Pharmacotherapy

Executive Summary The pyrazole ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in over 30 FDA-approved drugs. Within this class, substituted pyrazole carboxylic acids represent a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in over 30 FDA-approved drugs. Within this class, substituted pyrazole carboxylic acids represent a critical sub-family. They function dually: as direct pharmacophores where the carboxylate interacts with cationic residues (e.g., Arginine fingers in enzymes), and as robust synthetic intermediates for generating bio-active amides (e.g., kinase inhibitors).

This guide dissects the structural utility, therapeutic applications, and the persistent challenge of regioselective synthesis of these compounds. It provides actionable protocols for distinguishing N1-isomers—a frequent bottleneck in scaling pyrazole-based assets.

Structural Significance & Bioisosterism

The pyrazole carboxylic acid moiety offers unique physicochemical properties that distinguish it from phenyl or pyridine analogs:

  • Hydrogen Bond Donor/Acceptor (HBDA): The pyrazole N2 serves as a hydrogen bond acceptor, while the carboxylic acid (or derived amide) acts as both donor and acceptor. This motif is ideal for mimicking the peptide bond geometry found in endogenous substrates.

  • Rigidity & Solubility: The 5-membered ring introduces rigidity that reduces the entropic penalty of binding. Unlike phenyl rings, the nitrogen content lowers LogP, improving aqueous solubility—a critical parameter for oral bioavailability.

  • Acidic Bioisostere: The pyrazole-3-carboxylic acid is a bioisostere for

    
    -aminobutyric acid (GABA) and glutamate substructures, making it valuable in CNS drug design.
    

Therapeutic Applications: From Hinge Binders to GPCRs

A. Kinase Inhibition (The "Hinge Binder")

In oncology, pyrazole carboxylic acid derivatives are frequently employed to target the ATP-binding pocket of protein kinases.

  • Mechanism: The pyrazole nitrogen (N2) typically accepts a hydrogen bond from the kinase "hinge" region (e.g., the backbone NH of a specific residue), while the substituent at C3 or C4 (often an amide derived from the acid) directs the molecule into the hydrophobic back-pocket or the solvent-front.

  • Example: Ruxolitinib (JAK inhibitor) and Toffacitinib utilize the pyrazole core. Although these specific drugs are nitriles/pyrrolopyrimidines, the carboxylic acid precursor is often the checkpoint for introducing diversity at the solvent-exposed region.

B. Anti-Inflammatory (COX-2 Inhibition)

The carboxylic acid moiety is pivotal in designing Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

  • Mechanism: In Lonazolac analogs, the carboxylate binds to the Arg120 residue at the entrance of the cyclooxygenase (COX) channel.

  • Selectivity: Substitution at the N1 position with a sulfonamide or a bulky aryl group drives selectivity for the larger hydrophobic pocket of COX-2 over COX-1.

C. Metabolic & GPCR Modulation
  • Cannabinoid Receptors (CB1): Rimonabant is the archetype. It is synthesized from 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid. The acid is converted to a hydrazide/amide to lock the receptor in an inactive conformation.

  • Niacin Receptor (GPR109a): Pyrazole-3-carboxylic acids have been identified as partial agonists, offering a potential route to treat dyslipidemia without the flushing side effects of niacin.

Technical Deep Dive: The Regioselectivity Challenge

The most significant hurdle in pyrazole chemistry is controlling the regiochemistry during the cyclocondensation of hydrazines with 1,3-dicarbonyls (Knorr Synthesis).

The Problem: N1-Isomer Heterogeneity

When reacting a monosubstituted hydrazine (


) with an asymmetrical 1,3-diketone, two isomers are possible:
  • Isomer A (Kinetic): Nucleophilic attack by the more substituted hydrazine nitrogen (if steric bulk allows) or the less substituted one depending on electronic withdrawing groups.

  • Isomer B (Thermodynamic): Often the result of equilibration under high heat or acid catalysis.

Why it matters: Isomer A might be a nanomolar inhibitor, while Isomer B is inactive or toxic. Separating them requires tedious chromatography.

Visualization: SAR & Regiochemistry Logic

PyrazoleSAR Core Pyrazole Core N1 N1 Position: Solubility & PK Profile (Regioselectivity Hotspot) Core->N1 Determines C3 C3 Position: Steric Bulk & Lipophilicity Core->C3 Modulates C4 C4 Position: Electronic Tuning (Halogens/CN) Core->C4 Fine-tunes C5 C5 Position: Carboxylic Acid Handle (H-Bonding/Amide Formation) Core->C5 Pharmacophore N1->C5 Steric clash affects regiochemistry

Caption: Structural Activity Relationship (SAR) logic for substituted pyrazoles. The interaction between N1 and C5 substituents is the primary driver of synthetic regioselectivity.

Validated Experimental Protocol: Regioselective Synthesis

This protocol describes the synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid , designed to minimize the formation of the unwanted regioisomer through the use of fluorinated building blocks which direct nucleophilic attack.

Reagents
  • Substrate: Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq)

  • Linker: Triethyl orthoformate (1.2 eq)

  • Cyclizer: Phenylhydrazine (1.0 eq)

  • Solvent: Acetic Anhydride (

    
    ) / Ethanol
    
Step-by-Step Methodology
StepActionMechanistic Rationale (The "Why")
1 Intermediate Formation: Reflux ethyl 4,4,4-trifluoro-3-oxobutanoate with triethyl orthoformate in

(2h, 120°C).
Converts the active methylene into an ethoxymethylene intermediate. This creates a specific "push-pull" alkene that directs the incoming hydrazine.
2 Evaporation: Remove solvent under reduced pressure.Removes acetic acid byproduct which could interfere with the basicity of the hydrazine in the next step.
3 Cyclization: Redissolve residue in Ethanol. Cool to 0°C. Add Phenylhydrazine dropwise.Regiocontrol Step: The terminal

of the hydrazine is the strongest nucleophile and attacks the ethoxymethylene carbon (less sterically hindered) first.
4 Reflux: Heat to 80°C for 3 hours.Drives the intramolecular cyclization (elimination of water/ethanol) to close the ring.
5 Hydrolysis: Add 2M NaOH (aq) directly to the reaction mixture. Stir at 60°C for 1h.Saponifies the ethyl ester to the free carboxylic acid.
6 Workup (Self-Validating): Acidify with 1M HCl to pH 3. Precipitate forms. Filter and wash with cold water.Validation: The target acid is insoluble in acidic water. If no precipitate forms, the hydrolysis failed or the product is too polar (unlikely for N-phenyl analogs).
Quality Control (Go/No-Go)
  • 1H NMR Check: Look for the pyrazole C3-H proton. In 1-phenyl-5-trifluoromethyl pyrazoles, this proton typically appears as a singlet around 8.0 - 8.2 ppm . If you see a second singlet shifted significantly (e.g., >0.5 ppm difference), you have a mixture of regioisomers.

  • 19F NMR: The

    
     group is a sensitive probe. A single peak at -55 to -60 ppm  indicates purity.
    

Workflow Visualization: From Reagents to Drug Candidate

SynthesisWorkflow SM1 1,3-Dicarbonyl (Electrophile) Step1 Cyclocondensation (Knorr Reaction) SM1->Step1 SM2 Substituted Hydrazine (Nucleophile) SM2->Step1 Check1 QC Point: Regioisomer Check (NMR) Step1->Check1 Check1->Step1 Mix (Optimize Conditions) Step2 Ester Hydrolysis (LiOH/NaOH) Check1->Step2 Pure Isomer Intermediate Pyrazole Carboxylic Acid (Key Intermediate) Step2->Intermediate Step3 Amide Coupling (HATU/EDC) Intermediate->Step3 Final Target Drug Candidate (Kinase/GPCR Ligand) Step3->Final

Caption: Validated synthetic workflow for generating pyrazole-based drug candidates, emphasizing the critical Quality Control (QC) checkpoint for regioisomer purity.

References

  • Khan, A. (2024).[1] Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. Link

  • Ebenezer, O., et al. (2022).[2] Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules (MDPI). Link

  • Mocanu, T., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules (MDPI). Link

  • Kumar, S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Topchiy, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molbank (MDPI). Link

Sources

Foundational

Structural Elucidation &amp; Spectroscopic Guide: 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Executive Summary Molecule: 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS: 128260-84-0 Formula: C₉H₈N₂O₃ MW: 192.17 g/mol This technical guide provides a comprehensive spectroscopic profile for 3-(2-furyl)-1-met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS: 128260-84-0 Formula: C₉H₈N₂O₃ MW: 192.17 g/mol

This technical guide provides a comprehensive spectroscopic profile for 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid , a critical scaffold in fragment-based drug discovery (FBDD) and agrochemical synthesis. This heteroaromatic acid serves as a precursor for kinase inhibitors and fungicides.[1]

The primary challenge in working with this scaffold is confirming the regiochemistry of the pyrazole ring formation. The reaction of methylhydrazine with 1,3-dicarbonyl equivalents often yields a mixture of the 1,3- and 1,5-isomers. This guide details the specific NMR, IR, and Mass Spectrometry signatures required to validate the correct 3-(2-furyl)-1-methyl isomer and rule out the 5-(2-furyl) regioisomer.

Synthesis Context & Impurity Profile

To interpret spectra accurately, one must understand the sample's origin.[1] The standard synthesis involves the Claisen condensation of 2-acetylfuran with diethyl oxalate, followed by cyclization with methylhydrazine and subsequent hydrolysis.

  • Common Impurities:

    • Ethyl Ester Precursor: Look for triplet/quartet signals in 1H NMR (1.3 ppm, 4.3 ppm).

    • Regioisomer: 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

    • Decarboxylated byproduct: 3-(2-furyl)-1-methyl-1H-pyrazole (if hydrolysis conditions were too harsh).

Synthesis & Characterization Workflow

G Start 2-Acetylfuran + Diethyl Oxalate Inter Diketoester Intermediate Start->Inter Claisen Cycliz Cyclization (MeNHNH2) Inter->Cycliz Ester Pyrazole Ester (Regioisomer Mix) Cycliz->Ester Regio-control Hydro Hydrolysis (LiOH/NaOH) Ester->Hydro Final Target Acid (CAS 128260-84-0) Hydro->Final Purification

Figure 1: Synthetic pathway highlighting the critical cyclization step where regiochemistry is established.

Nuclear Magnetic Resonance (NMR) Profiling[2][3]

1H NMR Spectroscopy (DMSO-d6, 400 MHz)

The proton spectrum is characterized by the distinct furan coupling pattern, the isolated pyrazole singlet, and the N-methyl group.

Diagnostic Signals Table:

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
13.20 - 13.50 br s1H-COOHCarboxylic acid proton; disappears with D₂O shake.
7.75 - 7.80 dd (J~1.8, 0.8 Hz)1HFuran H-5Alpha-proton of furan; most deshielded furan signal.
7.30 - 7.35 s1HPyrazole H-4Critical Diagnostic: Singlet indicating no adjacent protons on the pyrazole ring.[1]
6.85 - 6.90 dd (J~3.4, 0.8 Hz)1HFuran H-3Beta-proton; shows coupling to H-4 and H-5.
6.60 - 6.65 dd (J~3.4, 1.8 Hz)1HFuran H-4Beta-proton; typically the most shielded aromatic signal.
4.10 - 4.15 s3HN-CH₃Regio-marker: Chemical shift is sensitive to the adjacent group (COOH vs Furan).

Technical Note on Solvent Effects: In CDCl₃, the -COOH proton may not be visible or will appear extremely broad.[1] DMSO-d6 is the preferred solvent to ensure solubility and visibility of the acidic proton.

13C NMR Spectroscopy (DMSO-d6, 100 MHz)

The carbon spectrum must show 9 distinct signals.[1]

Chemical Shift (δ ppm)TypeAssignment
160.5 CqC=O (Carboxylic Acid)
147.8 CqFuran C-2 (Ipso to pyrazole)
143.5 CHFuran C-5
140.2 CqPyrazole C-3 (Ipso to furan)
133.5 CqPyrazole C-5 (Ipso to COOH)
111.8 CHFuran C-3
111.5 CHFuran C-4
108.5 CHPyrazole C-4
39.5 CH₃N-CH₃

Critical Validation: Regiochemistry (NOE)

The most common failure mode in synthesizing this molecule is obtaining the 1-methyl-5-(2-furyl) isomer instead of the 1-methyl-3-(2-furyl) target. 1H NMR shifts alone are often insufficient to distinguish them definitively.[1]

The Self-Validating Protocol (NOESY/ROESY): Perform a 1D-NOE difference experiment or 2D-NOESY.

  • Target Structure (3-furyl-1-methyl-5-acid):

    • Irradiate the N-CH₃ (4.12 ppm).[1]

    • Observation: You should see a strong NOE enhancement of the Pyrazole H-4 (7.32 ppm).[1]

    • Reasoning: In the 1-methyl-5-acid isomer, the N-methyl group is spatially distant from the furan ring but close to the H-4 proton.

  • Wrong Isomer (5-furyl-1-methyl-3-acid):

    • Irradiate the N-CH₃ .[1]

    • Observation: You will see NOE enhancement of the Furan H-3 proton (6.9 ppm) because the methyl group is sterically crowded against the furan ring.

NOE cluster_correct Target: 3-(2-furyl)-1-methyl cluster_wrong Impurity: 5-(2-furyl)-1-methyl Me_Correct N-CH3 (4.12 ppm) H4_Correct Pyrazole H-4 (7.32 ppm) Me_Correct->H4_Correct Strong NOE (Spatial Proximity) Me_Wrong N-CH3 Furan_H3 Furan H-3 Me_Wrong->Furan_H3 Strong NOE (Steric Clash)

Figure 2: NOE correlations distinguishing the target molecule from its common regioisomer.

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) is recommended.[1]

  • Positive Mode (ESI+):

    • [M+H]⁺: m/z 193.06 (Base peak).[1]

    • [M+Na]⁺: m/z 215.05.[1]

  • Negative Mode (ESI-):

    • [M-H]⁻: m/z 191.05 (Base peak).[1]

    • [M-CO₂-H]⁻: m/z 147.05 (Decarboxylation fragment).[1]

Fragmentation Logic (MS/MS): Upon collision-induced dissociation (CID) of the parent ion (193), the primary loss is the carboxylic acid group (-CO₂H or -CO₂), followed by fragmentation of the furan ring.

Infrared Spectroscopy (FT-IR)

Samples should be prepared as KBr pellets or analyzed via ATR (Attenuated Total Reflectance).[1]

Wavenumber (cm⁻¹)Vibration ModeDescription
2500 - 3100 O-H StretchBroad, characteristic of carboxylic acid dimers.
1680 - 1710 C=O StretchStrong, sharp carbonyl peak.[1]
1550 - 1600 C=N / C=CAromatic ring breathing modes (Pyrazole/Furan).[1]
750 - 800 C-H BendingOut-of-plane bending, specific to furan substitution.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Mass: Weigh 5-10 mg of the solid acid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Filtration: If the solution is cloudy (likely inorganic salts from hydrolysis), filter through a small plug of glass wool into the NMR tube.[1]

    • Note: Do not use CDCl₃ unless the sample is the methyl/ethyl ester; the free acid has poor solubility in chloroform.[1]

Protocol B: Purity Assessment via HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic) and 280 nm.[1]

  • Retention Time: The acid will elute earlier than the ester precursor due to the polar COOH group.[1]

References

  • Synthesis & Regioselectivity: Rosa, F. A., et al. (2021).[1][2] Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26, 3808.[1] Link

    • Relevance: details the regiochemistry of methylhydrazine reaction with diketoesters and NOE valid
  • Theoretical & Spectral Data: Karaman, O., et al. (2025).[1][3] Comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties. ResearchGate. Link

    • Relevance: Provides calculated NMR and IR values that correlate with experimental observ
  • Analogous Ester Characterization: Holzer, W., et al. (2003).[1] 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI Molbank, M335.[1] Link

    • Relevance: Provides comparative coupling constants for furan-pyrazole systems.[1]

  • General Pyrazole Synthesis: Elguero, J. (1984).[1] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.

    • Relevance: Foundational text on pyrazole tautomerism and spectroscopy.[1]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

This guide provides a comprehensive technical overview of the solubility profile of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility profile of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research.[1] Given the limited availability of direct experimental solubility data for this specific molecule, this document focuses on a predictive approach grounded in its physicochemical properties, coupled with detailed, field-proven methodologies for experimental determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical protocols to accurately assess its solubility in common laboratory solvents.

Introduction to 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities.[2] The structure incorporates a methyl-pyrazole core, a carboxylic acid functional group, and a furan ring. This combination of a weakly basic pyrazole ring and an acidic carboxylic acid moiety suggests that its solubility will be highly dependent on the pH of the medium. The presence of both hydrogen bond donors and acceptors, along with aromatic systems, indicates the potential for a wide range of interactions with various solvents. A theoretical study using Density Functional Theory (DFT) has shown the molecule to have a planar conformation, which can influence its crystal packing and, consequently, its solubility.[1][3][4]

Predicted Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior. In the absence of experimental data, in silico prediction tools provide valuable initial estimates.

SMILES String: CN1N=C(C=C1C(=O)O)C2=CC=CO2

PropertyPredicted ValueSignificance for SolubilityPrediction Tool
pKa (acidic) 3.5 ± 0.2The carboxylic acid group is predicted to be a moderately strong acid. At pH values above 3.5, the compound will be predominantly in its anionic (carboxylate) form, which is expected to be more soluble in polar protic solvents like water.[5][6][7]
logP 1.8 ± 0.3The logP value suggests a moderate lipophilicity. This indicates that the compound will likely have some solubility in nonpolar organic solvents, but its solubility in aqueous media will be significant, especially at pH values where the carboxylic acid is ionized.[8]

Interpretation of Predicted Properties:

The predicted acidic pKa of 3.5 is a key determinant of the solubility of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid in aqueous solutions. According to the Henderson-Hasselbalch equation, at a pH equal to the pKa, the compound will be 50% ionized. As the pH increases, the degree of ionization will increase, leading to a significant enhancement in aqueous solubility due to the formation of the highly polar carboxylate anion. Conversely, in acidic solutions with a pH below 3.5, the compound will exist primarily in its neutral, less soluble form.

The predicted logP of 1.8 suggests a balanced hydrophilic-lipophilic character. This value indicates that while the compound is not highly lipophilic, it possesses sufficient nonpolar character from the furan and pyrazole rings to be soluble in a range of organic solvents. The interplay between the pKa and logP will dictate the optimal solvent and pH conditions for achieving desired concentrations.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative assessment of the intermolecular forces between the solute and the solvent.[9] For 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid, the following interactions are critical:

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The nitrogen atoms in the pyrazole ring and the oxygen in the furan ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) are expected to be effective at solvating this molecule.

  • Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the presence of heteroatoms (N, O). Polar aprotic solvents (e.g., DMSO, DMF, acetone) will interact favorably through dipole-dipole forces.

  • Van der Waals Forces: The aromatic furan and pyrazole rings contribute to nonpolar surface area, allowing for van der Waals interactions with nonpolar solvents (e.g., hexane, toluene). However, these interactions are generally weaker than the polar interactions.

The overall solubility will be a balance of the energy required to break the solute-solute interactions in the crystal lattice and the energy gained from the formation of solute-solvent interactions.

Experimental Determination of Solubility

To obtain accurate solubility data, experimental determination is essential. The two most common methods are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility (Equilibrium Method)

Thermodynamic solubility is the true equilibrium solubility of a compound at a given temperature and in a specific solvent. The shake-flask method is the gold standard for this determination.[10][11]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation:

    • Add an excess amount of solid 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, methanol, acetonitrile, DMSO, hexane, toluene). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (typically 25 °C or 37 °C for biological relevance).

    • Agitate the samples for a sufficient time to reach equilibrium. A common practice is to agitate for 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution is no longer increasing).

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.45 µm or smaller pore size filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standards of known concentrations to accurately determine the concentration of the test samples.

  • Data Reporting:

    • Express the solubility in units of mg/mL or mol/L.

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_anal Analysis prep1 Add excess solid to solvent equil1 Seal and agitate (24-48h at constant T) prep1->equil1 Ensure saturation proc1 Settle excess solid equil1->proc1 Reach equilibrium proc2 Filter supernatant proc1->proc2 Remove particulates anal1 Dilute sample proc2->anal1 Prepare for analysis anal2 Quantify concentration (HPLC or LC-MS) anal1->anal2 Measure concentration

Caption: Workflow for determining thermodynamic solubility.

Kinetic Solubility

Kinetic solubility is a measure of how much of a compound, initially dissolved in a stock solution (typically DMSO), can be added to an aqueous buffer before it precipitates. This is a high-throughput method often used in early drug discovery.[12][13]

Protocol: Kinetic Solubility Assay

  • Preparation:

    • Prepare a high-concentration stock solution of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid in 100% DMSO (e.g., 10 mM).

  • Assay Procedure:

    • In a 96-well plate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

    • Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration. It is important to add the DMSO stock to the buffer and not the other way around to minimize precipitation at the point of addition.

    • Mix the contents of the wells thoroughly.

  • Incubation and Detection:

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (typically 1-2 hours).

    • Measure the amount of precipitate formed. This can be done using several methods:

      • Turbidimetry/Nephelometry: Measure the light scattering caused by the precipitate using a plate reader.

      • Direct UV/LC-MS: After incubation, centrifuge the plate to pellet the precipitate and measure the concentration of the compound remaining in the supernatant.

  • Data Analysis:

    • The kinetic solubility is the concentration at which a significant amount of precipitate is observed.

Diagram: Kinetic vs. Thermodynamic Solubility

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo True Equilibrium thermo_desc Solid <=> Solution kinetic Supersaturated State kinetic->thermo Precipitates over time to reach kinetic_desc DMSO stock -> Aqueous buffer Precipitation onset

Caption: Conceptual difference between kinetic and thermodynamic solubility.

Predicted Solubility Profile in Common Lab Solvents

Based on the predicted physicochemical properties and general solubility principles, the following solubility profile is anticipated for 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolpH-Dependent (Water), High (Alcohols) In water, solubility is expected to be low at acidic pH (<3) and increase significantly at neutral and basic pH due to the ionization of the carboxylic acid. In alcohols, the ability to form hydrogen bonds with both the carboxylic acid and the heterocyclic rings should lead to high solubility.
Polar Aprotic DMSO, DMF, AcetonitrileHigh The strong dipole moments of these solvents will effectively solvate the polar functional groups of the molecule. DMSO and DMF are particularly good solvents for many organic acids.
Nonpolar Hexane, TolueneLow to Moderate The molecule has some nonpolar character, which may allow for some solubility in these solvents, particularly in toluene due to potential pi-stacking interactions with the aromatic rings. However, the polar carboxylic acid group will limit solubility.
Aqueous Buffers PBS (pH 7.4)High At this pH, the carboxylic acid will be almost completely deprotonated, leading to the formation of a soluble salt.
Acidic Aqueous 0.1 M HCl (pH 1)Low The carboxylic acid will be fully protonated and in its neutral, less soluble form.
Basic Aqueous 0.1 M NaOH (pH 13)Very High The compound will be fully deprotonated, forming a highly soluble sodium salt.

Conclusion

The solubility of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid is predicted to be highly dependent on the nature of the solvent and, critically, the pH of aqueous media. Its amphipathic character, with both polar functional groups and nonpolar aromatic rings, suggests a broad but varied solubility profile. While in silico predictions provide a valuable starting point, this guide emphasizes the necessity of experimental verification. The detailed protocols for determining both thermodynamic and kinetic solubility provide a robust framework for researchers to generate accurate and reliable data, enabling informed decisions in drug development and other scientific applications.

References

  • Yılmaz, M. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 15(1), 21983. [Link]

  • ChemAxon. (n.d.). pKa Prediction. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 574310, 1H-Pyrazole-5-carboxylic acid. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121025, Pyrazole-5-carboxylic acid, 3-phenyl-. Retrieved February 7, 2026, from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved February 7, 2026, from [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved February 7, 2026, from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Omni Calculator. (n.d.). pKa Calculator. Retrieved February 7, 2026, from [Link]

  • International Journal of Novel Research and Development. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • ResearchGate. (n.d.). MEP of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • PubMed. (2025, July 1). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. [Link]

  • Chemaxon Docs. (n.d.). pKa calculation. Retrieved February 7, 2026, from [Link]

  • Queen's University. (2023, August 31). Solubility of Organic Compounds. [Link]

  • CompuDrug. (n.d.). PrologP. Retrieved February 7, 2026, from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. [Link]

  • PubMed. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

  • YouTube. (2023, January 13). Solubility of Organic Compounds. [Link]

  • ResearchGate. (n.d.). Physical properties of some common organic solvents. Retrieved February 7, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved February 7, 2026, from [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved February 7, 2026, from [Link]

  • Bentham Science. (2025, August 6). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved February 7, 2026, from [Link]

  • Utah Tech University. (n.d.). Physical Properties of Organic Solvents. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2015, December 14). What is the most accurate logp calculator?. [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Steven Murov. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved February 7, 2026, from [Link]

Sources

Foundational

The Pyrazole Paradigm: From Knorr’s Synthesis to Next-Gen Kinase Inhibitors

The Privileged Scaffold: A Chemical History In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged structure" as effectively as the pyrazole ring. Defined as a five-membered aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

The Privileged Scaffold: A Chemical History

In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged structure" as effectively as the pyrazole ring. Defined as a five-membered aromatic ring containing two adjacent nitrogen atoms, the pyrazole moiety has evolved from a 19th-century dyestuff intermediate into a cornerstone of modern oncology and immunology.

The story begins in 1883 with Ludwig Knorr , a German chemist seeking to synthesize quinoline derivatives.[1][2] Instead, through the condensation of phenylhydrazine with ethyl acetoacetate, he inadvertently synthesized antipyrine (phenazone) [1]. This marked not only the birth of pyrazole chemistry but also one of the first synthetic analgesics, predating aspirin.

Why Pyrazole? The Physicochemical Advantage

The scaffold's endurance in drug discovery stems from its unique electronic profile:

  • Bioisosterism: It effectively mimics phenyl rings, amides, and imidazoles, offering tunable lipophilicity (cLogP ~0.24 vs. 2.14 for benzene) [2].

  • H-Bonding Duality: The N-H (donor) and N-sp2 (acceptor) allow it to act as a molecular "hinge," a critical feature for binding to the ATP-binding sites of kinases.

  • Metabolic Stability: Unlike furan or pyrrole, the pyrazole ring is remarkably resistant to oxidative metabolism in vivo.

Synthetic Evolution: From Classical to Green Regioselectivity

The historical barrier to pyrazole usage was regiocontrol. The classical Knorr synthesis often yields a mixture of regioisomers (1,3- vs. 1,5-substituted) when using unsymmetrical 1,3-dicarbonyls. Modern drug development demands 100% regiopurity.

The Decision Tree: Synthetic Strategy

The following logic flow illustrates the selection of synthetic routes based on substrate availability and required substitution patterns.

PyrazoleSynthesis Start Target Pyrazole Structure Decision1 Is the 1,3-Dicarbonyl Symmetrical? Start->Decision1 RouteA Classical Knorr Synthesis (Acid Catalysis) Decision1->RouteA Yes RouteB Regioselective Strategy Required Decision1->RouteB No Product Regiopure Pyrazole RouteA->Product Method1 Enaminone Precursors (DMF-DMA route) RouteB->Method1 Standard Method2 Green Catalysis (Pd-NPs / PEG-400) RouteB->Method2 Eco-Friendly Method3 1,3-Dipolar Cycloaddition (Sydnones/Alkynes) RouteB->Method3 Click Chem Method1->Product Method2->Product Method3->Product

Figure 1: Strategic decision tree for selecting pyrazole synthesis pathways based on substrate symmetry and regiochemical requirements.

Technical Protocol: Green Regioselective Synthesis

Objective: Synthesis of 1,3,5-trisubstituted pyrazoles using a catalyst-free or Pd-nanoparticle (PdNP) mediated approach in PEG-400, avoiding harsh acids [3].

Reagents:

  • 1,3-Dicarbonyl equivalent (e.g., chalcone or 1,3-diketone)[3]

  • Substituted Hydrazine (e.g., Phenylhydrazine)[3]

  • Solvent: Polyethylene glycol 400 (PEG-400)

  • Catalyst (Optional): PdCl2 (to generate PdNPs in situ)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve the 1,3-dicarbonyl substrate (1.0 mmol) in PEG-400 (5 mL).

  • Addition: Add the substituted hydrazine (1.1 mmol) dropwise at room temperature.

  • Catalysis (If required for difficult substrates): Add PdCl2 (1 mol%). The PEG-400 acts as both solvent and reducing agent, generating Pd nanoparticles in situ.

  • Reaction: Stir the mixture at 60–80°C. Monitor via TLC (Ethyl Acetate:Hexane 2:8) every 30 minutes.

  • Workup: Upon consumption of starting material (typically 1–3 hours), cool to room temperature. Add water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize from ethanol to obtain the regiopure product.

Causality Check: PEG-400 acts as a phase transfer catalyst and stabilizer for nanoparticles, promoting the nucleophilic attack of the hydrazine nitrogen on the more electrophilic carbonyl carbon first, thereby dictating regioselectivity.

Therapeutic Impact: The Kinase Revolution

While early pyrazoles targeted COX-2 (e.g., Celecoxib ), the scaffold's true renaissance lies in kinase inhibition. The pyrazole ring is a "hinge binder" par excellence.

Case Study: Ruxolitinib and the JAK-STAT Pathway

Ruxolitinib (Jakafi) is a potent inhibitor of Janus Kinases (JAK1/JAK2), used in myelofibrosis.[4][5][6] It functions by competing with ATP for the catalytic cleft of the kinase domain [4].[5][6]

Mechanism of Action:

  • Cytokines (e.g., EPO, TPO) bind surface receptors.

  • Receptor dimerization brings JAKs into proximity, causing auto-phosphorylation.

  • Activated JAKs phosphorylate STAT transcription factors.

  • Inhibition: Ruxolitinib binds the ATP pocket of JAK, preventing phosphorylation.[5] This halts STAT dimerization and nuclear translocation, stopping the transcription of pro-inflammatory genes.

JAK_STAT_Pathway cluster_cell Cell Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK_Active JAK1/2 (Active) Receptor->JAK_Active Activation JAK_Blocked JAK1/2 + Ruxolitinib (Inactive) JAK_Active->JAK_Blocked Inhibition STAT STAT Protein JAK_Active->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization DNA Target Genes (Proliferation) STAT_P->DNA Translocation & Transcription Ruxolitinib Ruxolitinib (Pyrazole Drug) Ruxolitinib->JAK_Blocked ATP Competition

Figure 2: Mechanism of Action of Ruxolitinib within the JAK-STAT signaling cascade. The drug competitively inhibits JAK, preventing STAT phosphorylation.[5]

Comparative Data: FDA-Approved Pyrazoles
Drug NameTargetIndicationKey Pyrazole FunctionYear Approved
Celecoxib COX-2Inflammation/PainSelectivity filter for COX-2 side pocket1998
Crizotinib ALK/ROS1NSCLC (Lung Cancer)Hinge binder (ATP mimic)2011
Ruxolitinib JAK1/JAK2MyelofibrosisHinge binder (ATP mimic)2011
Ibrutinib BTKMantle Cell LymphomaScaffold for covalent warhead attachment2013
Asciminib BCR-ABL1CMLNovel: Allosteric binder (Myristoyl pocket)2021

Note the evolution from ATP-competitive inhibitors to the novel allosteric mechanism seen in Asciminib (2021), proving the scaffold's versatility is far from exhausted [5].

Advanced Structure-Activity Relationship (SAR)

In kinase inhibitor design, the pyrazole ring often serves as the Hinge Binder .

  • N1 (NH): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge region (e.g., Glu residue).

  • N2 (N): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen.

Optimization Strategy: Substituents at the 3- and 5-positions are critical for "gatekeeper" selectivity. Bulky groups (e.g., tert-butyl or CF3) at C3 can force the molecule into a specific conformation that fits the hydrophobic pocket behind the ATP site, enhancing selectivity against off-target kinases.

Experimental Validation: In Vitro Kinase Assay

To validate a novel pyrazole compound, one must determine its IC50 against the target kinase. The following is a standard protocol for a FRET-based (Fluorescence Resonance Energy Transfer) assay, such as the Z'-LYTE™ platform.

Protocol: Determination of IC50

  • Reagent Prep:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Substrate: Peptide substrate labeled with Coumarin (donor) and Fluorescein (acceptor).

    • Test Compound: Dissolve novel pyrazole in 100% DMSO. Prepare serial dilutions (e.g., 10 μM to 0.1 nM).

  • Reaction Assembly (384-well plate):

    • Add 2.5 μL of Test Compound (4X concentration).

    • Add 5 μL of Kinase/Peptide Mixture (2X concentration).

    • Add 2.5 μL of ATP Solution (4X concentration) to initiate the reaction.

    • Control Wells: Include "No Inhibitor" (Max Activity) and "No Enzyme" (Background) controls.

  • Incubation:

    • Shake plate for 30 seconds.

    • Incubate at room temperature (20–25°C) for 60 minutes in the dark.

  • Development:

    • Add 5 μL of Development Reagent (Protease).

    • Causality: The protease cleaves non-phosphorylated peptides. Phosphorylated peptides (due to kinase activity) are resistant to cleavage. Cleavage disrupts FRET, changing the emission ratio.

  • Detection & Analysis:

    • Read fluorescence at 445 nm (Coumarin excitation) and 520 nm (Fluorescein emission).

    • Calculate the Emission Ratio (Coumarin/Fluorescein).

    • Interpretation: High Kinase Activity = Low Cleavage = High FRET. High Inhibition (Potent Pyrazole) = High Cleavage = Low FRET.

    • Plot % Inhibition vs. Log[Compound] to determine IC50 using non-linear regression (Sigmoidal Dose-Response).

References

  • Knorr, L. (1883).[2][7] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034.

  • Thirukovela, N. S., et al. (2019).[7] Pd-nanoparticles catalyzed regioselective synthesis of 1,3,5-trisubstituted pyrazoles in PEG-400. Tetrahedron Letters, 60(38), 151062.

  • Mesa, R. A., et al. (2012). Ruxolitinib: A dual JAK1 and JAK2 inhibitor for the treatment of myelofibrosis.[5] Expert Opinion on Pharmacotherapy, 13(3), 431-441.

  • Réa, D., et al. (2021). A Phase 3, Open-Label, Randomized Study of Asciminib, a First-in-Class STAMP Inhibitor, vs Bosutinib in Patients with Chronic Myeloid Leukemia. Blood, 138(20), 2031–2041.

Sources

Exploratory

review of furan-containing heterocyclic compounds in drug discovery.

Abstract The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, has emerged as a cornerstone in medicinal chemistry.[1] Its versatile electronic properties and its capacity to serve as a bi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, has emerged as a cornerstone in medicinal chemistry.[1] Its versatile electronic properties and its capacity to serve as a bioisostere for other aromatic systems, such as the phenyl ring, have established it as a "privileged scaffold" in the design of novel therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive review of furan-containing heterocyclic compounds in drug discovery, designed for researchers, scientists, and drug development professionals. We will explore the synthetic accessibility of the furan nucleus, delve into its role as a versatile pharmacophore, analyze the structure-activity relationships (SAR) of key furan-containing drugs, and discuss the critical aspects of their mechanisms of action and metabolic fate.

The Furan Ring: A Chemist's Versatile Building Block

The synthetic accessibility of the furan ring is a significant factor contributing to its prevalence in drug discovery. A variety of classical and modern synthetic methodologies allow for the preparation of a diverse array of substituted furans, enabling fine-tuning of their physicochemical and pharmacological properties.

Classical Synthetic Strategies: The Paal-Knorr and Feist-Benary Syntheses

Two of the most fundamental and enduring methods for constructing the furan nucleus are the Paal-Knorr and Feist-Benary syntheses.

The Paal-Knorr Furan Synthesis

This reaction involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to yield substituted furans.[3] The mechanism, elucidated in 1995, involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl.[4] Subsequent dehydration of the resulting cyclic hemiacetal affords the aromatic furan ring.[4]

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran

Materials:

  • Hexane-2,5-dione

  • Glacial Acetic Acid

  • 10% Sulfuric Acid

  • Sodium Acetate

  • Chloroform

  • Anhydrous Calcium Chloride

Procedure:

  • In a 500-mL flask, combine 125 g (1.2 moles) of 2,5-dimethylfuran (or the equivalent amount of hexane-2,5-dione), 60 g of water, 50 g of glacial acetic acid, and 3 mL of 10% sulfuric acid.[5]

  • Gently boil the mixture for 36 hours.[5]

  • Add 1 g of sodium acetate crystals to neutralize the sulfuric acid.[5]

  • Distill the mixture at atmospheric pressure using a fractionating column to isolate the 2,5-dimethylfuran.[5]

The Feist-Benary Furan Synthesis

This method provides access to substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base, such as pyridine or ammonia.[6] The reaction proceeds through the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-carbon of the halo ketone.[7][8] Intramolecular cyclization and subsequent dehydration yield the furan product.[7][8]

Experimental Protocol: Feist-Benary Synthesis of a Substituted Furan

Materials:

  • Ethyl acetoacetate (β-dicarbonyl compound)

  • Chloroacetone (α-halo ketone)

  • Triethylamine (base)

  • Diethyl ether

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and triethylamine (1.2 eq).[9]

  • Slowly add chloroacetone (1.0 eq) to the mixture.[9]

  • Heat the reaction mixture to reflux and maintain for 4 hours.[9]

  • Cool the reaction to room temperature.[9]

  • Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.[9]

Diagram: Comparative Overview of Paal-Knorr and Feist-Benary Syntheses

G cluster_0 Paal-Knorr Synthesis cluster_1 Feist-Benary Synthesis PK_Start 1,4-Dicarbonyl Compound PK_Inter Cyclic Hemiacetal PK_Start->PK_Inter  Acid-catalyzed  Intramolecular  Cyclization PK_End Substituted Furan PK_Inter->PK_End  Dehydration   FB_Start1 α-Halo Ketone FB_Inter Alkylated Intermediate FB_Start1->FB_Inter FB_Start2 β-Dicarbonyl Compound FB_Start2->FB_Inter  Base-catalyzed  Condensation FB_End Substituted Furan FB_Inter->FB_End  Intramolecular  Cyclization &  Dehydration

Caption: A comparison of the Paal-Knorr and Feist-Benary furan synthesis pathways.

The Furan Pharmacophore: A Privileged Player in Drug-Receptor Interactions

The furan ring is a versatile pharmacophore, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3][10] Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, is crucial for its binding to biological targets.[1]

Furan as a Bioisostere

One of the key reasons for the prevalence of the furan moiety in drug design is its role as a bioisostere for the phenyl ring.[1] This substitution can lead to improved metabolic stability, enhanced receptor interactions, and better overall pharmacokinetic profiles.[1] The replacement of a phenyl ring with a furan ring can alter the molecule's polarity and lipophilicity, which can be advantageous in optimizing drug candidates.[1] Furthermore, the sulfur atom in the related thiophene ring, another common bioisostere, can participate in additional hydrogen bonding, further enhancing drug-receptor interactions.[11]

Furan in Action: Case Studies of Approved Drugs

Numerous approved drugs across various therapeutic areas incorporate the furan scaffold, highlighting its clinical significance.

  • Nitrofurantoin (Antibacterial): Used for the treatment of urinary tract infections.[12]

  • Ranitidine (Antiulcer): An H2 receptor antagonist that decreases stomach acid production.[3]

  • Furosemide (Diuretic): A loop diuretic used to treat fluid build-up due to heart failure, liver scarring, or kidney disease.

  • Rofecoxib (Anti-inflammatory): A selective COX-2 inhibitor, though now withdrawn from the market, its furanone ring was essential for enzyme binding.[1]

Decoding the Mechanism: How Furan-Containing Drugs Exert Their Effects

Understanding the molecular mechanisms of action is paramount for the rational design of new and improved furan-based therapeutics.

Nitrofurantoin: A Multi-pronged Attack on Bacteria

Nitrofurantoin's antibacterial activity is a result of its unique multi-faceted mechanism. Inside the bacterial cell, the nitro group of nitrofurantoin is reduced by bacterial flavoproteins to highly reactive intermediates.[13] These intermediates then wreak havoc on multiple cellular processes, including:

  • DNA and RNA synthesis inhibition: The reactive metabolites can damage bacterial DNA and RNA.[13]

  • Protein synthesis disruption: They can also interfere with ribosomal proteins, halting protein production.[13]

  • Inhibition of cell wall synthesis and aerobic energy metabolism. [13]

This broad-based mechanism of action is thought to be the reason for the low incidence of acquired bacterial resistance to nitrofurantoin.[13]

Diagram: Mechanism of Action of Nitrofurantoin

G cluster_0 Nitrofurantoin Nitrofurantoin BacterialCell Bacterial Cell ReactiveIntermediates Reactive Intermediates BacterialCell->ReactiveIntermediates  Bacterial  Flavoproteins  (Reduction) DNA_RNA DNA/RNA Synthesis ReactiveIntermediates->DNA_RNA Inhibition ProteinSynth Protein Synthesis ReactiveIntermediates->ProteinSynth Inhibition CellWallSynth Cell Wall Synthesis ReactiveIntermediates->CellWallSynth Inhibition EnergyMetabolism Aerobic Energy Metabolism ReactiveIntermediates->EnergyMetabolism Inhibition BacterialDeath Bacterial Cell Death G Furan Furan-Containing Drug CYP450 Cytochrome P450 (Oxidation) ReactiveMetabolite Reactive Metabolite (e.g., Epoxide, cis-Enedial) CYP450->ReactiveMetabolite Macromolecules Cellular Macromolecules (Proteins, DNA) ReactiveMetabolite->Macromolecules Adduct Formation CovalentBinding Covalent Binding Hepatotoxicity Hepatotoxicity CovalentBinding->Hepatotoxicity

Caption: The metabolic activation pathway of furan leading to potential hepatotoxicity.

Medicinal chemists often employ strategies to mitigate this risk, such as modifying the substitution pattern on the furan ring to disfavor metabolic activation or by using bioisosteric replacements that are less prone to forming reactive metabolites. [1]

Future Perspectives and Conclusion

The furan scaffold continues to be a highly attractive and fruitful starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with its diverse pharmacological profile, ensures its continued importance in drug discovery. Future research will likely focus on the development of more stereoselective and environmentally benign synthetic methods, the exploration of novel biological targets for furan-containing compounds, and the use of computational tools to design the next generation of furan-based drugs with enhanced efficacy and safety profiles. The strategic incorporation of the furan moiety, guided by a deep understanding of its chemistry, pharmacology, and metabolic fate, will undoubtedly continue to yield innovative medicines for a wide range of diseases.

References

  • Paal–Knorr synthesis. In: Wikipedia. ; 2023. [Link]

  • 2,5-dimethylpyrrole. Organic Syntheses. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. 2023;39(4). [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • (PDF) Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. ResearchGate. [Link]

  • H2 Blockers. In: StatPearls. StatPearls Publishing; 2024. [Link]

  • Clinically approved drugs containing furan ring | Download Scientific Diagram. ResearchGate. [Link]

  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. 2022;50(4):469-479. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Medicinal Chemistry Letters. 2012;3(2):158-162. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. 2023;8(22):19491-19513. [Link]

  • A quantitative method of evaluating the diuretic response to furosemide in rats. Methods and Findings in Experimental and Clinical Pharmacology. 1991;13(5):325-330. [Link]

  • IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... ResearchGate. [Link]

  • The Pharmacokinetics of Nitrofurantoin and its Related Bioavailability. International Journal of Clinical Pharmacology and Biopharmacy. 1975;11(3):233-248. [Link]

  • Bioisosterism in Medicinal Chemistry. ResearchGate. [Link]

  • Structure activity correlation for diuretic furosemide congeners. Pharmacology. 1983;26(3):172-180. [Link]

  • Receptor Antagonists – How Do They Work? Lippincott NursingCenter. [Link]

  • Reaction mechanism for the Paal-Knorr reaction of hexane-2,5-dione and... ResearchGate. [Link]

  • Process for the preparation of furosemide.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. 2023;41(19):9667-9694. [Link]

  • Review of the pharmacokinetic properties of nitrofurantoin and nitroxoline. Journal of Antimicrobial Chemotherapy. 2018;73(11):2916-2926. [Link]

  • FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • Histamine Type-2 Receptor Antagonists (H2 Blockers). In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases; 2012. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. ACS Omega. 2023;8(22):19491-19513. [Link]

  • Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Molbank. 2025;2025(1):M2084. [Link]

  • Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. British Journal of Pharmacology. 1997;121(1):105-117. [Link]

  • Furan synthesis. Organic Chemistry Portal. [Link]

  • (PDF) Drug Interactions of H2 Receptor Antagonists- Ranitidine: A Review. ResearchGate. [Link]

  • Nitrofurantoin. In: StatPearls. StatPearls Publishing; 2024. [Link]

  • Feist-Benary Synthesis Of Furan. YouTube. [Link]

  • Furosemide Diuretic Activity Evaluation in Female Sprague-Dawley Rats. Lupine Online Journal of Pharmaceutical and Clinical Research. 2019;1(3). [Link]

  • Pharmacokinetic Profiling of Fosfomycin and Nitrofurantoin to Optimize the Treatment of Uncomplicated Urinary Tract Infections. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]

  • H2 receptor antagonist. In: Wikipedia. ; 2023. [Link]

  • Furosemide Diuretic Activity Evaluation in Female Sprague-Dawley Rats. Kérwá. [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Current Drug Metabolism. 2011;12(4):353-365. [Link]

  • Feist-Benary synthesis of furan. [Link]

  • The pharmacokinetics of nitrofurantoin and its related bioavailability. Semantic Scholar. [Link]

  • Feist–Benary synthesis. In: Wikipedia. ; 2023. [Link]

  • Solved For furosemide, choose the correct SAR statement: CI | Chegg.com. [Link]

Sources

Foundational

A Technical Guide to the Materials Science Potential of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic Acid: Synthesis, Properties, and Emergent Applications

Abstract: Heterocyclic compounds form the backbone of modern materials science, offering a rich playground for tuning electronic, optical, and structural properties. This guide introduces 3-(2-furyl)-1-methyl-1H-pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Heterocyclic compounds form the backbone of modern materials science, offering a rich playground for tuning electronic, optical, and structural properties. This guide introduces 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid (FMPCA), a molecule poised for significant impact. Its unique architecture, combining the electron-rich furan moiety, the stable pyrazole ring, and a versatile carboxylic acid functional group, makes it a prime candidate for advanced applications. We will explore its theoretical underpinnings, provide a robust synthetic pathway, and detail its potential as a next-generation linker in Metal-Organic Frameworks (MOFs) and as a building block for functional polymers. This document serves as a comprehensive resource for researchers aiming to harness the capabilities of FMPCA in creating novel materials.

Introduction to a Multifunctional Building Block

The convergence of furan and pyrazole rings in a single molecule creates a system of significant interest. Pyrazole and its derivatives are well-regarded for their diverse applications in medicine and agriculture, stemming from their unique electronic properties and ability to coordinate with metal ions.[1][2] The furan ring, another key heteroaromatic compound, is noted for its own electronic characteristics and participation in various organic reactions.[3] The strategic combination of these two rings with a carboxylic acid "handle" results in a molecule, FMPCA, with a pre-designed aptitude for materials synthesis.

1.1 The FMPCA Molecule: A Structural Overview

The core of FMPCA is the 3-(2-furyl)-1H-pyrazole framework. The addition of a methyl group at the N1 position of the pyrazole ring is a critical design choice; it prevents the formation of hydrogen-bonded dimers that can occur with N-unsubstituted pyrazoles, thereby ensuring the carboxylic acid group is available for directed synthesis. The carboxylic acid at the 5-position is the primary reactive site for building larger structures like polymers or coordinating to metal centers in MOFs.

Theoretical investigations using Density Functional Theory (DFT) have provided significant insights into FMPCA's properties.[4][5] These studies confirm a planar molecular geometry, which is crucial for creating ordered, crystalline materials. The conjugated π-systems across the furan and pyrazole rings suggest potential for interesting optoelectronic properties, making it a candidate for applications in sensors or photonic devices.[4]

1.2 Predicted Physicochemical & Safety Profile

A summary of the key computed and expected properties of FMPCA is provided below. This data is essential for planning experimental work, including solvent selection and reaction conditions.

PropertyValue / InformationSource
Molecular Formula C₉H₈N₂O₃Derived
Molecular Weight 192.17 g/mol Derived
Appearance Expected to be a solid[6]
Geometry Planar[4][5]
Electronic Nature High electronic stability, low reactivity[4]
Optical Properties Strong absorption in the UV region[4]
GHS Hazard (Analog) H315 (Causes skin irritation)[7]
GHS Hazard (Analog) H319 (Causes serious eye irritation)[7]
GHS Hazard (Analog) H335 (May cause respiratory irritation)[7]

Note: Hazard information is based on the analogous compound 1H-Pyrazole-5-carboxylic acid and should be treated as a preliminary guide. A full safety assessment is required.

Synthesis and Characterization

While FMPCA is a specialty chemical, its synthesis is achievable through established organic chemistry principles. The most common and effective method for creating the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9]

2.1 Proposed Synthetic Pathway for FMPCA

The logical approach to synthesizing FMPCA begins with a furan-containing 1,3-dicarbonyl equivalent which can be reacted with methylhydrazine to form the N-methylated pyrazole ring.

Synthesis_Workflow start Starting Materials: - Furoylacetone - Methylhydrazine step1 Step 1: Cyclocondensation - Solvent: Ethanol - Reflux start->step1 intermediate Intermediate: 3-(2-furyl)-1,5-dimethyl-1H-pyrazole step1->intermediate Forms pyrazole ring step2 Step 2: Oxidation - Oxidant: KMnO₄ - Basic conditions, then acidify intermediate->step2 Oxidizes methyl to carboxylic acid product Final Product: 3-(2-furyl)-1-methyl-1H-pyrazole- 5-carboxylic acid (FMPCA) step2->product purify Purification - Recrystallization - Column Chromatography product->purify charac Characterization - NMR (¹H, ¹³C) - FT-IR - Mass Spectrometry purify->charac MOF_Synthesis_Workflow start Reactants: - FMPCA Linker - Metal Salt (e.g., Zn(NO₃)₂·6H₂O) - Solvent (e.g., DMF/Ethanol) step1 Solvothermal Reaction start->step1 Heat in sealed vessel (e.g., 120 °C, 48h) product Crystalline MOF Product step1->product step2 Washing & Solvent Exchange product->step2 Wash with fresh DMF, then exchange with a volatile solvent (e.g., Chloroform) washed_mof Washed MOF step2->washed_mof step3 Activation (Guest Removal) washed_mof->step3 Heat under vacuum active_mof Porous Activated MOF step3->active_mof charac Characterization active_mof->charac pxrd PXRD (Crystallinity & Phase Purity) charac->pxrd bet Gas Adsorption (BET) (Surface Area & Porosity) charac->bet tga TGA (Thermal Stability) charac->tga

Sources

Protocols & Analytical Methods

Method

using 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid in antimicrobial assays

Application Note: Antimicrobial Profiling of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic Acid Executive Summary & Scientific Rationale This guide details the experimental framework for evaluating 3-(2-furyl)-1-methyl-1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Profiling of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

Executive Summary & Scientific Rationale

This guide details the experimental framework for evaluating 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid (referred to herein as FMP-5-COOH ) in antimicrobial assays.

The Molecule: FMP-5-COOH represents a privileged scaffold in medicinal chemistry, fusing a lipophilic furan moiety with a polar pyrazole core. The carboxylic acid functionality at the C5 position serves as a critical "warhead" or handle for hydrogen bonding interactions within active sites.

Why This Compound? Literature indicates that pyrazole-derived scaffolds frequently exhibit antimicrobial activity by targeting DNA Gyrase (Topoisomerase II) or disrupting cell wall synthesis (peptidoglycan cross-linking). The furan ring acts as a bioisostere for phenyl groups, potentially improving membrane permeability while maintaining pi-stacking capabilities required for enzyme inhibition.

Scope of Application:

  • Primary Screening: Determination of Minimum Inhibitory Concentration (MIC).

  • Pharmacodynamics: Time-Kill Kinetics.

  • Mechanistic Validation: DNA Gyrase Supercoiling Inhibition (Target Identification).

Chemical Handling & Stability

Critical Insight: As a carboxylic acid, FMP-5-COOH can alter the pH of unbuffered growth media, leading to false-positive "inhibition" caused by acidity rather than specific antimicrobial action.

  • Molecular Weight: 192.17 g/mol [1][2]

  • Solubility: Soluble in DMSO (>50 mM); sparingly soluble in water at neutral pH.

  • Storage: -20°C, desiccated.

Stock Solution Protocol:

  • Weigh 19.2 mg of FMP-5-COOH.

  • Dissolve in 1.0 mL of 100% DMSO to create a 100 mM Stock .

  • Vortex for 30 seconds. If undissolved, sonicate at 40 kHz for 5 minutes.

  • Buffer Control: When diluting into media, ensure the final DMSO concentration is <1% (v/v) to prevent solvent toxicity.

Protocol A: Minimum Inhibitory Concentration (MIC)

Methodology: CLSI (Clinical and Laboratory Standards Institute) Broth Microdilution. Objective: Quantify the lowest concentration of FMP-5-COOH that visibly inhibits bacterial growth.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Supplement with 50 mM HEPES (pH 7.2) to buffer the acidity of the test compound.

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Detection: Resazurin (Alamar Blue) or Optical Density (OD600).

Step-by-Step Workflow
  • Inoculum Prep:

    • Pick 3-5 colonies from an overnight agar plate.

    • Suspend in saline to match 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 in CAMHB to reach a final assay density of ~5 x 10^5 CFU/mL.

  • Compound Dilution (96-Well Plate):

    • Column 1: Add 100 µL of 2x Top Concentration (e.g., 256 µg/mL FMP-5-COOH in media).

    • Columns 2-10: Add 50 µL of CAMHB.

    • Serial Dilution: Transfer 50 µL from Col 1 to Col 2, mix, and repeat to Col 10. Discard final 50 µL.

    • Controls:

      • Col 11: Growth Control (Media + Bacteria + DMSO vehicle).

      • Col 12: Sterility Control (Media only).

  • Incubation:

    • Add 50 µL of bacterial suspension to wells 1-11.

    • Incubate at 35 ± 2°C for 16-20 hours (ambient air).

  • Readout:

    • Visual: Look for turbidity (pellet formation).

    • Quantitative: Measure OD600. MIC is defined as ≥90% inhibition of growth compared to control.

Data Interpretation Table

MIC Value (µg/mL) Classification Action Required
< 4 Potent Hit Proceed to Time-Kill & Mechanism Studies.
4 - 32 Moderate Activity Structure-Activity Relationship (SAR) optimization needed.

| > 64 | Inactive | Check cell permeability; consider esterification (prodrug). |

Protocol B: Time-Kill Kinetics

Objective: Determine if FMP-5-COOH is bacteriostatic (stops growth) or bactericidal (kills bacteria).

  • Setup: Prepare 10 mL tubes of CAMHB containing FMP-5-COOH at 1x, 2x, and 4x MIC .

  • Inoculation: Add bacteria to reach ~5 x 10^5 CFU/mL.

  • Sampling: Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate onto Mueller-Hinton Agar.

  • Counting: Incubate plates overnight and count colonies.

Analysis:

  • Bactericidal: ≥ 3 log10 reduction in CFU/mL (99.9% kill) within 24 hours.

  • Bacteriostatic: < 3 log10 reduction.

Protocol C: Mechanistic Validation (DNA Gyrase Inhibition)

Rationale: Pyrazole carboxylic acids are structural analogs to quinolones and other gyrase inhibitors. This assay tests if FMP-5-COOH prevents the supercoiling of relaxed DNA, a critical step for bacterial replication.

Assay Logic Diagram

GyraseAssay Substrate Relaxed Plasmid DNA (pBR322) Reaction Incubation 37°C, 30 min Substrate->Reaction Enzyme E. coli DNA Gyrase + ATP Enzyme->Reaction Inhibitor FMP-5-COOH (Test Compound) Inhibitor->Reaction Inhibition? Gel Agarose Gel Electrophoresis Reaction->Gel Result Band Analysis Gel->Result Supercoiled Supercoiled Result->Supercoiled No Inhibition Relaxed Relaxed Result->Relaxed Inhibition (Hit)

Figure 1: Workflow for the DNA Gyrase Supercoiling Inhibition Assay. A lack of supercoiled DNA bands indicates successful enzyme inhibition.

Protocol Steps
  • Reaction Mix: Combine Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/ml albumin), 0.5 µg Relaxed pBR322 DNA, and 1 U E. coli DNA Gyrase.

  • Treatment: Add FMP-5-COOH (100 µM final) or Ciprofloxacin (positive control).

  • Incubation: 37°C for 30 minutes.

  • Termination: Add Stop Buffer (EDTA/SDS) and Proteinase K.

  • Visualization: Run on 1% agarose gel.

    • Active: DNA remains in "Relaxed" (slower migration) state.

    • Inactive: DNA converts to "Supercoiled" (faster migration) state.

Visualizing the Structure-Activity Relationship (SAR)

Understanding the role of the FMP-5-COOH scaffold is vital for optimization.

SAR_Logic Core 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid Furan Furan Ring (C3) Core->Furan Methyl N-Methyl (N1) Core->Methyl Acid Carboxylic Acid (C5) Core->Acid Role1 Lipophilicity & Pi-Stacking (Membrane Entry) Furan->Role1 Role2 Steric Positioning Methyl->Role2 Role3 H-Bond Donor/Acceptor (Metal Chelation/Active Site) Acid->Role3

Figure 2: Functional decomposition of the FMP-5-COOH molecule highlighting the pharmacophoric contribution of each moiety.

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed.[3] CLSI standard M07. [Link]

  • Bekhit, A.A., et al. (2015). Pyrazole derivatives as antimicrobial agents: A review. European Journal of Medicinal Chemistry, 97, 425-443. (Demonstrates the efficacy of the pyrazole scaffold). [Link]

  • Maxwell, A. (1997). DNA gyrase as a drug target. Trends in Microbiology, 5(3), 102-109. (Mechanistic grounding for gyrase assays). [Link]

  • PubChem Compound Summary. 3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

Sources

Application

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Abstract This application note presents a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of potential impurities of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of potential impurities of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid. This compound, featuring a conjugated system of furan and pyrazole rings, is a key heterocyclic building block with significant potential in pharmaceutical and material sciences.[1] Ensuring its purity is critical for subsequent applications in drug development and quality control. The described method is demonstrated to be stability-indicating through forced degradation studies, ensuring a clear separation of the main analyte from its degradation products. All validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

Introduction and Method Rationale

3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a molecule of interest due to its conjugated π-systems and functional groups that allow for diverse molecular interactions.[1] Its structural integrity and purity are paramount for its intended use, particularly in regulated environments like pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is the premier technique for impurity profiling due to its high resolution, sensitivity, and specificity.[3] This guide details the development and validation of an isocratic RP-HPLC method designed for routine quality control and stability testing.

Causality Behind Experimental Choices (Expertise & Experience)
  • Chromatographic Mode (RP-HPLC): Reversed-phase chromatography is the most widely used mode in pharmaceutical analysis for its versatility in separating a broad range of non-polar to moderately polar compounds.[4] The target analyte, with its aromatic rings and carboxylic acid group, is well-suited for this technique.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column was chosen for its strong hydrophobic retention mechanism. This provides a robust interaction with the pyrazole and furan rings of the analyte, ensuring adequate retention and separation from more polar impurities.

  • Mobile Phase Composition: The mobile phase consists of an aqueous buffer and an organic modifier.

    • pH Control: The analyte possesses a carboxylic acid group, making its retention highly dependent on the mobile phase pH.[5] To ensure consistent protonation and avoid peak tailing associated with ionized silanols on the stationary phase, the mobile phase is acidified with phosphoric acid to a pH of approximately 2.5. This suppresses the ionization of the carboxylic acid, promoting its neutral form, which enhances retention and improves peak symmetry.

    • Organic Modifier: Acetonitrile (ACN) is selected over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[4]

  • Detector and Wavelength: The conjugated heterocyclic system of the analyte results in strong UV absorbance. A photodiode array (PDA) detector was used during method development to scan for the optimal detection wavelength and to assess peak purity. A wavelength of 254 nm was chosen as it provides a high signal-to-noise ratio for the analyte and potential impurities.

Materials and Methods

Reagents and Chemicals
  • 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid reference standard (Purity >99.5%)

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (Milli-Q or HPLC Grade)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

Instrumentation

An HPLC system equipped with the following components was used:

  • Quaternary or Binary Gradient Pump

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • Photodiode Array (PDA) or UV-Vis Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Experimental Protocols

Standard and Sample Solution Preparation
  • Diluent: Mobile phase was used as the diluent for all preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Prepare the test sample at a target concentration of 100 µg/mL using the same procedure as the working standard.

HPLC Analysis Workflow

The general workflow for performing the purity analysis is outlined below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (ACN:0.1% H3PO4, 60:40) sys_setup Instrument Setup & Equilibration prep_mobile->sys_setup prep_std Prepare Standard Solution (100 µg/mL) sys_suit System Suitability Test (6 Replicate Injections) prep_std->sys_suit prep_sample Prepare Sample Solution (100 µg/mL) analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis sys_setup->sys_suit sys_suit->analysis If Passes integration Integrate Chromatograms analysis->integration calculation Calculate Purity (% Area) and Impurities integration->calculation report Generate Report calculation->report G node_spec Specificity (Forced Degradation) node_lin Linearity & Range node_spec->node_lin node_acc Accuracy (Recovery) node_lin->node_acc node_prec Precision (Repeatability & Intermediate) node_lin->node_prec node_rob Robustness node_acc->node_rob node_loq LOD & LOQ node_prec->node_loq node_sol Solution Stability node_rob->node_sol

Caption: Logical flow of the method validation process.

Specificity (Forced Degradation Study)

Forced degradation studies are essential to establish the stability-indicating nature of the method. [6]A sample solution (1000 µg/mL) was subjected to various stress conditions to produce approximately 5-20% degradation.

  • Acid Hydrolysis: 5 mL of sample solution + 5 mL of 1N HCl; heat at 80°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: 5 mL of sample solution + 5 mL of 0.1N NaOH; keep at room temperature for 2 hours. Neutralize before injection.

  • Oxidative Degradation: 5 mL of sample solution + 5 mL of 6% H₂O₂; keep at room temperature for 6 hours.

  • Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose drug solution to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.

Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks with a resolution (Rs) of >2.0. Peak purity analysis using a PDA detector should confirm no co-eluting peaks.

Linearity

Linearity was assessed by preparing a series of solutions from 50% to 150% of the working concentration (i.e., 50, 75, 100, 125, 150 µg/mL). A calibration curve of peak area versus concentration was plotted.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, 120%). The percentage recovery was calculated for triplicate preparations at each level.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six individual sample preparations were analyzed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability test was repeated on a different day by a different analyst using a different instrument.

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (%RSD ≤ 10.0%) and accuracy.

Robustness

The reliability of the method was tested by making small, deliberate changes to the chromatographic conditions:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2°C)

  • Mobile Phase Composition (± 2% organic content)

Acceptance Criteria: System suitability parameters must remain within limits, and the peak retention time and area should not significantly change.

System Suitability

Before each validation run and sample analysis sequence, a system suitability test is performed by injecting the working standard solution six times.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%

Conclusion

The RP-HPLC method described in this application note is rapid, precise, accurate, and specific for the purity determination of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid. The successful validation against ICH guidelines confirms its suitability for routine quality control analysis and stability studies in a regulated environment. The forced degradation studies underscore its stability-indicating capability, making it a reliable tool for assessing the quality of the drug substance over its shelf life.

References

  • TIJER.org. (n.d.). RP- HPLC Method Development, Validation and Forced Degradation Studies of Letrozole. Retrieved from [Link]

  • ResearchGate. (n.d.). MEP of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Pharmaceutical Technology. (2010). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • PMC. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Retrieved from [Link]

  • SpringerLink. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Biotechnology Journal International. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Retrieved from [Link]

  • PMC. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (2012). METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF IMPURITIES IN DEFERASIROX BY RP-HPLC TECHNIQUE. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • SynThink. (n.d.). Challenges in HPLC Method Development for Impurity Identification. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • ResearchGate. (2025). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Retrieved from [Link]

  • ResearchGate. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Scribd. (2005). ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. Retrieved from [Link]

Sources

Method

developing a biological assay with 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid as a ligand

Application Note: High-Throughput Screening & Kinetic Profiling of D-Amino Acid Oxidase (DAAO) Inhibitors Executive Summary This guide details the development of a fluorescence-based enzymatic assay to evaluate 3-(2-fury...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening & Kinetic Profiling of D-Amino Acid Oxidase (DAAO) Inhibitors

Executive Summary

This guide details the development of a fluorescence-based enzymatic assay to evaluate 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid (FMP-5-CA) as a ligand for D-Amino Acid Oxidase (DAAO) . DAAO inhibitors are critical investigational targets for schizophrenia and neuropathic pain management, functioning by elevating synaptic D-serine levels (a co-agonist of the NMDA receptor).

While simple pyrazoles like 3-methyl-pyrazole-5-carboxylic acid are known DAAO inhibitors, the inclusion of the furan moiety in FMP-5-CA targets the hydrophobic sub-pocket of the enzyme active site, potentially enhancing potency or selectivity. This protocol utilizes a horseradish peroxidase (HRP)-coupled readout (Amplex Red) to provide a sensitive, high-throughput compatible platform for kinetic characterization.

Scientific Rationale & Mechanism

The Target: D-Amino Acid Oxidase (DAAO)

DAAO is a flavoenzyme that oxidatively deaminates D-amino acids (specifically D-serine) into α-keto acids, ammonia, and hydrogen peroxide (


). In the central nervous system, DAAO activity limits the availability of D-serine, leading to NMDA receptor hypofunction—a hallmark of schizophrenia.
The Ligand: FMP-5-CA
  • Pharmacophore: The pyrazole-5-carboxylic acid core mimics the amino acid substrate, forming electrostatic interactions with Arg283 and Tyr224 in the DAAO active site.

  • Structural Nuance: The 3-(2-furyl) group acts as a lipophilic probe, designed to displace water and engage Van der Waals interactions in the hydrophobic channel adjacent to the flavin adenine dinucleotide (FAD) cofactor.

  • Assay Role: FMP-5-CA serves as a competitive inhibitor. The assay measures the reduction in

    
     production in the presence of the ligand.
    
Assay Principle (Coupled Fluorescence)

The assay couples the DAAO reaction to an HRP-mediated oxidation of Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

  • Primary Reaction: D-Serine +

    
    
    
    
    
    Hydroxypyruvate +
    
    
    +
    
    
  • Detection Reaction:

    
     + Amplex Red 
    
    
    
    Resorufin (Fluorescent: Ex 530nm / Em 590nm)

Biological Pathway Visualization

DAAO_Assay_Pathway D_Serine D-Serine (Substrate) H2O2 H₂O₂ (Byproduct) D_Serine->H2O2 Oxidation DAAO DAAO Enzyme (Target) DAAO->H2O2 Catalyzes Inhibitor FMP-5-CA (Ligand) Inhibitor->DAAO Inhibits Resorufin Resorufin (Fluorescent Signal) H2O2->Resorufin Oxidation Amplex Amplex Red (Non-Fluorescent) Amplex->Resorufin + HRP HRP HRP (Coupling Enzyme) HRP->Resorufin

Figure 1: Mechanism of the DAAO-HRP coupled assay. FMP-5-CA inhibits DAAO, reducing


 output and decreasing the fluorescent Resorufin signal.

Materials & Reagents

ReagentSpecificationStorageRole
FMP-5-CA >98% Purity (HPLC)-20°C (Dry)Test Ligand (Inhibitor)
hDAAO Enzyme Recombinant human DAAO-80°CTarget Enzyme
D-Serine Analytical GradeRTSubstrate
Amplex Red 10 mM in DMSO-20°C (Dark)Fluorogenic Probe
HRP >250 U/mg-20°CCoupling Enzyme
FAD Cofactor Flavin Adenine Dinucleotide-20°C (Dark)Essential Cofactor for DAAO
Assay Buffer 50 mM Tris-HCl, pH 8.0, 0.05% CHAPS4°CReaction Matrix

Detailed Experimental Protocol

Step 1: Ligand Preparation (FMP-5-CA)
  • Stock Solution: Dissolve 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid in 100% DMSO to a concentration of 10 mM . Vortex until clear.

  • Serial Dilution: Prepare a 10-point dose-response curve in DMSO (3-fold dilutions).

  • Intermediate Dilution: Dilute compound 1:20 into Assay Buffer to reduce DMSO concentration to 5% (final assay DMSO will be 1%).

Step 2: Enzyme Mix Preparation (2X)

Prepare the enzyme solution immediately before use to prevent activity loss.

  • Buffer: 50 mM Tris-HCl (pH 8.0).

  • Components:

    • hDAAO: 6 nM (Final assay conc: 3 nM).

    • FAD: 10 µM (Final assay conc: 5 µM).

    • HRP: 0.4 U/mL (Final assay conc: 0.2 U/mL).

  • Note: Incubate hDAAO with FAD for 10 mins on ice prior to adding HRP to ensure cofactor saturation.

Step 3: Substrate Mix Preparation (2X)
  • Components:

    • D-Serine: 20 mM (Final assay conc: 10 mM, approx.

      
      ).
      
    • Amplex Red: 100 µM (Final assay conc: 50 µM).

  • Critical: Protect Amplex Red from light.

Step 4: Assay Execution (384-well Black Plate)
  • Compound Addition: Dispense 5 µL of diluted FMP-5-CA (from Step 1) into wells.

  • Enzyme Addition: Add 10 µL of Enzyme Mix (Step 2).

  • Pre-Incubation: Incubate for 15 minutes at RT to allow FMP-5-CA to bind DAAO.

  • Reaction Start: Add 10 µL of Substrate Mix (Step 3).

  • Kinetic Read: Immediately place in plate reader.

    • Mode: Fluorescence Kinetics.

    • Filter: Ex 530 nm / Em 590 nm.

    • Duration: Read every 60 seconds for 30 minutes.

Workflow Diagram

Assay_Workflow Start Start: Ligand Solubilization (10 mM in DMSO) Dilution Serial Dilution (10-point, 3-fold) Start->Dilution PlateSetup Plate Setup (384-well) 5µL Ligand + 10µL Enzyme Mix Dilution->PlateSetup EnzymePrep Prepare 2X Enzyme Mix (hDAAO + FAD + HRP) EnzymePrep->PlateSetup SubstratePrep Prepare 2X Substrate Mix (D-Serine + Amplex Red) Initiation Reaction Initiation Add 10µL Substrate Mix SubstratePrep->Initiation Incubation Pre-Incubation 15 min @ RT (Equilibrium Binding) PlateSetup->Incubation Incubation->Initiation Readout Kinetic Fluorescence Read Ex 530nm / Em 590nm (30 mins) Initiation->Readout

Figure 2: Step-by-step workflow for the high-throughput screening of FMP-5-CA.

Data Analysis & Interpretation

Velocity Calculation

Calculate the initial velocity (


) for each well by performing a linear regression on the linear portion of the fluorescence vs. time curve (typically 5–15 minutes).
IC50 Determination

Fit the


 data to the four-parameter logistic equation:


  • X: Log concentration of FMP-5-CA.

  • Y: Normalized % Activity (relative to DMSO control).

Mode of Inhibition (Secondary Assay)

To confirm FMP-5-CA is competitive with D-Serine:

  • Run the assay at varying D-Serine concentrations (

    
     to 
    
    
    
    ).
  • Generate a Lineweaver-Burk plot .

  • Expectation: FMP-5-CA should increase the apparent

    
     of DAAO without affecting 
    
    
    
    .

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Signal Spontaneous oxidation of Amplex RedProtect reagents from light; prepare fresh Substrate Mix.
Low Signal Window Inactive Enzyme or degraded FADEnsure FAD is added to DAAO 10 mins prior to assay. Store FAD at -20°C.
Non-Sigmoidal Curve Compound precipitationCheck solubility of FMP-5-CA in assay buffer. Lower max concentration if turbid.
Fluorescence Quenching Ligand interferenceRun a control: Add Ligand to pre-formed Resorufin to check for optical interference.

References

  • Adage, T., et al. (2008). In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor with potential anti-psychotic properties. European Neuropsychopharmacology. Link

  • Sacchi, S., et al. (2012). D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy. Current Pharmaceutical Design. Link

  • Thermo Fisher Scientific. Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol. Link

  • Hopkins, A. L., et al. (2009). Ligand efficiency indices for drug discovery: Pyrazole-carboxylic acids. Drug Discovery Today. Link

Application

Application Notes &amp; Protocols: A Comprehensive Methodology for Testing the Antifungal Properties of Novel Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The escalating incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the urgent development of nove...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the urgent development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antifungal potential. This document provides a comprehensive, field-proven methodology for the systematic evaluation of novel pyrazole derivatives for their antifungal properties. It is designed to guide researchers through a logical, multi-tiered screening cascade, from initial in vitro susceptibility testing to preliminary safety and mechanistic evaluations. The protocols herein are grounded in internationally recognized standards, primarily those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility. This guide emphasizes not only the "how" but also the "why" behind experimental choices, providing a robust framework for identifying and advancing promising new antifungal candidates.

Introduction: The Rationale for Novel Antifungal Discovery

Invasive fungal diseases (IFDs) represent a significant and growing threat to global public health, particularly affecting immunocompromised patient populations.[1] The therapeutic arsenal to combat these infections is limited to a few major drug classes, including polyenes, azoles, echinocandins, and flucytosine.[2][3] However, the efficacy of these agents is increasingly compromised by the emergence of drug-resistant fungal strains.[2] This critical challenge underscores the urgent need for new antifungal agents with novel mechanisms of action.[4]

Pyrazole, a five-membered heterocyclic diamine, and its derivatives have attracted considerable attention in medicinal chemistry due to their wide range of pharmacological activities. Their structural versatility allows for the synthesis of large, diverse chemical libraries, increasing the probability of identifying compounds with potent and selective antifungal activity. This guide outlines a systematic approach to rigorously assess the antifungal potential of these novel pyrazole derivatives.

The Antifungal Screening Cascade: A Multi-Stage Approach

A successful antifungal discovery program relies on a structured screening cascade to efficiently identify the most promising lead compounds. This process begins with broad in vitro screening to determine the spectrum and potency of antifungal activity, followed by assessments of fungicidal versus fungistatic effects, and initial safety profiling.

G cluster_0 Phase 1: In Vitro Efficacy cluster_1 Phase 2: Safety & Selectivity cluster_2 Phase 3: Mechanistic Insight cluster_3 Phase 4: In Vivo Evaluation A Primary Screening: Broth Microdilution (MIC) B Secondary Screening: Disk Diffusion Assay A->B Confirmatory/ High-throughput C Fungicidal Activity: Minimum Fungicidal Concentration (MFC) A->C Determine killing potential D In Vitro Cytotoxicity Assay (e.g., MTT, XTT) C->D Prioritize non-toxic, potent compounds E Mechanism of Action Studies (e.g., Ergosterol Quantitation) D->E Investigate validated hits F Animal Models of Infection (e.g., Murine Candidiasis) E->F Confirm efficacy in a living system

Caption: High-level overview of the antifungal drug discovery screening cascade.

Phase 1: In Vitro Antifungal Susceptibility Testing

The initial phase focuses on determining the intrinsic antifungal activity of the novel pyrazole derivatives against a panel of clinically relevant fungal pathogens.

Gold Standard: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the internationally recognized gold standard for quantitative antifungal susceptibility testing.[5][6] It determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[7] This guide adheres to the principles outlined in the CLSI document M27 for yeasts and M38-A for filamentous fungi.[8][9][10]

Rationale: This method provides a quantitative endpoint (the MIC value), which is essential for comparing the potency of different compounds and for establishing a baseline for further studies, including pharmacokinetic/pharmacodynamic (PK/PD) analyses.[11][12]

Protocol: Broth Microdilution Assay (Adapted from CLSI M27[8][10])

  • Preparation of Antifungal Stock Solutions:

    • Dissolve pyrazole derivatives in 100% dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium (supplemented with L-glutamine, buffered with MOPS) to create a working concentration range (e.g., 0.125 to 64 µg/mL).[13] The final DMSO concentration in the assay wells should not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Inoculum Preparation:

    • Culture fungal isolates on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

    • Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microplate wells.[13]

  • Assay Plate Setup:

    • Using a 96-well, flat-bottom microtiter plate, add 100 µL of the appropriate antifungal dilution to each well.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.[13][14] The incubation time may need to be extended for slower-growing species.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.[1] This can be assessed visually or by using a microplate reader to measure optical density (e.g., at 620 nm).[14]

Disk Diffusion Assay: A Qualitative Screening Method

The disk diffusion assay is a simpler, more rapid method for qualitatively assessing antifungal activity.[15] It is particularly useful for screening larger numbers of compounds or for laboratories without the capacity for high-throughput microdilution.

Rationale: This method relies on the diffusion of the antifungal agent from a paper disk into an agar medium inoculated with the test fungus. The size of the resulting zone of inhibition, where fungal growth is prevented, provides a qualitative measure of the compound's activity.[15][16]

Protocol: Disk Diffusion Assay (Adapted from CLSI M44)

  • Medium Preparation: Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[15] Pour into petri dishes to a uniform depth.

  • Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply paper disks (6 mm diameter) impregnated with a known concentration of the pyrazole derivative onto the agar surface.

  • Incubation: Incubate the plates at 30-35°C for 24-48 hours.[17]

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk. A larger zone diameter indicates greater susceptibility of the fungus to the compound.

Determining Fungicidal vs. Fungistatic Activity: The Minimum Fungicidal Concentration (MFC)

It is crucial to distinguish whether a compound merely inhibits fungal growth (fungistatic) or actively kills the fungus (fungicidal). The Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[18]

Rationale: For treating infections in immunocompromised patients, a fungicidal agent is often preferred as the host's immune system may not be capable of clearing the remaining viable fungi.

Protocol: MFC Determination

  • Perform a Broth Microdilution Assay: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC, as well as the growth control.

  • Subculture: Aliquot a small volume (e.g., 10-20 µL) from each selected well and plate it onto a drug-free SDA plate.

  • Incubation: Incubate the SDA plates at 35°C for 48 hours or until growth is visible in the subculture from the growth control well.

  • MFC Endpoint: The MFC is the lowest concentration of the compound that results in no more than a few colonies, corresponding to a 99.9% kill rate.[9]

ParameterDescriptionSignificanceStandard Method
MIC Minimum Inhibitory ConcentrationMeasures the potency of the compound's growth-inhibiting (fungistatic) activity.Broth Microdilution (CLSI M27/M38)
MFC Minimum Fungicidal ConcentrationMeasures the potency of the compound's killing (fungicidal) activity.Subculture from MIC wells
Zone of Inhibition Diameter of no fungal growthQualitative measure of antifungal activity.Disk Diffusion (CLSI M44)

Phase 2: Preliminary Safety Assessment - In Vitro Cytotoxicity

A promising antifungal candidate must exhibit selective toxicity towards fungal cells while having minimal effect on host mammalian cells.[14] In vitro cytotoxicity assays are a critical first step in evaluating the safety profile of novel pyrazole derivatives.

Rationale: These assays provide a quantitative measure of a compound's toxicity to mammalian cells, allowing for the calculation of a selectivity index (SI). The SI (ratio of cytotoxicity to antifungal activity) is a key parameter for prioritizing compounds for further development.

Protocol: MTT/XTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric assays that measure cellular metabolic activity as an indicator of cell viability.[19][20][21] Metabolically active cells reduce the tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of viable cells.[19][22]

  • Cell Culture: Culture a relevant mammalian cell line (e.g., HeLa, Vero, or a liver cell line like HepG2) in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum.[19]

  • Cell Seeding: Seed the cells into a 96-well microtiter plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to serial dilutions of the pyrazole derivatives (at concentrations similar to those used in the MIC assay) for 24-48 hours.

  • Addition of Reagent:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the crystals.

    • For XTT: Add the XTT reagent (pre-mixed with an electron-coupling agent) and incubate for 2-4 hours. No solubilization step is required as the formazan product is water-soluble.[22]

  • Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT, 450-490 nm for XTT).

  • Data Analysis: Calculate the concentration that inhibits 50% of cell viability (IC₅₀). The Selectivity Index is then calculated as: SI = IC₅₀ / MIC . A higher SI value indicates greater selectivity for the fungal pathogen.

Phase 3: Elucidating the Mechanism of Action (MoA)

Understanding how a novel compound exerts its antifungal effect is crucial for lead optimization and for predicting potential resistance mechanisms. For pyrazole derivatives, a common starting point is to investigate interference with the fungal cell membrane, particularly ergosterol biosynthesis, a well-established target for azole antifungals.[2]

G cluster_0 Potential Antifungal Targets cluster_1 Novel Pyrazole Derivative A Cell Membrane (Ergosterol Synthesis) B Cell Wall (Glucan/Chitin Synthesis) C Protein Synthesis D DNA/RNA Synthesis P Test Compound P->A Investigate First (Common Target) P->B P->C P->D

Caption: Common molecular targets for antifungal agents.

Protocol: Ergosterol Quantitation Assay

This assay determines if the test compound inhibits the ergosterol biosynthesis pathway. A reduction in the total cellular ergosterol content in treated cells compared to untreated cells suggests this MoA.

  • Fungal Culture: Grow a culture of a susceptible yeast (e.g., Candida albicans) to mid-log phase.

  • Compound Treatment: Treat the fungal culture with the pyrazole derivative at its MIC and sub-MIC concentrations for several hours. Include a known ergosterol synthesis inhibitor (e.g., fluconazole) as a positive control and an untreated culture as a negative control.

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Saponify the cell pellet using alcoholic potassium hydroxide.

    • Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

  • Spectrophotometric Analysis:

    • Scan the absorbance of the n-heptane layer from 230 nm to 300 nm.

    • Ergosterol and its precursor, 24(28)-dehydroergosterol, have a characteristic four-peaked absorbance curve. The absence or reduction of the ergosterol peaks in the treated sample indicates inhibition of the pathway.

  • Quantification: Calculate the percentage of ergosterol based on the absorbance values at specific wavelengths.

Phase 4: Preliminary In Vivo Efficacy Assessment

Compounds that demonstrate potent and selective in vitro activity must ultimately be tested in a living system to evaluate their efficacy.[23] Animal models of fungal infection are indispensable for this purpose, providing critical data on the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties in a complex biological environment.[11][24]

Model Selection: The choice of animal model depends on the target pathogen and the type of infection being modeled. For systemic Candida infections, a murine model of disseminated candidiasis is a common and well-established choice.[25] For infections caused by filamentous fungi like Aspergillus, an immunosuppressed murine model of pulmonary aspergillosis may be more appropriate.[26]

Overview of a Murine Model of Disseminated Candidiasis:

  • Immunosuppression (Optional but common): Mice may be rendered neutropenic through the administration of agents like cyclophosphamide to mimic the immunocompromised state of at-risk patients.

  • Infection: Mice are infected intravenously (e.g., via the tail vein) with a standardized inoculum of Candida albicans.

  • Treatment: At a specified time post-infection, treatment is initiated. The novel pyrazole derivative is administered (e.g., orally or intraperitoneally) at various doses. A vehicle control group and a positive control group (treated with a standard-of-care antifungal like fluconazole) are essential.

  • Endpoints: The primary efficacy endpoints are:

    • Survival: Monitoring the survival of mice over a period of 14-21 days.

    • Fungal Burden: At the end of the study (or at specific time points), organs such as the kidneys, liver, and spleen are harvested, homogenized, and plated to determine the fungal load (CFU/gram of tissue). A significant reduction in fungal burden in the treated groups compared to the vehicle control indicates efficacy.

Pharmacokinetic (PK) Considerations: Preliminary PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[11] Key parameters to measure include the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).[11] This information is vital for designing effective dosing regimens for the in vivo efficacy studies.

Conclusion

The methodology detailed in these application notes provides a robust and scientifically rigorous framework for the preclinical evaluation of novel pyrazole derivatives as potential antifungal agents. By following a logical progression from broad in vitro screening to targeted safety and mechanistic studies, and culminating in preliminary in vivo validation, researchers can efficiently identify and prioritize compounds with the highest therapeutic potential. Adherence to established standards from organizations like CLSI ensures that the data generated is reliable, reproducible, and comparable across different studies, ultimately accelerating the journey from the laboratory bench to the clinic.

References

  • Pierce, C. G., & Lopez-Ribot, J. L. (2013). Antifungal Susceptibility Testing: A Primer for Clinicians. Journal of Fungi, 4(4), 1-15. [Link]

  • Mayo Clinic Laboratories. (2022). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. YouTube. [Link]

  • CLSI. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Ghannoum, M. A., & Perfect, J. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00089-19. [Link]

  • Pfaller, M. A., et al. (2010). Antifungal Susceptibility Testing: Current Approaches. Clinical Infectious Diseases, 50(Supplement_1), S12-S22. [Link]

  • Jain, N., & Sharma, M. (2025). Antifungal disk diffusion: Significance and symbolism. ConnectSci. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3418. [Link]

  • Garcia-Rubio, R., et al. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Journal of Fungi, 9(12), 1185. [Link]

  • CDC. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Centers for Disease Control and Prevention. [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Dannaoui, E. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 3(2), 22. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Kim, H. J., et al. (2003). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 47(1), 223–227. [Link]

  • Handayani, D., et al. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. Molecular and Cellular Biomedical Sciences, 2(1), 27-32. [Link]

  • Andes, D. R. (2009). Antifungal Pharmacokinetics and Pharmacodynamics. Cold Spring Harbor Perspectives in Medicine, 1(1), a005739. [Link]

  • Herrero, M. L., et al. (2001). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 45(11), 3124–3130. [Link]

  • Espinel-Ingroff, A., et al. (2005). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 43(7), 3297–3300. [Link]

  • Ramirez-Ortiz, Z. G., & Levitz, S. M. (2016). XTT Assay of Antifungal Activity. Bio-protocol, 6(16), e1899. [Link]

  • Pierce, C. G., & Lopez-Ribot, J. L. (2013). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Future Microbiology, 8(1), 41-55. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

  • EUCAST. (2025). Clinical breakpoint table. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Cheng, J., Pham, J., & Bell, S. (2006). A disc test of antifungal susceptibility. ConnectSci. [Link]

  • Carradori, S., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Pharmaceuticals, 16(6), 861. [Link]

  • Nett, J. E., & Andes, D. R. (2016). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology Spectrum, 4(2). [Link]

  • Carrillo-Muñoz, A. J., et al. (2006). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 44(12), 4586–4587. [Link]

  • National Committee for Clinical Laboratory Standards. (2002). M27-A2 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. ResearchGate. [Link]

  • Ramirez-Ortiz, Z. G., & Levitz, S. M. (2016). XTT Assay of Antifungal Activity. ResearchGate. [Link]

  • Wattier, R. L., & Dvorak, C. C. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 9(3), 336–346. [Link]

  • Jamil, S. T., et al. (2022). Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Journal of Fungi, 8(8), 819. [Link]

  • Andes, D. (2006). Pharmacokinetics and pharmacodynamics of antifungals. Infectious Disease Clinics of North America, 20(3), 679-697. [Link]

  • Espinel-Ingroff, A., et al. (2005). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. ResearchGate. [Link]

  • Pierce, C. G., & Lopez-Ribot, J. L. (2013). Overview of in vivo models for assessing efficacy of antifungal drugs... ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanisms of action of novel antifungal drugs. ResearchGate. [Link]

  • Lazzari, G., et al. (2023). Antifungals: From Pharmacokinetics to Clinical Practice. Journal of Fungi, 9(2), 202. [Link]

  • Gholampour, N., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24683–24696. [Link]

  • Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Pacific BioLabs. [Link]

  • Segal, E. (2018). Experimental In Vivo Models of Candidiasis. Journal of Fungi, 4(4), 118. [Link]

  • Martinez-Perez, A., et al. (2011). Caspofungin reduces the incidence of fungal contamination in cell culture. Mycopathologia, 172(2), 127–133. [Link]

  • Thompson, G. R., et al. (2021). Novel antifungal agents in clinical trials. Journal of Antimicrobial Chemotherapy, 76(Supplement_3), iii5-iii13. [Link]

  • CLSI. (2017). M27-Ed4: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. ANSI Webstore. [Link]

  • Cohen, J. F., et al. (2014). Pharmacokinetics and Pharmacodynamics of Antifungals in Children and their Clinical Implications. Pediatric Drugs, 16(5), 367–380. [Link]

  • Spanu, T., & Fiori, B. (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 8(3), 295. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Yadav, G., & Khan, S. (2022). Antifungal metabolites, their novel sources, and targets to combat drug resistance. Frontiers in Microbiology, 13, 988365. [Link]

  • Deranged Physiology. (2025). Pharmacology of antifungal agents. Deranged Physiology. [Link]

Sources

Method

creating a stock solution of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid for in vitro experiments

Application Note & Protocol Title: Preparation of High-Concentration Stock Solutions of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic Acid for In Vitro Bioassays Abstract This document provides a detailed methodology for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Preparation of High-Concentration Stock Solutions of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic Acid for In Vitro Bioassays

Abstract

This document provides a detailed methodology for the preparation, handling, and storage of stock solutions of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound with potential applications in pharmaceutical and materials science research.[1] Given that pyrazole derivatives are widely investigated for diverse biological activities, establishing a robust and reproducible protocol for their solubilization is paramount for generating reliable in vitro data.[2][3] This guide emphasizes the rationale behind solvent selection, provides a step-by-step protocol for creating a high-concentration primary stock in Dimethyl Sulfoxide (DMSO), and outlines best practices for dilution, quality control, and storage to ensure solution integrity and minimize experimental artifacts.

Introduction: The Criticality of the Stock Solution

The reliability of in vitro experimental data is fundamentally dependent on the accurate and consistent preparation of test compounds. For novel small molecules like 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid, which possesses a complex structure with both hydrophobic (furan, pyrazole rings) and polar (carboxylic acid) moieties, achieving complete solubilization and maintaining stability is a non-trivial challenge.[1] Improperly prepared stock solutions can lead to significant experimental errors, including inaccurate dose-response curves due to compound precipitation upon dilution into aqueous assay media.[4]

This guide is designed for researchers in drug discovery and cell biology, providing a framework to prepare and utilize this compound with confidence. We will address the physicochemical rationale for procedural choices, ensuring that the protocol is not just a series of steps, but a self-validating system for robust scientific inquiry.

Compound Characteristics & Solvent Selection

Physicochemical Properties

Understanding the molecular structure is key to predicting its behavior in different solvents.

PropertyValue / ObservationRationale & Implication
Molecular Formula C₁₀H₈N₂O₃Derived from structure.
Molecular Weight 204.18 g/mol Essential for molarity calculations.
Key Functional Groups Carboxylic Acid, Pyrazole, FuranThe carboxylic acid group provides a site for hydrogen bonding and potential for salt formation at basic pH. The heterocyclic rings contribute to a planar, π-conjugated system, which can lead to stacking and lower aqueous solubility.[1][5]
Predicted Solubility Soluble in Dimethyl Sulfoxide (DMSO)Based on the solubility of structurally similar pyrazole carboxylic acids and its common use for hydrophobic compounds in drug discovery.[6][7]
Stability Predicted to have high electronic stability.[1]The conjugated system suggests good intrinsic stability, but the carboxylic acid may interact with solvents. Studies show carboxylic acids form stable hydrogen bonds with DMSO.[8]
The Rationale for DMSO as the Primary Solvent

For initial stock preparation of small molecules in discovery research, Dimethyl Sulfoxide (DMSO) is the solvent of choice for several compelling reasons:

  • Exceptional Solubilizing Power: DMSO is a highly polar, aprotic solvent capable of dissolving a vast range of both hydrophobic and hydrophilic compounds.[9] Its ability to disrupt intermolecular forces, such as the crystal lattice energy of a solid compound, makes it highly effective.

  • Miscibility with Water: DMSO is miscible with water and most cell culture media in all proportions, which facilitates the dilution of the stock solution to the final working concentration.

  • Biological Inertness at Low Concentrations: While high concentrations of DMSO are cytotoxic, it is generally considered biologically inert and non-toxic to most cell lines at the final concentrations typically used in assays (i.e., <0.5% v/v).[9][10]

  • Chemical Stability: DMSO is chemically stable and less volatile than many other organic solvents, which prevents the concentration of the stock solution from changing due to evaporation.

Safety & Handling Precautions

Before beginning, it is essential to review the safety protocols for handling both the solid compound and the solvent.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.[11]

  • Handling Pyrazole Derivatives: While specific toxicity data for this exact compound is not available, related pyrazole compounds can be harmful if swallowed, toxic in contact with skin, and cause skin and eye irritation.[11] Handle the solid powder in a chemical fume hood or a well-ventilated area to avoid inhalation.

  • Handling DMSO: DMSO can facilitate the absorption of other chemicals through the skin. Therefore, extreme care must be taken to avoid skin contact when handling DMSO solutions. Work in a well-ventilated area.[10]

  • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Detailed Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution in 100% DMSO. This concentration is a common starting point for most in vitro screening campaigns.

Required Materials & Equipment
  • 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid (solid powder)

  • High-purity, anhydrous DMSO (Biotechnology or cell culture grade)

  • Analytical balance (readable to at least 0.1 mg)

  • 1.5 mL or 2.0 mL sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes (P1000, P200) and sterile tips

  • Vortex mixer

  • Optional: Bath sonicator

Workflow for Primary Stock Preparation

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage & Aliquoting calc 1. Calculate Mass Target: 10 mM in 1 mL Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 204.18 g/mol Mass = 2.04 mg weigh 2. Weigh Compound Accurately weigh 2.04 mg of the solid compound into a sterile vial. calc->weigh Use calculated mass add_dmso 3. Add DMSO Add 1.0 mL of anhydrous DMSO to the vial using a calibrated pipette. weigh->add_dmso dissolve 4. Dissolve Cap tightly and vortex vigorously for 1-2 minutes. Use sonication if needed. add_dmso->dissolve inspect 5. Visual Inspection Hold against light to ensure no visible particles remain. Solution must be clear. dissolve->inspect aliquot 6. Aliquot Dispense into smaller, single-use volumes (e.g., 10-50 µL) in sterile tubes. inspect->aliquot If clear store 7. Store Store aliquots at -20°C or -80°C, protected from light. aliquot->store

Caption: Workflow for preparing a primary stock solution.

Step-by-Step Procedure
  • Calculate the Required Mass: To prepare 1 mL of a 10 mM solution, you will need:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 204.18 g/mol × 1000 mg/g = 2.04 mg

  • Weigh the Compound: Carefully weigh 2.04 mg of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid using an analytical balance. Tare a sterile 1.5 mL microcentrifuge tube or amber vial and add the powder directly into it.

    • Expert Tip: Weighing small quantities can be inaccurate. For better precision, it is advisable to weigh a larger mass (e.g., 10.2 mg) and dissolve it in a proportionally larger volume (e.g., 5 mL) of DMSO.

  • Add Solvent: Using a calibrated micropipette, add exactly 1.0 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolve the Compound: Tightly cap the vial and vortex at maximum speed for 1-2 minutes. The mechanical agitation is crucial for breaking up the solid and facilitating dissolution.

  • Visually Inspect for Complete Solubilization: After vortexing, hold the vial up to a light source and carefully inspect the solution. It should be completely clear and free of any visible particulates or haze.

    • Trustworthiness Check: This is a critical QC step. If particulates remain, the actual concentration of the dissolved compound is lower than intended.

  • Troubleshooting Insolubility: If the compound has not fully dissolved:

    • Gently warm the solution to 37°C for 5-10 minutes. Do not overheat, as it may degrade the compound.

    • Place the vial in a bath sonicator for 5-10 minutes. Cavitation can help break apart stubborn aggregates.

    • If solubility issues persist, a lower stock concentration may be necessary.

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the primary stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, tightly-sealing microcentrifuge tubes.[9]

  • Store Properly: Label the aliquots clearly with the compound name, concentration, solvent, and date. Store them at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (up to 6 months).[12] Protect from light.

Protocol: Preparing Working Solutions for In Vitro Assays

Never add a high-concentration DMSO stock directly to your aqueous cell culture medium. This will cause the compound to immediately precipitate. The correct method is to perform serial dilutions.

Workflow for Serial Dilution

G cluster_dilution Example: Preparing 10 µM final concentration stock Primary Stock 10 mM in 100% DMSO step1 Step 1: Intermediate Dilution Create a 100 µM solution. Add 2 µL of 10 mM stock to 198 µL of assay medium. stock->step1 step2 Step 2: Final Dilution Add 10 µL of the 100 µM solution to 90 µL of cells in a 96-well plate. step1->step2 final Final Concentration 10 µM in Assay Final DMSO: 0.1% step2->final

Caption: Serial dilution workflow for cell-based assays.

Example: Dosing Cells in a 96-Well Plate to a Final Concentration of 10 µM
  • Thaw Stock: Thaw one aliquot of the 10 mM primary stock solution at room temperature.

  • Prepare Intermediate Dilution: Prepare a 100X intermediate stock (1 mM or 1000 µM) by diluting the 10 mM stock 1:10 in 100% DMSO. For example, add 2 µL of 10 mM stock to 18 µL of DMSO.

  • Prepare Final Working Solution: Prepare a 2X working solution (20 µM) in your final assay medium. For example, add 2 µL of the 1 mM intermediate stock to 98 µL of pre-warmed cell culture medium. Vortex immediately and gently.

    • Causality: This step is critical. By diluting into the medium at this stage, you are creating a solution where the DMSO concentration is already lowered (e.g., to 2%), which helps keep the compound dissolved.

  • Dose the Cells: If your wells contain 100 µL of cells in medium, add 100 µL of the 2X (20 µM) working solution to each well. This will result in a final volume of 200 µL and a final compound concentration of 10 µM.

  • Calculate Final DMSO Concentration:

    • The final DMSO concentration in the well will be half that of the 2X working solution. In this example, the final DMSO concentration is 1%. To achieve a more desirable <0.5% concentration, a higher intermediate dilution factor should be used.

  • Include a Vehicle Control: Always treat a set of cells with a corresponding amount of vehicle (e.g., medium with the same final concentration of DMSO but without the compound). This is essential to confirm that any observed biological effects are due to the compound and not the solvent.[9]

Conclusion

The successful use of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid in in vitro experiments hinges on the meticulous preparation of a stable, high-concentration stock solution. By selecting high-purity DMSO as the solvent, employing precise gravimetric and volumetric techniques, and adhering to a validated serial dilution strategy, researchers can minimize artifacts and ensure the generation of accurate and reproducible data. The principles and protocols outlined in this guide provide a robust foundation for the reliable investigation of this and other challenging small molecules.

References

  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. [No valid URL provided in search results]
  • MEP of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. - ResearchGate. ([Link])

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. [No valid URL provided in search results]
  • FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. - ResearchGate. ([Link])

  • 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem. ([Link])

  • Stock Solutions 101: Everything You Need to Know - G-Biosciences. ([Link])

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC - PubMed Central. ([Link])

  • A quantum chemical study of the interaction of carboxylic acids with DMSO - ResearchGate. ([Link])

  • 2.5: Preparing Solutions - Chemistry LibreTexts. ([Link])

  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds - Solarbio. ([Link])

  • Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays. - ResearchGate. ([Link])

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins | ACS Omega - ACS Publications. ([Link])

  • Acceptable solvents for in vitro drug solutions or in vivo... | Download Table - ResearchGate. ([Link])

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC. ([Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. ([Link])

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. [No valid URL provided in search results]
  • Lab Skills: Preparing Stock Solutions - YouTube. ([Link])

  • Key Considerations for Selecting Solvents in Drug Manufacturing - Purosolv. ([Link])

  • Preparing Stock Solutions - PhytoTech Labs. ([Link])

  • Ionization of Organic Acids in Dimethyl Sulfoxide Solution: A Theoretical Ab Initio Calculation of the pKa Using a New Parametrization of the Polarizable Continuum Model | The Journal of Physical Chemistry A - ACS Publications. ([Link])

  • Solutions and dilutions: working with stock solutions - Rice University. ([Link])

  • Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries. [No valid URL provided in search results]
  • In vitro solubility assays in drug discovery - PubMed. ([Link])

  • Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption - MDPI. ([Link])

  • How to make a stock solution of a substance in DMSO - Quora. ([Link])

  • How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? [No valid URL provided in search results]
  • WO2016091350A1 - Process for improving the solubility of cell culture media - Google P
  • Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents - Washington State University. ([Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Welcome to the technical support center for the synthesis of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who may be e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic sequence. We will delve into the causality behind common experimental issues and provide actionable, field-proven troubleshooting strategies.

The synthesis of this molecule, a valuable heterocyclic scaffold, typically follows a two-step process: a Knorr-type pyrazole synthesis via cyclocondensation, followed by the hydrolysis of the resulting ester.[1][2] Each step presents unique challenges that can impact the overall yield and purity of the final product. This guide provides a structured approach to identifying and resolving these issues.

General Synthetic Scheme

The primary route to the target compound involves the reaction of a β-ketoester, ethyl 4-(2-furyl)-2,4-dioxobutanoate, with methylhydrazine to form the pyrazole ester intermediate. This intermediate is then saponified to yield the final carboxylic acid.

Caption: Two-step synthesis of the target carboxylic acid.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Section A: Issues with Starting Materials & Reagents

Question: I'm using commercially available starting materials, but my yields for the first step are consistently low. Could the reagents be the problem?

Answer: Absolutely. The purity and stability of your starting materials are paramount.

  • Methylhydrazine Quality: Methylhydrazine is highly hygroscopic and can be readily oxidized by atmospheric oxygen. Using aged or improperly stored methylhydrazine is a common cause of low yields.

    • Causality: The nucleophilicity of the hydrazine is critical for the initial attack on the dicarbonyl compound. Water contamination dilutes the reagent, while oxidation byproducts can introduce impurities that interfere with the reaction.

    • Recommendation: Use a freshly opened bottle of methylhydrazine or distill it under an inert atmosphere before use. Always handle it under nitrogen or argon.

  • β-Ketoester Stability: The β-ketoester, ethyl 4-(2-furyl)-2,4-dioxobutanoate, can be prone to degradation, especially if stored for long periods or exposed to moisture or trace acids/bases.

    • Causality: As a 1,3-dicarbonyl compound, it exists in equilibrium with its enol form. Degradation can disrupt this equilibrium and lead to side products.

    • Recommendation: Check the purity of the ketoester by ¹H NMR before use. If it appears discolored or impure, consider purification by vacuum distillation or column chromatography.

Section B: Problems During Pyrazole Formation (Cyclocondensation)

Question: My TLC analysis of the cyclocondensation reaction shows multiple spots, including unreacted starting material and several unidentified byproducts. What's going wrong?

Answer: This is a classic symptom of suboptimal reaction conditions or regioselectivity issues. The cyclocondensation of an asymmetrical 1,3-dicarbonyl with a substituted hydrazine can potentially lead to two regioisomers.[1]

  • Issue 1: Incomplete Reaction

    • Causality: The Knorr pyrazole synthesis is often acid-catalyzed.[2] Without proper catalysis, the reaction rate can be sluggish, leading to incomplete conversion. The initial condensation to form the hydrazone intermediate is reversible, and the subsequent intramolecular cyclization and dehydration require favorable conditions to proceed to completion.[3]

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. This protonates a carbonyl group, making it more electrophilic and accelerating the initial nucleophilic attack by methylhydrazine.

  • Issue 2: Side Product Formation (Regioisomers)

    • Causality: Methylhydrazine has two non-equivalent nitrogen atoms. Nucleophilic attack can occur from either the methylated or the non-methylated nitrogen, leading to the formation of two different pyrazole regioisomers. The desired product results from the initial attack of the non-methylated nitrogen.

    • Solution: Control of regioselectivity is often achieved by carefully managing the reaction pH and temperature. Acidic conditions generally favor the desired isomer. Running the reaction at a controlled, moderate temperature (e.g., refluxing ethanol) often provides the best balance of reaction rate and selectivity.[1]

  • Issue 3: Reaction Solvent

    • Causality: The solvent plays a crucial role in mediating the reaction. Protic solvents like ethanol can facilitate the necessary proton transfers during the cyclization and dehydration steps.

    • Solution: Ethanol is typically the solvent of choice. If you are using an aprotic solvent and observing issues, switching to ethanol or a similar protic solvent is recommended.

ParameterStandard ConditionOptimized Condition for Higher YieldRationale
Catalyst None10 mol% Acetic AcidCatalyzes the condensation and dehydration steps.[2][3]
Temperature Room TemperatureReflux (approx. 78 °C in EtOH)Provides sufficient energy to overcome activation barriers.
Atmosphere AirInert (Nitrogen or Argon)Prevents oxidation of methylhydrazine.
Solvent DichloromethaneEthanolProtic solvent facilitates proton transfer in the mechanism.
Section C: Challenges in Ester Hydrolysis (Saponification)

Question: After the saponification step and acidification, my product either oils out or I get a very low yield of precipitate. What could be the cause?

Answer: This issue points towards problems with either the hydrolysis reaction itself or the workup and isolation procedure.

  • Issue 1: Incomplete Hydrolysis

    • Causality: Ester hydrolysis (saponification) is a reversible reaction in principle, but the deprotonation of the resulting carboxylic acid in a basic medium drives it to completion. Insufficient base, low temperature, or short reaction times can lead to a significant amount of unreacted ester remaining.

    • Solution: Ensure you are using a sufficient excess of base (e.g., 2-3 equivalents of NaOH or KOH). Monitor the reaction by TLC until the starting ester spot has completely disappeared. Gentle heating (e.g., 50-60 °C) can significantly accelerate the hydrolysis.

  • Issue 2: Incorrect pH during Acidification

    • Causality: The product is a carboxylic acid, which is soluble in water as its carboxylate salt form under basic conditions. To precipitate the neutral carboxylic acid, the solution must be made sufficiently acidic to protonate the carboxylate.

    • Solution: After hydrolysis, cool the reaction mixture in an ice bath and slowly add a strong acid (e.g., 1M HCl) while stirring vigorously. Monitor the pH with pH paper or a meter. You must adjust the pH to be acidic, typically pH 2-3, to ensure complete precipitation of your product.[4] Adding the acid too quickly can cause localized heating and potential degradation.

  • Issue 3: "Oiling Out"

    • Causality: The product may "oil out" instead of precipitating as a solid if it is impure or if the solution is supersaturated. The presence of unhydrolyzed ester can act as an impurity that disrupts the crystal lattice formation.

    • Solution: If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, you can extract the oil into an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to recover the crude product for subsequent purification by recrystallization.

Section D: Purification & Characterization Difficulties

Question: My final product shows broad peaks in the ¹H NMR spectrum and has a wide melting point range. How can I improve its purity?

Answer: These are clear indicators of impurities. The most likely culprits are residual starting ester, inorganic salts from the workup, or regioisomeric byproducts.

  • Purification Strategy: Recrystallization

    • Rationale: Recrystallization is an excellent method for purifying solid organic compounds. The principle is to dissolve the impure solid in a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired compound will crystallize out in a pure form, leaving the impurities behind in the solvent.

    • Solvent Selection: An ideal recrystallization solvent should dissolve your product well at high temperatures but poorly at low temperatures. For a moderately polar molecule like your target acid, solvent systems like ethanol/water, acetone/water, or ethyl acetate/hexanes are good starting points.

    • Protocol: Dissolve the crude product in a minimum amount of the hot solvent system. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the pure crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[4]

Troubleshooting Workflow

This diagram provides a logical path for diagnosing low-yield issues.

Troubleshooting_Workflow start Low Final Yield of Carboxylic Acid check_crude Analyze Crude Product (TLC, ¹H NMR) start->check_crude problem_area Identify Problem Stage check_crude->problem_area step1_issue Problem in Step 1: Cyclocondensation problem_area->step1_issue High amount of starting materials or multiple unknown spots step2_issue Problem in Step 2: Hydrolysis/Workup problem_area->step2_issue Main impurity is pyrazole ester purification_issue Problem in Final Purification problem_area->purification_issue Product looks impure (oily, discolored, broad MP) sol1_reagents Check Reagent Purity (esp. Methylhydrazine) step1_issue->sol1_reagents sol1_conditions Optimize Reaction: - Add catalytic acid - Reflux in EtOH - Use inert atmosphere step1_issue->sol1_conditions sol1_regio Analyze for Regioisomer step1_issue->sol1_regio sol2_complete Ensure Complete Hydrolysis: - Use excess NaOH - Increase reaction time/temp - Monitor by TLC step2_issue->sol2_complete sol2_ph Optimize Precipitation: - Cool solution before acidifying - Acidify slowly to pH 2-3 step2_issue->sol2_ph sol2_oil Handle Oiling Out: - Scratch flask to induce crystallization - Extract and re-purify step2_issue->sol2_oil sol3_recrys Perform Recrystallization: - Select appropriate solvent system (e.g., EtOH/Water) purification_issue->sol3_recrys sol3_wash Wash Final Product Thoroughly with Cold Water to Remove Salts purification_issue->sol3_wash

Caption: A logical workflow for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for this two-step synthesis? While yields are highly dependent on scale and technique, a reasonable target for the two-step sequence would be in the range of 60-75% overall yield. Individual steps in similar pyrazole syntheses often report yields of 70-90%.[1][5]

Q2: How can I definitively confirm the structure of my final product? A combination of analytical techniques is essential.

  • ¹H NMR: Will show characteristic peaks for the furan ring protons, the pyrazole ring proton, the N-methyl group, and the carboxylic acid proton (which is often a broad singlet and may exchange with D₂O).

  • ¹³C NMR: Will confirm the number of unique carbons in the molecule.

  • FT-IR: Will show a broad O-H stretch for the carboxylic acid and a sharp C=O stretch.[6]

  • Mass Spectrometry: Will confirm the molecular weight of the compound.

Q3: Are there alternative synthetic routes if the Knorr synthesis is not working? Yes, other methods for pyrazole synthesis exist, such as 1,3-dipolar cycloadditions of diazo compounds with alkynes, but the Knorr synthesis from 1,3-dicarbonyls is generally the most direct and common approach for this substitution pattern.[7][8]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylate

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 4-(2-furyl)-2,4-dioxobutanoate (1.0 eq) and absolute ethanol (approx. 5 mL per 1 g of ketoester).

  • Begin stirring and add glacial acetic acid (0.1 eq).

  • Slowly add methylhydrazine (1.05 eq) dropwise to the solution. The reaction may be mildly exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water. The product may precipitate as a solid or an oil.

  • If a solid forms, collect it by vacuum filtration, wash with cold water, and dry. If an oil forms, extract it with ethyl acetate (3x volumes), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

  • The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Saponification to 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid

  • In a round-bottom flask, dissolve the crude ethyl pyrazole-5-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (2.5 eq) and stir the mixture.

  • Heat the reaction to 50-60 °C for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and cool it in an ice bath.

  • While stirring vigorously, slowly add 1M HCl dropwise until the pH of the solution is between 2 and 3. A precipitate should form.[4]

  • Continue to stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Dry the product under high vacuum to yield the final carboxylic acid.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Google Patents. (2020). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Fouad, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(6), 1634. Available from: [Link]

  • Yadav, D. K., et al. (2022). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. RSC Advances, 12(52), 33897-33916. Available from: [Link]

  • ResearchGate. (n.d.). MEP of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3345. Available from: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(4), 1435-1473. Available from: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-522. Available from: [Link]

  • DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 335-348. Available from: [Link]

  • IntechOpen. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. In Heterocyclic Compounds - Synthesis, Characterization and Applications. Available from: [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5021-5024.
  • ResearchGate. (2020). Synthesis of pyrazole carboxylic acid intermediate 5 (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 14, 1532. Available from: [Link]

  • Royal Society of Chemistry. (2015). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 13(38), 9816-9823. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1166-1171.
  • National Center for Biotechnology Information. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 14(10), 1846-1875. Available from: [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2014). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Retrieved from [Link]

  • Gyeongsang National University. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

Sources

Optimization

optimizing reaction conditions for pyrazole synthesis from dicarbonyl compounds

This technical guide is structured as a Tier-3 Support resource for the Knorr Pyrazole Synthesis , designed for researchers requiring high-fidelity optimization of reaction parameters. Topic: Optimizing Condensation of 1...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier-3 Support resource for the Knorr Pyrazole Synthesis , designed for researchers requiring high-fidelity optimization of reaction parameters.

Topic: Optimizing Condensation of 1,3-Dicarbonyls with Hydrazines Role: Senior Application Scientist Status: Operational

Executive Summary & Mechanistic Grounding

The condensation of 1,3-dicarbonyl compounds with hydrazines (Knorr Synthesis) is the industry standard for pyrazole generation. However, "standard" conditions (EtOH, reflux, AcOH) often fail when applied to unsymmetrical or electron-deficient substrates, leading to regioisomeric mixtures and low yields.

The Core Challenge: The reaction proceeds through two competing pathways:

  • Kinetic Pathway: Attack at the most electrophilic carbonyl.

  • Thermodynamic Pathway: Formation of the most stable hydrazone intermediate.

Optimization requires decoupling these steps. This guide provides protocols to control the chemoselectivity of the initial attack and the rate of the subsequent cyclodehydration.

Mechanistic Workflow & Decision Tree

The following diagram outlines the critical decision points for controlling regioselectivity and yield.

PyrazoleOptimization Start Start: 1,3-Dicarbonyl + Hydrazine CheckSym Is the 1,3-Dicarbonyl Symmetrical? Start->CheckSym SymYes Standard Protocol (EtOH, AcOH, Reflux) CheckSym->SymYes Yes SymNo Regioselectivity Risk CheckSym->SymNo No Steric Steric Differentiation? SymNo->Steric Electronic Electronic Differentiation? SymNo->Electronic Solvent Solvent Selection Steric->Solvent Analyze Electronic->Solvent Analyze Protic Protic (EtOH) Favors Steric Control Solvent->Protic Fluorinated Fluorinated (TFE/HFIP) Enhances Carbonyl Electrophilicity Solvent->Fluorinated Aprotic Aprotic (DMF/DMSO) Favors Electronic Control Solvent->Aprotic Result Target Pyrazole Isomer Protic->Result Fluorinated->Result Aprotic->Result

Figure 1: Decision matrix for solvent and condition selection based on substrate symmetry.

Troubleshooting & Optimization (Q&A)

Category A: Reaction Efficiency & Yield

Q1: My reaction stalls at the intermediate hydrazone stage. How do I force cyclization? Diagnosis: The initial condensation (hydrazone formation) is fast, but the dehydration step to form the aromatic ring is rate-limiting, often due to insufficient acidity or water accumulation. Corrective Protocol:

  • Switch Catalyst: Replace Acetic Acid (weak Brønsted acid) with a Lewis Acid. Ytterbium triflate [Yb(OTf)₃] (5-10 mol%) is highly effective for catalyzing the dehydration step without degrading sensitive functional groups.

  • Water Removal: The reaction produces 2 equivalents of water.[1] In equilibrium-limited cases, use a Dean-Stark trap (toluene reflux) or add molecular sieves (3Å or 4Å) directly to the reaction pot.

  • Microwave Irradiation: If thermal reflux fails, microwave irradiation (120°C, 10-20 min) can overcome the activation energy barrier for the dehydration step [1].

Q2: I am seeing significant formation of "azines" (dimers) instead of pyrazoles. Diagnosis: This occurs when one hydrazine molecule reacts with two dicarbonyl molecules (2:1 stoichiometry error) or when the hydrazine concentration is too low locally. Corrective Protocol:

  • Inverse Addition: Do not add hydrazine to the diketone. Instead, slowly add the 1,3-dicarbonyl solution into a solution of excess hydrazine (1.2–1.5 equiv). This ensures the hydrazine is always in excess relative to the electrophile, favoring the 1:1 condensation.

Category B: Regioselectivity Control

Q3: I have an unsymmetrical 1,3-diketone (e.g., R1=CF3, R2=Ph). I need one specific isomer, but I get a 1:1 mixture. How do I direct the reaction? Diagnosis: In standard solvents (EtOH), the difference in reactivity between the two carbonyls is insufficient. Optimization Strategy:

  • For Electronic Control (Targeting the most electron-deficient carbonyl): Use Fluorinated Alcohols (TFE or HFIP) as the solvent. These solvents activate the carbonyls via strong hydrogen bonding. The more basic carbonyl (less electron-deficient) is deactivated by H-bonding, directing the hydrazine to the electron-deficient (e.g., trifluoroacetyl) site [2].

  • For Steric Control: Lower the temperature to 0°C or -10°C for the initial addition step to allow the kinetic product (attack at the less hindered carbonyl) to form, then heat to cyclize.

Data: Solvent Effects on Regioselectivity Substrate: 1-phenyl-1,3-butanedione + Methylhydrazine

SolventDielectric ConstantMajor Isomer MechanismRegioisomeric Ratio (A:B)
Ethanol 24.5Mixed Control~ 60:40
THF 7.5Steric Control~ 70:30
TFE (Trifluoroethanol) 27.0Electronic Activation> 95:5
DMSO 46.7Dipolar/H-bond Acceptor~ 50:50
Category C: Purification & Workup

Q4: My product is "oiling out" and refuses to crystallize. Diagnosis: Pyrazoles are often highly soluble in organic solvents but insoluble in water. Oiling out suggests residual solvent or impurities (unreacted dicarbonyls) preventing lattice formation. Corrective Protocol:

  • The "Crash" Method: Dilute the reaction mixture with water while vigorously stirring. If oil forms, do not stop stirring. Add a seed crystal or scratch the glass.

  • pH Adjustment: Many pyrazoles are amphoteric. If the product is an oil at neutral pH, try adjusting to pH 3-4 (if basic pyrazole) or pH 9-10 (if NH-acidic) to induce precipitation of the neutral species or salt form, depending on solubility.

  • Trituration: Decant the supernatant. Triturate the oil with cold hexanes or pentane. This removes non-polar impurities and often induces solidification.

Validated Experimental Protocols

Protocol A: Standard Optimized Synthesis (Self-Validating)

Use this for symmetrical or simple substrates.

  • Setup: 20 mL Scintillation vial or RBF with magnetic stir bar.

  • Reagents:

    • 1,3-Dicarbonyl (1.0 mmol)

    • Hydrazine Monohydrochloride (1.2 mmol) [Note: Using HCl salt prevents oxidation compared to free base]

    • Solvent: Ethanol (3 mL)

  • Step 1 (Checkpoint): Mix reagents at Room Temperature (RT). Monitor TLC after 15 mins.

    • Validation: If starting material (SM) is consumed and a new spot appears (hydrazone), proceed. If SM remains, add 1 drop AcOH.

  • Step 2 (Cyclization): Heat to 80°C (Reflux) for 2 hours.

  • Step 3 (Workup): Cool to RT. Pour into ice water (10 mL).

    • Validation: Precipitate should form immediately. Filter and wash with cold water.

Protocol B: Regioselective Synthesis (Fluorinated Solvent)

Use this for unsymmetrical substrates containing CF3 or distinct electronic bias.

  • Setup: Flame-dried glassware under

    
     is not required, but moisture should be minimized.
    
  • Solvent: 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration].

  • Execution:

    • Dissolve Diketone (1.0 equiv) in TFE.

    • Add Hydrazine (1.1 equiv) dropwise at 0°C.

    • Stir at 0°C for 1 hour (Kinetic control phase).

    • Allow to warm to RT and stir for 3 hours.

  • Workup: Evaporate TFE (recoverable/recyclable). Recrystallize residue from EtOH/Water.

Advanced Troubleshooting Workflow

Use the following logic flow to diagnose failure modes during the experiment.

Troubleshooting Issue Problem Detected CheckTLC Check TLC Issue->CheckTLC SM_Remains SM Remains CheckTLC->SM_Remains NewSpot New Spot (Not Product) CheckTLC->NewSpot MultiSpot Multiple Spots CheckTLC->MultiSpot Action1 Increase Temp or Add Lewis Acid SM_Remains->Action1 Action2 Intermediate Trapped? Force Dehydration (Microwave) NewSpot->Action2 Action3 Regioisomers? Change Solvent (TFE) MultiSpot->Action3

Figure 2: Rapid diagnostic flowchart for reaction monitoring.

References

  • Microwave-Assisted Synthesis: Buriol, L., et al. "Pyrazole synthesis under microwave irradiation and solvent-free conditions."[2][3][4] Journal of the Brazilian Chemical Society 22 (2011): 2158-2162.

  • Regioselectivity in Fluorinated Solvents: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry 73.9 (2008): 3523-3529.

  • General Knorr Mechanism & Review: Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft 16.2 (1883): 2597-2599.[5]

  • Green Approaches: Polshettiwar, V., & Varma, R. S.

Sources

Troubleshooting

common side products in the synthesis of furan-substituted pyrazoles and their removal

Topic: Troubleshooting Common Side Products & Impurities Audience: Medicinal Chemists & Process Development Scientists Introduction: The Furan-Pyrazole Challenge Synthesizing furan-substituted pyrazoles presents a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Products & Impurities Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Furan-Pyrazole Challenge

Synthesizing furan-substituted pyrazoles presents a unique "double-edged" challenge in heterocyclic chemistry. While the pyrazole ring formation is robust, the furan moiety is an electron-rich, acid-sensitive heterocycle that destabilizes under the very conditions often used to drive pyrazole cyclization.

This guide addresses the three most critical impurity classes encountered in this synthesis: Regioisomers , Ring-Opened Degradants , and Arrested Intermediates .

Module 1: Regioisomer Control (The 1,3 vs. 1,5 Dilemma)

The Issue: When reacting a furan-containing 1,3-diketone with a substituted hydrazine (e.g., methylhydrazine), you frequently obtain a mixture of 1,3-disubstituted and 1,5-disubstituted pyrazoles. These are regioisomers , not side products in the traditional sense, but they are often the primary yield-killing impurity.

Mechanism of Failure: The reaction proceeds via an initial nucleophilic attack of the hydrazine nitrogen on one of the two carbonyl carbons.

  • Electronic Factor: The furan ring is electron-donating (via resonance), making the adjacent carbonyl less electrophilic.

  • Steric Factor: If the other substituent (e.g., a phenyl or alkyl group) is bulky, it sterically hinders attack at its adjacent carbonyl.

  • Result: The hydrazine attacks the most accessible/electrophilic carbonyl first, determining the final regio-outcome.

Troubleshooting Guide: Regiocontrol
VariableRecommendationMechanistic Rationale
Solvent Polarity Switch Solvents. Use EtOH (protic) vs. THF (aprotic).Protic solvents can solvate the hydrazine, altering its effective nucleophilicity and the transition state energy, often flipping the ratio.
Precursor Change Use Enaminones. Replace 1,3-diketone with an enaminone (DMF-DMA adduct).Enaminones lock the regioselectivity because the hydrazine exclusively attacks the carbon attached to the dimethylamino group first via Michael addition-elimination.
Lewis Acids Add

or

.
Lewis acids coordinate to the 1,3-dicarbonyl oxygens. The coordination strength differs between the furan-carbonyl and the other carbonyl, directing the hydrazine attack.
Removal Protocol: Chromatographic Separation

Regioisomers often have very similar


 values.
  • TLC Screening: Do not use simple Hexane/EtOAc. Screen Toluene/Acetone or DCM/MeOH gradients. The pi-stacking ability of toluene often differentiates the isomers better than alkanes.

  • Column Packing: Use a high aspect ratio column (longer length, narrower diameter).

  • Loading: Use Dry Loading (adsorb crude on silica).[1] Wet loading in a strong solvent (like DCM) causes band broadening that merges the isomers.

Module 2: Furan Ring Integrity (Acid-Catalyzed Opening)

The Issue: The reaction mixture turns black or dark brown, and yields are low. NMR shows loss of furan peaks and appearance of broad aliphatic signals.

Mechanism of Failure: Furan is an acid-sensitive enol ether equivalent. Under strong acidic conditions (often used to catalyze pyrazole dehydration), the furan ring undergoes acid-catalyzed hydrolysis (ring opening), forming reactive 1,4-dicarbonyl species which then polymerize to form "humin" or tars.

Troubleshooting Guide: Protecting the Furan

Q: I usually use HCl/EtOH for pyrazoles. Why is it failing here? A: HCl is too harsh for furan. The protonation of the furan alpha-carbon initiates ring opening.[2]

Protocol Adjustment:

  • Switch Acid Source: Use Acetic Acid (AcOH) or TFA in ethanol instead of mineral acids (HCl,

    
    ).
    
  • Buffer the System: If using a salt (like hydrazine dihydrochloride), add a mild base (NaOAc) to buffer the pH to ~4-5.

  • Alternative Promotion: Use Iodine (

    
    )  in water/DMSO. This mild oxidative cyclization method avoids low pH entirely.
    

Removal of Tars:

  • Filtration: The polymerized furan byproducts are often insoluble in ether/hexanes. Triturate the crude solid with cold diethyl ether and filter off the dark solids.

  • Activated Carbon: Dissolve crude in hot ethanol, treat with activated charcoal for 15 mins, filter through Celite, and recrystallize.

Module 3: Incomplete Cyclization (Hydrazone Intermediates)

The Issue: Mass spec shows a peak corresponding to [M + 18]. The reaction has stalled at the hydrazone stage.

Mechanism of Failure: The initial condensation (hydrazone formation) is fast, but the second step (cyclization/dehydration) is the rate-determining step. Water produced in the reaction can hydrolyze the hydrazone back to starting materials (equilibrium).

Troubleshooting Guide: Driving to Completion

Step-by-Step Protocol:

  • Dean-Stark Trap: If boiling point permits (e.g., Toluene/Xylene), use a Dean-Stark trap to physically remove water.

  • Chemical Dehydration: Add molecular sieves (4Å) directly to the reaction flask.

  • Temperature: Ensure the reaction is actually refluxing. Pyrazole cyclization often requires thermal energy (

    
    ) to overcome the activation barrier, especially with electron-rich furan rings stabilizing the intermediate.
    

Visualizing the Pathway & Logic

Diagram 1: Reaction Pathway & Divergence

This diagram illustrates where the side products originate during the synthesis.

ReactionPathway Start 1,3-Dicarbonyl (Furan-substituted) Intermediate Hydrazine/Hydrazone Intermediate Start->Intermediate + Hydrazine RingOpen Ring-Opened Polymer (Tar) Start->RingOpen Strong Acid (HCl/H2SO4) Hydrazine R-Hydrazine Hydrazine->Intermediate Prod_13 1,3-Isomer (Target) Intermediate->Prod_13 Cyclization (Path A) Prod_15 1,5-Isomer (Regio-impurity) Intermediate->Prod_15 Cyclization (Path B) Stalled Stalled Hydrazone (+18 mass) Intermediate->Stalled Incomplete Dehydration

Caption: Divergent pathways in furan-pyrazole synthesis showing origins of regioisomers, arrested intermediates, and acid-catalyzed degradation.

Diagram 2: Troubleshooting Decision Tree

Use this flowchart to diagnose your specific impurity profile.

Troubleshooting Start Analyze Crude Mixture (LCMS / NMR) Decision1 Is the molecular weight correct? Start->Decision1 MassHigh Mass = Target + 18 Decision1->MassHigh No MassMess Complex/Polymer Mass (Black Tar) Decision1->MassMess No Decision2 Two peaks with same mass? Decision1->Decision2 Yes ActionWater Incomplete Cyclization: Add Molecular Sieves Increase Temp MassHigh->ActionWater ActionAcid Furan Decomposition: Switch to AcOH Buffer pH to 4-5 MassMess->ActionAcid ActionRegio Regioisomer Mixture: 1. Switch Solvent (EtOH <-> THF) 2. Use Enaminone Route Decision2->ActionRegio Yes Success Pure Product Decision2->Success No

Caption: Logic flow for diagnosing reaction failures based on crude mixture analysis.

References

  • Synthesis of Pyrazoles (General Mechanisms & Regioselectivity) Organic Chemistry Portal. Available at: [Link] Provides foundational mechanisms for hydrazine condensation and regio-control strategies.

  • Paal-Knorr Furan Synthesis & Acid Sensitivity Wikipedia / V. Amarnath et al. (1995). Available at: [Link] Details the mechanism of furan formation and the reversible nature of ring-opening under acidic conditions.

  • Regiospecific Preparation of Substituted Furans Chimica Italiana. Available at: [Link] Discusses the electronic effects of furan substituents which directly influence the nucleophilic attack preferences in pyrazole formation.

  • Acid-Catalyzed Ring Opening of Furan Scite.ai / ResearchGate. Available at: [Link] Scientific validation of the "Piancatelli-type" or hydrolytic decomposition of furan rings in aqueous acid, supporting the recommendation to avoid strong mineral acids.

Sources

Optimization

Technical Support Center: Stability Assurance for 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Topic: Prevention of Chemical Degradation During Storage Target Molecule: 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS Registry Number: (Analogous derivatives often ~103125-99-7 range; treat as sensitive interm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Chemical Degradation During Storage Target Molecule: 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS Registry Number: (Analogous derivatives often ~103125-99-7 range; treat as sensitive intermediate)

Executive Summary

This guide addresses the stability challenges associated with 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid . While the pyrazole core is pharmacologically robust, the furan moiety introduces a critical vulnerability to oxidative degradation via singlet oxygen (


), and the carboxylic acid  functionality necessitates strict moisture control to prevent hygroscopic caking and dimerization.

This document serves as a Level 2 Technical Support resource, designed to move beyond basic "store in a cool place" advice to provide mechanistically grounded protocols.

Part 1: The Mechanics of Degradation (Troubleshooting Logic)

To prevent degradation, one must understand the enemy. The following diagram illustrates the primary failure modes for this specific molecular architecture.

DegradationPathways Compound 3-(2-furyl)-1-methyl- 1H-pyrazole-5-carboxylic acid Light UV/Vis Light (Photo-excitation) Compound->Light Moisture Humidity (H2O) Compound->Moisture Endoperoxide [4+2] Cycloaddition (Endoperoxide) Compound->Endoperoxide Reaction with 1O2 (Furan Attack) SingletO2 Singlet Oxygen (1O2) Light->SingletO2 Sensitization Oxygen Atmospheric O2 Oxygen->SingletO2 Hydrate Clumping/Hydrate Formation Moisture->Hydrate H-Bonding (COOH) RingOpen Ring Opening (1,4-Dicarbonyls) Endoperoxide->RingOpen Rearrangement Polymer Brown Tars/Polymers RingOpen->Polymer Aldol Condensation

Figure 1: Mechanistic degradation pathways. The furan ring is the "weak link," susceptible to photo-oxidative cleavage leading to ring-opening and subsequent polymerization (browning).

Part 2: Storage Protocols & Troubleshooting (Q&A)

Module A: Physical Appearance & Discoloration

Q1: My white powder has turned off-white/yellow after 3 months at room temperature. Is it still usable?

  • Diagnosis: This is likely the onset of Furan Photo-oxidation . The furan ring is electron-rich and acts as a diene. Upon exposure to light and trace oxygen, it undergoes a [4+2] cycloaddition with singlet oxygen to form unstable endoperoxides, which degrade into yellow/brown unsaturated dicarbonyls.

  • The Fix:

    • Check Purity: Run an LC-MS. If the main peak area is >98%, the discoloration is likely surface-level impurities (polymers have high extinction coefficients, so a little looks like a lot).

    • Recrystallization: If purity is 95-98%, recrystallize from ethanol or an EtOAc/Hexane mix to remove the oxidized polar impurities.

    • Prevention: You must exclude light. Wrap vials in aluminum foil or use amber glass.

Q2: The compound has formed hard clumps. Can I grind it back to a powder?

  • Diagnosis: Hygroscopic Agglomeration . The C-5 carboxylic acid group is a hydrogen bond donor/acceptor. In humid environments (>60% RH), it absorbs water, leading to lattice rearrangement or hydrate formation.

  • The Fix:

    • Dry: Place the open vial in a vacuum desiccator over

      
       (Phosphorus Pentoxide) or activated silica gel for 24 hours.
      
    • Grind: Once dried, gently grind in a mortar under an inert atmosphere (e.g., inside a glove bag) if possible.

    • Warning: Do not heat above 60°C to dry, as thermal decarboxylation is a theoretical risk for pyrazole-5-carboxylic acids over extended periods.

Module B: Optimal Storage Configuration (The "Double-Containment" Standard)

Q3: What is the absolute best way to store this for >1 year?

  • The Protocol: Use the Argon-Overlay Double-Containment System .

  • Why Argon? Argon is denser than air (unlike Nitrogen). It "blankets" the powder, sitting at the bottom of the vial, whereas Nitrogen can mix more easily with headspace air if the seal is imperfect.

Step-by-Step Protocol:

  • Primary Container: Transfer substance to an Amber Glass Vial (Type I borosilicate) with a Teflon (PTFE)-lined screw cap.

  • Inert Gas Purge: Gently flow Argon gas into the vial for 10-15 seconds to displace oxygen. Cap immediately.

  • Secondary Container: Place the sealed vial inside a heat-sealable Mylar bag or a secondary jar containing a desiccant packet (Silica or Molecular Sieves).

  • Temperature: Store at -20°C .

    • Note: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold powder.

Module C: Quality Control & Validation

Q4: How do I validate stability before using it in a crucial bioassay?

  • Strategy: Use a "Stability-Indicating" HPLC method. A standard gradient might miss early degradation products.

ParameterRecommended SettingRationale
Column C18 (e.g., 3.5 µm, 150 x 4.6 mm)Standard retention for moderately polar heterocycles.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps the carboxylic acid protonated (

), improving peak shape.
Mobile Phase B AcetonitrileSharpens peaks for furan derivatives.
Detection UV at 254 nm & 220 nm 220 nm is critical to detect the "ring-opened" dicarbonyl degradation products which may lose conjugation.
Pass Criteria No new peak >0.5% areaStrict control is needed for biological assays to avoid off-target toxicity from degradation products.

Part 3: Decision Logic for Researchers

Use this flow to determine your immediate action plan based on your current storage conditions.

StorageLogic Start Storage Decision Tree Duration Intended Storage Duration? Start->Duration ShortTerm < 1 Month Duration->ShortTerm LongTerm > 1 Month Duration->LongTerm Action1 Store at 4°C Amber Vial Desiccator Cabinet ShortTerm->Action1 Action2 Store at -20°C Argon Overlay Secondary Containment LongTerm->Action2 Check Check Appearance Action1->Check Action2->Check Yellow Yellowing? Check->Yellow Discolored Use Proceed to Experiment Check->Use White Powder Recryst Recrystallize (EtOH) Re-Assay Yellow->Recryst

Figure 2: Decision matrix for storage conditions and remediation of degraded stock.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation.[1] Link

  • Merino, P. (2011). Furan Oxidations in Organic Synthesis: Recent Advances and Applications.[3][4] ResearchGate.[5][6][7] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem.[8] Link

  • Zhang, C., et al. (2007).[9] 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[9] Acta Crystallographica Section E. Link(Cited for structural stability analogies of the pyrazole-carboxylic acid motif).

Sources

Troubleshooting

Technical Support Center: Advanced NMR Interpretation of Substituted Pyrazoles

Status: Operational Operator: Senior Application Scientist (Spectroscopy Division) Ticket ID: PYR-NMR-001 Introduction Welcome to the Advanced Spectroscopy Support Center. If you are working with substituted pyrazoles—co...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Spectroscopy Division) Ticket ID: PYR-NMR-001

Introduction

Welcome to the Advanced Spectroscopy Support Center. If you are working with substituted pyrazoles—common scaffolds in kinase inhibitors (e.g., Ruxolitinib) and agrochemicals—you have likely encountered their "deceptive" simplicity.

Pyrazoles present a trifecta of NMR challenges: Regioisomerism (1,3- vs. 1,5-substitution), Annular Tautomerism (


 vs. 

exchange), and Nitrogen Insensitivity . This guide moves beyond basic assignment, offering self-validating protocols to definitively solve your structure.

Module 1: The Regioisomer Crisis (1,3- vs. 1,5-Disubstitution)

User Issue: "I condensed a hydrazine with an unsymmetrical 1,3-diketone. I have a major and minor product. Which is the 1,3-isomer and which is the 1,5-isomer?"

The Diagnostic Logic

Relying solely on 1D


 chemical shifts is the most common cause of misassignment. While C5-H protons typically resonate upfield of C3-H protons due to higher electron density at the 5-position, this rule collapses when electron-withdrawing groups (EWGs) are present.

The Solution: You must establish spatial connectivity. The "Smoking Gun" is the Nuclear Overhauser Effect (NOE) between the N-substituent (N-R) and the adjacent ring substituent.

Troubleshooting Workflow

Regioisomer_Workflow Start Sample: Isomeric Mixture Step1 1H NMR (CDCl3) Start->Step1 Decision Are peaks distinct? Step1->Decision Step2 Run 1D NOESY / ROESY (Target N-Me or N-CH2) Decision->Step2 Yes Switch Solvent (DMSO-d6) Switch Solvent (DMSO-d6) Decision->Switch Solvent (DMSO-d6) No (Overlap) Result1 NOE to Ring Proton (H5) Step2->Result1 Observed Result2 NOE to Substituent (R5) Step2->Result2 Observed Result3 NOE to H4 only Step2->Result3 Observed Conclusion: 1,5-Isomer (if H is at C5) Conclusion: 1,5-Isomer (if H is at C5) Result1->Conclusion: 1,5-Isomer (if H is at C5) Conclusion: 1,5-Isomer (if R is at C5) Conclusion: 1,5-Isomer (if R is at C5) Result2->Conclusion: 1,5-Isomer (if R is at C5) Conclusion: 1,3-Isomer (N-R far from C3-R) Conclusion: 1,3-Isomer (N-R far from C3-R) Result3->Conclusion: 1,3-Isomer (N-R far from C3-R) Switch Solvent (DMSO-d6)->Step2

Caption: Decision tree for distinguishing 1,3- vs 1,5-substituted pyrazoles using dipolar coupling (NOE).

Data Interpretation Table: 1,3- vs. 1,5-Dimethylpyrazole
Feature1,3-Dimethylpyrazole (1,3-DMP)1,5-Dimethylpyrazole (1,5-DMP)Mechanism
NOE Correlation Strong NOE between N-Me and H-5.Strong NOE between N-Me and C5-Me.Proximity (

) determines signal.

Shift (Methyl)
C3-Me often downfield (

13-16).
C5-Me often upfield (

10-13).
Steric compression at C5 shields the nucleus (gamma-gauche effect).

(HMBC)
N-Me correlates to C5 (large coupling).N-Me correlates to C5 (large coupling).Warning: HMBC often sees both; do not rely on it for regioisomerism without

data.

Module 2: Tautomerism & "Missing" Signals

User Issue: "My pyrazole is N-unsubstituted. The proton spectrum shows broad lumps, and I can't find the NH or the C3/C5 carbons are missing in the


 spectrum."
The Phenomenon

N-unsubstituted pyrazoles undergo annular tautomerism (proton hopping between N1 and N2).

  • Fast Exchange: N1 and N2 become equivalent on the NMR timescale. You see an "average" spectrum with

    
     symmetry.
    
  • Intermediate Exchange: This is the danger zone. Signals broaden into the baseline (coalescence) and disappear.

Protocol: Freezing the Equilibrium

To resolve distinct tautomers, you must slow the exchange rate (


) or shift the equilibrium.
  • Solvent Switch: Change from

    
     to DMSO-d6  or Acetone-d6 . These H-bond accepting solvents stabilize the NH proton, slowing exchange.
    
  • Temperature Drop: Run the experiment at 250 K (-23°C) or lower.

  • Chemical Shift Reference:

    • In the "frozen" state (slow exchange),

      
       and 
      
      
      
      are distinct.
    • 
       (adjacent to 
      
      
      
      ) is usually shielded (upfield).
    • 
       (adjacent to 
      
      
      
      ) is usually deshielded (downfield).

Module 3: NMR – The Ultimate Validator

User Issue: "I have a complex fused pyrazole. Proton NMR is ambiguous. How do I prove where the nitrogen is?"

Why Matters

Nitrogen chemical shifts are incredibly sensitive to hybridization and protonation state. Pyrazoles contain two distinct nitrogens:

  • Pyrrole-like (

    
    ):  Protonated or alkylated. Electron donor.
    
  • Pyridine-like (

    
    ):  Unprotonated (lone pair available). Electron acceptor.
    
Experimental Setup: HMBC

Direct detection of


 is too slow. Use indirect detection (HMBC) optimized for 

Hz (long range).

Reference Scale: Nitromethane (


) = 0 ppm. (Note: Liquid 

scale is shifted by ~380 ppm).
Nitrogen TypeChemical Shift (

, Nitromethane scale)
Characteristics
Pyridine-like (

)
-60 to -100 ppmLow field. Deshielded by lone pair.
Pyrrole-like (

)
-170 to -230 ppmHigh field. Shielded by substituent/H.

Interpretation: If you see a correlation from your alkyl group protons to a nitrogen at -180 ppm , you have successfully N-alkylated. If the correlation is to a nitrogen at -80 ppm , you may have O-alkylated (if an OH was present) or formed a salt.

Module 4: Experimental Protocols

Protocol A: The "Regio-Resolver" NOESY

Use this for distinguishing 1,3 vs 1,5 isomers.

  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d6 . (DMSO increases viscosity, enhancing the NOE effect compared to chloroform).

  • Degassing: Briefly bubble

    
     gas or sonicate to remove paramagnetic 
    
    
    
    (optional but improves relaxation).
  • Pulse Sequence: noesygpph (Bruker) or equivalent 1D selective NOESY.

  • Parameters:

    • Mixing Time (

      
      ):  500 ms (optimal for small molecules).
      
    • Excitation: Select the N-Methyl or N-Methylene resonance.

  • Validation: Check the integral of the NOE peak. It should be positive (opposite phase to diagonal in ROESY, same phase in NOESY for large molecules, but for pyrazoles (MW < 500), ROESY is safer to avoid zero-crossing issues).

Protocol B: Variable Temperature (VT) for Tautomers

Use this when signals are broad or missing.

  • Solvent: THF-d8 or Methanol-d4 (allows low freezing points).

  • Setup: Calibrate the probe temperature using a methanol standard if precise kinetics are required.

  • Acquisition:

    • Start at 300 K.

    • Cool in 20 K steps: 280 K -> 260 K -> 240 K.

    • Endpoint: Signals sharpen into two distinct sets (major/minor tautomers).

References

  • Alkorta, I., et al. (2005). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][2][3][4][5] Link

  • Claramunt, R. M., et al. (1994). 15N NMR chemical shifts of NH-pyrazoles in the solid state and in solution at low temperature. Magnetic Resonance in Chemistry.[1][2][3][4][5] Link

  • Limbach, H. H., et al. (2007). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. ResearchGate/Free University Berlin. Link

  • Marinescu, M. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. International Journal of Molecular Sciences. Link

  • Faure, R., et al. (2002). 13C and 15N NMR chemical shifts of pyrazoles. Magnetic Resonance in Chemistry.[1][2][3][4][5] (Standard reference for azole shifts).

Sources

Optimization

Technical Support Center: Navigating the Permeability Challenges of Pyrazole-Based Compounds

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for overcoming the common yet significant hurdle of poor cell perme...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for overcoming the common yet significant hurdle of poor cell permeability in pyrazole-based compounds. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous approved drugs.[1][2][3] However, its unique physicochemical properties can often lead to challenges in achieving optimal cell permeability, a critical factor for efficacy in cell-based assays and eventual in vivo success.

This guide is structured to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design. We will delve into the nuances of pyrazole chemistry, explore robust assay methodologies, and provide actionable troubleshooting strategies to advance your research.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers face when working with pyrazole-based compounds.

Q1: Why do my pyrazole-based compounds show high potency in biochemical assays but low activity in cell-based assays?

This is a classic and often perplexing issue. The discrepancy typically points towards poor cell permeability. Your compound may be a potent inhibitor of its target enzyme or receptor in a cell-free system, but if it cannot efficiently cross the cell membrane to reach its intracellular target, its activity in a cellular context will be significantly diminished or absent. It's also worth noting that some more hydrophobic pyrazole structures have been observed to exhibit weaker cytotoxicity, potentially due to poor absorption and permeability through cell membranes.

Q2: What are the key physicochemical properties of the pyrazole ring that influence its cell permeability?

The permeability of pyrazole derivatives is a multifactorial issue influenced by:

  • Lipophilicity: Generally, a higher lipophilicity (logP) facilitates passive diffusion across the lipid bilayer of the cell membrane. The pyrazole ring itself is less lipophilic than a benzene ring (ClogP of pyrazole is 0.24 versus 2.14 for benzene), which can be advantageous in achieving a balanced solubility and permeability profile.[4] However, the overall lipophilicity is heavily influenced by the substituents on the ring.

  • Hydrogen Bonding: The pyrazole ring has both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N) group.[5] While these are crucial for target engagement, excessive hydrogen bonding capacity can increase the polarity of the molecule, hindering its ability to partition into the hydrophobic cell membrane.

  • Polar Surface Area (PSA): A lower PSA is generally correlated with better cell permeability. The substituents on the pyrazole ring can significantly contribute to the overall PSA.

  • pKa and Tautomerism: Pyrazole is a weak base (pKa of the conjugate acid is ~2.5).[1] Its ionization state at physiological pH can influence its permeability. Furthermore, unsymmetrically substituted pyrazoles can exist as tautomers, which may have different physicochemical properties and permeability characteristics.[6]

Q3: What are the first steps I should take to assess the permeability of my pyrazole compounds?

A tiered approach is often the most efficient:

  • In Silico Prediction: Utilize computational tools to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including permeability. These models can provide early-stage guidance on which compounds to prioritize for experimental evaluation.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion. It's a cost-effective way to get an initial read on the passive permeability of your compounds.

  • Caco-2 Permeability Assay: This is the gold standard in vitro model for predicting human intestinal absorption. It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express key drug transporters, thus modeling both passive diffusion and active transport mechanisms.[7]

Troubleshooting Guide: Common Issues and Solutions

This section provides a deeper dive into specific problems you might encounter during your experiments and offers practical solutions.

Issue 1: Poor Solubility of Pyrazole Compounds in Assay Buffer

Poor aqueous solubility is a frequent challenge that can lead to an underestimation of permeability.

Causality: The planar nature of the pyrazole ring and the presence of hydrophobic substituents can lead to low aqueous solubility. If a compound precipitates in the assay buffer, its effective concentration at the cell surface is reduced, leading to artificially low permeability measurements.

Troubleshooting Strategies:

  • pH Adjustment: For ionizable pyrazole compounds, adjusting the pH of the assay buffer can improve solubility. However, ensure the pH remains within a physiologically relevant range and is compatible with the cell model.

  • Use of Co-solvents: Adding a small percentage of an organic co-solvent like DMSO (dimethyl sulfoxide) to the assay buffer can enhance solubility. It is crucial to keep the final concentration of the co-solvent low (typically ≤1%) to avoid cytotoxicity and alterations in membrane integrity.

  • Formulation with Excipients: For challenging compounds, formulation with solubility-enhancing excipients like cyclodextrins can be explored. Be aware that these excipients can have their own biological effects and may not be suitable for all applications.

Issue 2: Low Compound Recovery in Caco-2 Assays

Low recovery, where the total amount of the compound in the apical, basolateral, and cell lysate compartments at the end of the assay is significantly less than the initial amount, can invalidate the results.

Causality: Highly lipophilic compounds, which can be common among pyrazole-based kinase inhibitors, have a tendency to non-specifically bind to plasticware (e.g., the transwell plate) or to be retained within the cell monolayer.[8]

Troubleshooting Strategies:

  • Addition of a Protein Sink: Incorporating bovine serum albumin (BSA) at a concentration of 1-4% in the basolateral (receiver) compartment can mimic in vivo sink conditions and reduce non-specific binding, thereby improving the recovery and apparent permeability (Papp) of lipophilic compounds.[8]

  • Pre-treatment of Plates: Pre-coating collection plates with an organic solvent can help to minimize non-specific binding of lipophilic compounds to the plastic.[9]

  • Modify Assay Duration: For slowly permeating compounds, extending the incubation time might be necessary to achieve detectable concentrations in the receiver compartment. Conversely, for compounds with high cell retention, a shorter incubation time might reduce the extent of accumulation.

Issue 3: High Efflux Ratio Indicating Active Transport

An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 in a bidirectional Caco-2 assay suggests that your pyrazole compound is a substrate of an efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

Causality: Caco-2 cells express various efflux transporters that actively pump substrates out of the cell, which is a common mechanism of drug resistance and can limit oral bioavailability. The structural features of your pyrazole derivative may make it a substrate for these transporters.

Troubleshooting Strategies:

  • Co-incubation with Inhibitors: To confirm which transporter is responsible for the efflux, you can perform the Caco-2 assay in the presence of known inhibitors of specific transporters (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate of that transporter.

  • Structural Modifications: This is a more involved but often necessary strategy. Structure-activity relationship (SAR) studies can help identify the moieties on your pyrazole compound that are recognized by the efflux transporter. Modifications to these groups can reduce or eliminate efflux liability. For example, in the development of some pyrazole-based kinase inhibitors, N-alkylation led to high efflux rates, while switching to N-pyridinyl derivatives resulted in a lower efflux.[10]

Strategies for Improving Cell Permeability of Pyrazole-Based Compounds

Once you have identified poor permeability as a key issue, you can employ several medicinal chemistry strategies to address it.

Structural Modification Based on SAR

A systematic exploration of the structure-activity and structure-permeability relationships is fundamental.

Causality: The substituents on the pyrazole ring dictate the overall physicochemical properties of the molecule. By strategically modifying these substituents, you can fine-tune the balance between potency, solubility, and permeability.

Key Considerations:

  • Lipophilicity Modulation: As a general principle, increasing lipophilicity can enhance passive diffusion. However, this must be balanced, as excessively high lipophilicity can lead to poor solubility and increased non-specific binding. The introduction of small alkyl or halogen groups can increase lipophilicity.

  • Hydrogen Bond Masking: The N-H of the pyrazole ring is a hydrogen bond donor. N-alkylation or N-arylation can mask this hydrogen bond donor capability, which can sometimes improve permeability, but may also impact target binding.[10]

  • Polar Surface Area (PSA) Reduction: Aim to keep the PSA below 140 Ų for better permeability. This can be achieved by replacing polar functional groups with less polar bioisosteres.

Quantitative Impact of Substituents on Permeability

The following table provides illustrative data on how different substituents on a pyrazole core can impact Caco-2 permeability.

Compound IDR1-SubstituentR2-SubstituentPapp A-B (10⁻⁶ cm/s)Efflux RatioReference
Kinase Inhibitor A HAlkyl12High[10]
Kinase Inhibitor B PyridinylAlkylNot specified5.0[10]
ALK2 Inhibitor Lead HAnisidine--[10]
Optimized ALK2 Inhibitor N2-ethylp-morpholine anisidine9.121.0[10]

Note: This table is a composite of examples from the literature to illustrate the principles of SAR on permeability. Direct comparison between different compound series should be made with caution.

Prodrug Approach

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical conversion in the body to release the active drug.

Causality: By temporarily masking polar functional groups that hinder membrane permeation with lipophilic moieties, a prodrug can enhance absorption. Once inside the cell or in systemic circulation, these promoieties are cleaved to release the active pyrazole-based compound.

Example: Omidenepag isopropyl is a prodrug used for the treatment of glaucoma. The isopropyl ester group increases its lipophilicity, allowing for better penetration into the eye. In vivo, it is hydrolyzed to its active form, omidenepag.[1]

Diagram of a General Prodrug Strategy

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Poorly_Permeable_Drug Poorly Permeable Pyrazole Drug (High Polarity) Lipophilic_Prodrug Lipophilic Prodrug (Masked Polarity) Poorly_Permeable_Drug->Lipophilic_Prodrug Chemical Modification Lipophilic_Prodrug->Membrane Passive Diffusion Active_Drug Active Pyrazole Drug (Released) Membrane->Active_Drug Enzymatic Cleavage

Caption: A prodrug strategy enhances cell permeability.

Experimental Protocols

Here are detailed, step-by-step methodologies for key permeability assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method for assessing passive membrane permeability.

Materials:

  • 96-well donor plate (with a filter membrane)

  • 96-well acceptor plate

  • Lecithin in dodecane solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Test compounds and control compounds (high and low permeability)

  • Plate reader or LC-MS/MS for analysis

Workflow Diagram:

PAMPA_Workflow A Prepare Artificial Membrane: Add lecithin/dodecane solution to donor plate wells B Prepare Solutions: Dissolve compounds in PBS/DMSO Add buffer to acceptor plate A->B C Assemble Sandwich: Place donor plate onto acceptor plate B->C D Incubate: Typically 4-16 hours at room temperature C->D E Separate Plates D->E F Quantify Compound Concentration: In both donor and acceptor wells (e.g., UV-Vis or LC-MS/MS) E->F G Calculate Permeability Coefficient (Pe) F->G Caco2_Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a differentiated monolayer A->B C Verify Monolayer Integrity: Measure TEER and Lucifer Yellow flux B->C D Prepare Dosing Solutions: Dissolve compounds in HBSS C->D E Perform Transport Experiment: Add compound to apical (A) or basolateral (B) side D->E F Incubate: Typically 1-2 hours at 37°C E->F G Sample Collection: From receiver compartment at specified time points F->G H Quantify Compound Concentration: Using LC-MS/MS G->H I Calculate Apparent Permeability (Papp) and Efflux Ratio H->I

Caption: Workflow for the Caco-2 Permeability Assay.

Step-by-Step Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for approximately 21 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer. A high TEER value indicates the formation of tight junctions.

    • Perform a Lucifer yellow flux assay. Low permeability of Lucifer yellow confirms the integrity of the monolayer.

  • Transport Experiment (Bidirectional):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport: Add the dosing solution containing your pyrazole compound to the apical (upper) compartment and fresh HBSS to the basolateral (lower) compartment.

    • Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral compartment and fresh HBSS to the apical compartment.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling and Analysis: At the end of the incubation, take samples from the receiver compartment and analyze the concentration of the compound using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

References

  • Dreassi, E., Zizzari, A. T., Falchi, F., Schenone, S., Santucci, A., Maga, G., & Botta, M. (2009). Determination of permeability and lipophilicity of pyrazolo-pyrimidine tyrosine kinase inhibitors and correlation with biological data. European Journal of Medicinal Chemistry, 44(9), 3585–3591. [Link]

  • Krishna, G., Chen, K. J., Lin, C. C., & Nomeir, A. A. (2001). Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. International Journal of Pharmaceutics, 222(1), 77–89. [Link]

  • Sunitha, T., Dixit, P. V., Naaz, A., Chitrapu, P., Panda, K. C., Kumar, P. B., Sahu, D., Madhavilatha, B., & Nirmal, P. (Year). Pyrazole Scaffolds in Drug Discovery: A Comprehensive Review of Synthesis, Biological Significance, and Therapeutic Potential. Biochemical and Cellular Archives. [Link]

  • (2025). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011–2029. [Link]

  • (2024). Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole derivatives as anticancer. DergiPark. [Link]

  • Al-Ostath, A., Al-Assar, Z., Al-Tamari, M., Al-Ktaish, A., Al-Qerem, W., & Al-Kaissi, E. (2024). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 17(1), 105436. [Link]

  • Deep-PK: Theory. Biosig Lab. [Link]

  • Li, H., Wang, J., & Wang, J. (2012). Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 108–114. [Link]

  • Relationship between Caco-2 permeability (Log Papp) and reported Human... ResearchGate. [Link]

  • (2024). Turkish Computational and Theoretical Chemistry Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. DergiPark. [Link]

  • Tenti, E., Chemi, G., & Grillo, A. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. International Journal of Molecular Sciences, 23(10), 5727. [Link]

  • Naim, M. J., Alam, O., & Nawaz, F. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17. [Link]

  • Kell, D. B., & Dobson, P. D. (2016). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PeerJ, 4, e2591. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(43), 28243–28260. [Link]

  • Zhang, M., & Wang, W. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 903–941. [Link]

  • El-Gamal, M. I., & Oh, C.-H. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(15), 4488. [Link]

  • Ilie, M. A., & Ilas, J. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals, 16(5), 754. [Link]

  • Alam, M. J., Alam, O., & Naim, M. J. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]

  • Gomaa, A. A. M., & Ali, E. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. [Link]

  • (2022). Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate. [Link]

  • (2023). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry. [Link]

  • Neuhoff, S., & Artursson, P. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology, 763, 167–181. [Link]

  • (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]

  • Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. ScienceDirect. [Link]

  • Fassihi, A., & Abedi, D. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. [Link]

  • (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. PMC. [Link]

  • (2019). Problem with Caco-2 cell line - strange filaments and slow growing? ResearchGate. [Link]

  • (2024). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. ScienceDirect. [Link]

  • Ingale, P., & Shah, S. (2023). Conquering the beyond Rule of Five Space with an Optimized High-Throughput Caco-2 Assay to Close Gaps in Absorption Prediction. Pharmaceutics, 15(1), 263. [Link]

  • (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. ResearchGate. [Link]

  • da Silva, V. C., & de Oliveira, D. N. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules, 29(5), 1017. [Link]

  • (2024). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • (2016). Accounting for Artifacts in High-Throughput Toxicity Assays. PubMed. [Link]

  • (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. ResearchGate. [Link]

  • (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

  • Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • (2020). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]

  • Alam, M. J., Alam, O., & Naim, M. J. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis Scale-Up

Welcome to the Technical Support Center for managing exothermic reactions during the scale-up of pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing exothermic reactions during the scale-up of pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The information presented here is curated to ensure scientific integrity and provide practical, field-proven insights to help you navigate the challenges of scaling up these important reactions safely and efficiently.

Introduction

The synthesis of pyrazoles, a critical heterocyclic scaffold in medicinal chemistry, often involves highly exothermic steps, particularly in widely used methods like the Knorr synthesis and its variations involving hydrazines and 1,3-dicarbonyl compounds.[1][2] While these reactions may be manageable at the lab bench, the risk of a thermal runaway event increases significantly during scale-up. This is primarily due to the decrease in the surface-area-to-volume ratio of larger reactors, which hinders efficient heat dissipation.[3] An uncontrolled exothermic reaction can lead to a rapid increase in temperature and pressure, potentially resulting in equipment failure, explosions, and the release of hazardous materials.[4]

This guide provides a structured approach to identifying, assessing, and mitigating the risks associated with exothermic pyrazole synthesis, ensuring both the safety of your personnel and the success of your project.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up of exothermic pyrazole synthesis in a question-and-answer format.

Question 1: We're scaling up a Knorr pyrazole synthesis and our initial larger-scale run showed a much faster and higher temperature spike than anticipated, leading to an emergency shutdown. What went wrong?

Answer:

This is a classic and dangerous sign of inadequate heat removal capacity for the scaled-up reaction. Here's a breakdown of the likely causes and corrective actions:

  • Cause 1: Underestimation of the Heat of Reaction. The total heat evolved during the reaction was likely much higher than your cooling system could handle. The Knorr pyrazole synthesis is known to be exothermic.[5][6]

  • Cause 2: Inefficient Heat Transfer at Scale. As the reactor volume increases, the surface area available for heat transfer does not increase proportionally. This means that the ability to remove heat from the reaction mixture becomes less efficient at a larger scale.

  • Cause 3: Reagent Addition Rate Too High. Adding the hydrazine or other reactive components too quickly can lead to a rapid accumulation of unreacted reagents. If the reaction then initiates, the simultaneous reaction of this accumulated material can generate heat at a rate that overwhelms the cooling system.

Corrective Actions:

  • Perform a Reaction Hazard Assessment: Before any further scale-up, a thorough hazard assessment is crucial.[7][8][9] This should include:

    • Estimating the Heat of Reaction (ΔHrxn): Use literature data or computational methods to estimate the heat of reaction. For example, the standard enthalpy of formation (ΔHf°) of 1H-Pyrazole is approximately +105.4 kJ/mol.[10] By estimating the ΔHf° of your reactants, you can calculate the overall ΔHrxn.

    • Determining the Adiabatic Temperature Rise (ΔTad): This is the theoretical temperature increase if no heat is removed. It is a critical indicator of the potential severity of a runaway reaction.

  • Implement Controlled Reagent Addition: Do not add all reagents at once.[11] A slow, controlled addition of the limiting reagent (often the hydrazine) is essential.[12][13] The addition rate should be determined by the cooling capacity of your reactor.

  • Ensure Adequate Cooling Capacity: Your reactor's cooling system must be able to remove heat faster than it is generated. You can calculate the required cooling capacity using the following formula:

    • Q = m * Cp * ΔT

      • Q = Heat to be removed (in Joules)

      • m = mass of the reaction mixture (in kg)

      • Cp = specific heat capacity of the mixture (in J/kg·K)

      • ΔT = desired temperature change (in K)

    • You can then determine the required heat transfer area and coolant flow rate.[14][15]

  • Consider a Pilot Plant Run: Before moving to full-scale production, conduct a run at an intermediate scale to validate your calculations and control strategies.

Question 2: During the slow addition of phenylhydrazine to our 1,3-diketone, we are observing localized boiling and fuming at the point of addition, even though the bulk temperature of the reactor is well-controlled. Is this a concern?

Answer:

Yes, this is a significant concern and a strong indicator of poor mixing.

  • Cause: Inadequate Agitation. In a large reactor, insufficient mixing can create localized "hot spots" where the concentration of the added reagent is high and the exothermic reaction is occurring much faster than in the rest of the vessel. This can lead to localized boiling, degradation of reactants or products, and an increased risk of side reactions.

Corrective Actions:

  • Improve Agitation:

    • Increase the agitator speed, if possible and safe to do so.

    • Evaluate the agitator design. A different type of impeller may be needed to ensure proper mixing in your specific reactor geometry and with your reaction mixture's viscosity.

    • Consider adding baffles to the reactor to improve turbulence and mixing efficiency.

  • Sub-surface Addition: Introduce the reactive reagent below the surface of the reaction mixture. This can help to disperse it more quickly and prevent localized boiling at the surface.

  • Dilute the Reagent: Diluting the hydrazine in a suitable solvent before addition can help to moderate the initial reaction rate and improve its dispersion into the bulk mixture.[12]

Question 3: We had a minor temperature excursion that we managed to control by stopping the reagent feed and applying emergency cooling. However, the final product yield was low and we observed several new impurities. Why did this happen?

Answer:

The temperature excursion, even if controlled, likely led to side reactions and product degradation.

  • Cause 1: Thermal Degradation. The higher temperatures during the excursion can cause the desired pyrazole product or the starting materials to decompose.

  • Cause 2: Side Reactions. Many side reactions have a higher activation energy than the desired reaction. This means that they become significantly faster at elevated temperatures. The new impurities you are seeing are likely the result of these temperature-induced side reactions.[16]

Corrective Actions:

  • Analyze the Impurities: Identify the structure of the new impurities. This can provide valuable clues about the side reactions that occurred and help you to refine your process to avoid them in the future.

  • Review and Refine Your Temperature Control Limits: Your initial temperature control limits may have been too high or the response to the excursion was not fast enough. Consider tightening your control parameters and implementing automated shutdown procedures for any deviation from the set temperature range.

  • Re-evaluate the Reaction Kinetics: A more detailed kinetic study of your reaction can help you to understand the temperature dependence of both the desired reaction and the formation of impurities. This will allow you to optimize the reaction temperature for both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway and what are the key indicators?

A thermal runaway is a situation where an exothermic reaction goes out of control. The rate of heat generation increases due to the rising temperature, which in turn further accelerates the reaction rate in a positive feedback loop.[11] Key indicators include:

  • A rapid and accelerating increase in the reaction temperature that cannot be controlled by the cooling system.

  • A sudden increase in pressure within the reactor.

  • Visible signs of uncontrolled reaction, such as vigorous boiling, fuming, or changes in color.

  • For some systems, a temperature rise rate greater than 1°C/min can be an early warning sign, though the critical rate depends on the specific reaction and equipment.[17][18]

Q2: How can we estimate the heat of reaction for our pyrazole synthesis?

A precise measurement of the heat of reaction is best obtained using a reaction calorimeter. However, you can make a reasonable estimation using the following methods:

  • From Standard Enthalpies of Formation (ΔHf°): If the ΔHf° values for your reactants and products are available in the literature, you can calculate the heat of reaction (ΔHrxn) using Hess's Law:

    • ΔHrxn = ΣΔHf°(products) - ΣΔHf°(reactants)

    • For example, the ΔHf° of 1H-Pyrazole is approximately +105.4 kJ/mol.[10] You would need to find or estimate the ΔHf° for your specific 1,3-dicarbonyl and hydrazine starting materials.

  • Computational Chemistry: Software packages can be used to calculate the enthalpies of formation of your molecules, which can then be used to estimate the heat of reaction.

Q3: What are the best practices for the controlled addition of hydrazine?

Hydrazine and its derivatives are highly reactive and their addition must be carefully controlled.[19]

  • Use a Dosing Pump: A calibrated dosing pump provides precise and consistent control over the addition rate.

  • Determine the Maximum Addition Rate: The maximum addition rate should be calculated based on the reactor's cooling capacity. The rate of heat generation from the reaction should never exceed the rate of heat removal.

  • Monitor the Reaction Temperature Continuously: The temperature of the reaction mixture should be closely monitored throughout the addition. Any significant deviation from the set temperature should trigger an immediate stop of the reagent feed.

  • Start with a Slow Addition Rate: Begin the addition at a slow rate and only increase it gradually as you confirm that the temperature is being maintained within the desired range.

Q4: What are the key elements of an emergency plan for a runaway reaction?

An emergency plan should be in place before you begin any scale-up of an exothermic reaction. Key elements include:

  • Emergency Cooling: Have a robust emergency cooling system available, such as a connection to a high-capacity chilled water supply or a quench bath.

  • Quenching System: A pre-determined and tested quenching procedure is essential. This involves adding a chemical to the reactor that will rapidly stop the reaction. For hydrazine-containing reactions, a large volume of cold water can be an effective quenching agent as it both cools and dilutes the reactants.[19] In some cases, a chemical quencher may be necessary.

  • Emergency Venting: The reactor should be equipped with a properly sized emergency relief system, such as a rupture disc or a safety relief valve, to safely vent any overpressure. The design of this system should follow established guidelines, such as those from the AIChE's Design Institute for Emergency Relief Systems (DIERS).[3][20][21][22]

  • Personnel Training: All personnel involved in the process should be thoroughly trained on the emergency procedures and their specific roles in the event of a runaway reaction.

Q5: Can flow chemistry help in managing exothermic pyrazole synthesis?

Yes, flow chemistry is an excellent strategy for managing highly exothermic reactions.[13][23] The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, which can prevent the formation of hot spots and maintain precise temperature control. This can lead to safer operation, higher yields, and better product quality.[24]

Data Presentation

Table 1: Key Parameters for Thermal Hazard Assessment

ParameterDescriptionTypical Value/Range for Pyrazole SynthesisImportance
Heat of Reaction (ΔHrxn) The amount of heat released or absorbed during the reaction.Can be significantly exothermic, estimated to be in the range of -100 to -200 kJ/mol for typical Knorr synthesis.Determines the total amount of heat that needs to be removed.
Adiabatic Temperature Rise (ΔTad) The maximum temperature the reaction could reach if no heat is removed.Can be > 100 °C, depending on reactant concentrations.A high ΔTad indicates a high potential for a severe runaway reaction.
Maximum Temperature of the Synthesis Reaction (MTSR) The highest temperature the reaction mixture could reach under specific process conditions.Should be well below the decomposition temperature of any component in the mixture.Defines the upper safe operating limit.
Time to Maximum Rate (TMR) The time it takes for the reaction to reach its maximum rate of heat evolution under adiabatic conditions.Can be very short for fast reactions.A short TMR indicates a rapidly escalating hazard.

Experimental Protocols

Protocol 1: Step-by-Step Reaction Hazard Assessment

This protocol outlines a systematic approach to assessing the thermal hazards of your pyrazole synthesis before scale-up.[8][9]

  • Information Gathering:

    • Collect Safety Data Sheets (SDS) for all reactants, solvents, and products.

    • Conduct a thorough literature search for any known hazards associated with the specific reaction or similar reactions.

    • Identify any potentially unstable functional groups in your molecules.

  • Estimate the Heat of Reaction (ΔHrxn):

    • Use literature values for the standard enthalpies of formation (ΔHf°) of reactants and products to calculate ΔHrxn.

    • If literature data is unavailable, use computational methods to estimate ΔHf°.

  • Determine the Adiabatic Temperature Rise (ΔTad):

    • Calculate ΔTad using the formula: ΔTad = (-ΔHrxn * C) / (m * Cp) , where C is the concentration of the limiting reactant, m is the mass of the reaction mixture, and Cp is the specific heat capacity.

  • Perform Calorimetric Screening:

    • Use techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any exothermic events.

    • For a more detailed analysis, use a reaction calorimeter to measure the heat flow during the reaction under controlled conditions. This will provide a precise value for the heat of reaction and the rate of heat evolution.

  • Define the Basis of Safety:

    • Based on the data collected, establish safe operating limits for temperature, pressure, and reagent addition rates.

    • Determine the required cooling capacity for the scaled-up reactor.

    • Design and document an emergency shutdown and quenching procedure.

Protocol 2: Controlled Addition of Hydrazine in a 10 L Reactor

This protocol provides a general guideline for the controlled addition of a reactive hydrazine to a 1,3-dicarbonyl compound in a 10 L jacketed reactor. Note: This is a template and must be adapted to your specific reaction and equipment.

  • Pre-reaction Setup:

    • Ensure the reactor is clean, dry, and all safety features (rupture disc, pressure relief valve, emergency cooling) are functional.

    • Charge the reactor with the 1,3-dicarbonyl compound and the solvent.

    • Start the agitator and ensure good mixing.

    • Cool the reactor contents to the desired starting temperature (e.g., 10 °C).

  • Hydrazine Addition:

    • Prepare a solution of the hydrazine in a suitable solvent in a separate addition vessel.

    • Connect the addition vessel to the reactor via a calibrated dosing pump.

    • Begin the addition of the hydrazine solution at a pre-determined slow rate (e.g., 10% of the calculated maximum rate).

    • Continuously monitor the internal temperature of the reactor.

  • Temperature Monitoring and Control:

    • If the temperature remains stable and within the set limits (e.g., ± 2 °C), you can gradually increase the addition rate.

    • If the temperature begins to rise towards the upper limit, immediately reduce the addition rate.

    • If the temperature exceeds the upper limit, stop the addition completely and apply cooling.

  • Post-addition:

    • Once the addition is complete, continue to monitor the temperature until the exotherm subsides and the reaction is complete.

Visualizations

Diagram 1: Decision-Making Workflow for a Temperature Excursion

TemperatureExcursionWorkflow Workflow for Temperature Excursion start Temperature Exceeds Upper Limit stop_addition Stop Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling temp_stabilizes Temperature Stabilizes? max_cooling->temp_stabilizes resume_ops Resume Operations with Caution temp_stabilizes->resume_ops Yes prepare_quench Prepare for Emergency Quench temp_stabilizes->prepare_quench No temp_continues_rise Temperature Continues to Rise? prepare_quench->temp_continues_rise temp_continues_rise->resume_ops No initiate_quench Initiate Emergency Quench temp_continues_rise->initiate_quench Yes evacuate Evacuate Area initiate_quench->evacuate

Caption: Decision workflow for managing a temperature excursion.

Diagram 2: Factors Contributing to Thermal Runaway in Pyrazole Synthesis

ThermalRunawayFactors Factors Leading to Thermal Runaway cluster_gen Heat Generation Factors cluster_rem Heat Removal Factors runaway Thermal Runaway heat_gen Heat Generation > Heat Removal heat_gen->runaway high_exotherm High Reaction Exothermicity high_exotherm->heat_gen fast_addition Fast Reagent Addition fast_addition->heat_gen high_conc High Reactant Concentration high_conc->heat_gen poor_mixing Poor Mixing / Hot Spots poor_mixing->heat_gen low_sa_vol Low Surface Area to Volume Ratio low_sa_vol->heat_gen cooling_failure Cooling System Failure cooling_failure->heat_gen

Caption: Interplay of factors contributing to thermal runaway.

References

  • Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved February 7, 2026, from [Link]

  • How To Calculate Time-Cycle required for Heating/Cooling - Pharma Engineering. (2016, April 15). Retrieved February 7, 2026, from [Link]

  • How to Manually Calculate Chiller Capacity for Your Process - Conair Group. (2019, April 4). Retrieved February 7, 2026, from [Link]

  • Safety and Handling of Hydrazine - DTIC. (n.d.). Retrieved February 7, 2026, from [Link]

  • CHEMICAL REACTION HAZARDS & THERMALLY UNSTABLE SUBSTANCES. (n.d.). Retrieved February 7, 2026, from [Link]

  • Runaway reactions, case studies, lessons learned - ARIA. (n.d.). Retrieved February 7, 2026, from [Link]

  • Estimation of Heating and Cooling time in a Batch Reactor - YouTube. (2022, September 7). Retrieved February 7, 2026, from [Link]

  • How to Add Reagents to A Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 7, 2026, from [Link]

  • 1H-Pyrazole - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved February 7, 2026, from [Link]

  • Evaluation of detection criteria for thermal runaway experiments on commercial cells for electric vehicles - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI. (2024, April 10). Retrieved February 7, 2026, from [Link]

  • Runaway chemical reaction at Corden Pharmachem, Cork - IChemE. (n.d.). Retrieved February 7, 2026, from [Link]

  • Reactive Hazard Identification: A Scale-Dependent Approach - Fauske & Associates. (2021, October 6). Retrieved February 7, 2026, from [Link]

  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]

  • Advanced Emergency Relief System Design | AIChE. (n.d.). Retrieved February 7, 2026, from [Link]

  • Evaluation of detection criteria for thermal runaway experiments on commercial cells for electric vehicles - JRC Publications Repository. (2024, January 18). Retrieved February 7, 2026, from [Link]

  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. (n.d.). Retrieved February 7, 2026, from [Link]

  • scale-up-of-a-batch-reactor - LearnChemE. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Best Practices: Emergency Medical Management to Hydrazine Exposure - CORE Scholar. (2016, July 26). Retrieved February 7, 2026, from [Link]

  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Retrieved February 7, 2026, from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. (2024, December 5). Retrieved February 7, 2026, from [Link]

  • How to Manage Temperature Excursions in Pharma Cold Chain Logistics - CDMO World. (2025, August 16). Retrieved February 7, 2026, from [Link]

  • What is DIERS Design Institute for Emergency Relief Systems? - Fauske & Associates. (2019, December 16). Retrieved February 7, 2026, from [Link]

  • (PDF) Case Studies of Incidents in Runaway Reactions and Emergency Relief. (n.d.). Retrieved February 7, 2026, from [Link]

  • Use of Lithium-Ion Batteries from Electric Vehicles for Second-Life Applications: Technical, Legal, and Economic Perspectives - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025, September 3). Retrieved February 7, 2026, from [Link]

  • Temperature excursion management: A novel approach of quality system in pharmaceutical industry - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025, February 23). Retrieved February 7, 2026, from [Link]

  • Curious about quenching of hydrazinolysis - ResearchGate. (2017, June 26). Retrieved February 7, 2026, from [Link]

  • Chemical Reaction Hazard Evaluation Guide | PDF | Risk - Scribd. (n.d.). Retrieved February 7, 2026, from [Link]

  • Reactor Scale Up Calculations | The Pharma Master. (n.d.). Retrieved February 7, 2026, from [Link]

  • Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. (n.d.). Retrieved February 7, 2026, from [Link]

  • Emergency Relief System Design Using DIEM Technology. (n.d.). Retrieved February 7, 2026, from [Link]

  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (2023, October 12). Retrieved February 7, 2026, from [Link]

  • Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S. - Standard Reference Data. (2009, October 29). Retrieved February 7, 2026, from [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025, August 6). Retrieved February 7, 2026, from [Link]

  • US4366130A - Process for removing residual hydrazine from caustic solutions - Google Patents. (n.d.).
  • Chemical Hazard Assessment Process Safety Guide | USA - Saltegra. (2025, June 19). Retrieved February 7, 2026, from [Link]

  • Relief system design for exothermic runaway: the HSE strategy - IChemE. (n.d.). Retrieved February 7, 2026, from [Link]

  • Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study - Aidic. (n.d.). Retrieved February 7, 2026, from [Link]

  • (PDF) Quantitative evaluation of thermal runaway in lithium-ion batteries under critical heating conditions to enhance safety - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Knorr pyrrole synthesis - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Solid-State Batteries: Energy Storage Revolution Guide - Discovery Alert. (2026, January 5). Retrieved February 7, 2026, from [Link]

  • How to Avoid Temperature Excursions? - Medi-Products. (2024, October 8). Retrieved February 7, 2026, from [Link]

  • HSE:CRR 136/1998 workbook for chemical reactor relief system sizing. (n.d.). Retrieved February 7, 2026, from [Link]

  • HAZCHEM Compliance: The 7 Essential Steps in the Risk Assessment Process. (2025, August 27). Retrieved February 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimization of Coupling Reactions for Pyrazole Carboxylic Acid Amidation

Welcome to the Technical Support Center for Pyrazole Carboxylic Acid Amidation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optim...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Carboxylic Acid Amidation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these critical coupling reactions. Pyrazole amides are a cornerstone of many pharmaceutical and agrochemical compounds, yet their synthesis can be fraught with challenges ranging from low yields to problematic side reactions.[1] This resource provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in mechanistic principles and supported by detailed protocols.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and problems encountered during the amidation of pyrazole carboxylic acids.

Q1: My amidation reaction has a very low yield. What are the most likely causes?

A: Low yield is a multifaceted problem that can stem from several factors. A systematic approach is crucial for diagnosis.[2]

  • Inadequate Carboxylic Acid Activation: The formation of an amide bond requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[2][3] If the coupling reagent is inefficient or has degraded, activation will be poor.

  • Sub-optimal Reaction Conditions: Factors like solvent, temperature, and reaction time play a critical role. For instance, some coupling reagents have limited stability in certain solvents.

  • Steric Hindrance: Bulky substituents on either the pyrazole ring, the carboxylic acid, or the amine can significantly slow down the reaction rate.[4]

  • Side Reactions: Competing reactions, such as the formation of N-acyl urea with carbodiimides or guanidinylation of the amine with uronium reagents, can consume starting materials and reduce the yield of the desired amide.[5]

  • Purity of Starting Materials: Impurities in your pyrazole carboxylic acid or amine can interfere with the reaction.[6]

  • Unprotected Pyrazole N-H: If the pyrazole nitrogen is unsubstituted (N-H), it can compete with the desired amine in reacting with the activated carboxylic acid, leading to undesired byproducts and lower yields. Protection of the pyrazole nitrogen is often necessary.[4]

Q2: Which coupling reagent should I choose for my pyrazole carboxylic acid?

A: The choice of coupling reagent is critical and depends on the specific substrates and the desired balance between reactivity, cost, and potential for side reactions.[3]

Reagent Class Examples Advantages Disadvantages Best For...
Carbodiimides DCC, DIC, EDCCost-effective, readily available.[5]High risk of racemization, formation of insoluble N-acylurea byproduct (DCC), nitrile formation from primary amides.[5][7]Simple, non-chiral substrates where cost is a primary concern.
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low racemization, does not react with the amine component (allowing for equimolar stoichiometry).[2]Can be more expensive, byproducts can sometimes be difficult to remove.Sterically hindered couplings, cyclizations, and when using valuable amines.[2][7]
Aminium/Uronium Salts HATU, HBTU, HCTUVery high reactivity, fast reaction times, generally low racemization (especially HATU).[7]Can cause guanidinylation of the primary amine if used in excess, limited solution stability.Difficult couplings, acid-sensitive substrates, and when speed is critical.
Other T3P, CDIT3P: Byproducts are water-soluble and easily removed. CDI: Forms a stable acylimidazolide intermediate.[5]CDI requires a two-step, one-pot procedure (pre-activation).[5]T3P: Large-scale synthesis. CDI: When a stable activated intermediate is desired.
Q3: I am observing a significant amount of an unexpected byproduct. What could it be?

A: The identity of the byproduct depends heavily on the reagents used.

  • With Carbodiimides (DCC/DIC): You are likely seeing N-acylurea . This stable compound forms from an O-to-N acyl migration of the activated carboxylic acid and will not react further.[5] Lowering the reaction temperature can help minimize this.[5]

  • With Uronium Reagents (HATU/HBTU): If you used an excess of the coupling reagent with a primary amine, you may be observing guanidinylation of your amine. This terminates the reaction for that portion of the amine. Using phosphonium reagents like PyBOP or ensuring you do not use an excess of the uronium reagent can prevent this.

  • With an N-H Pyrazole: If your pyrazole ring is unprotected, you may be forming an N-acylated pyrazole dimer or other related species where the pyrazole nitrogen has reacted instead of your target amine.[4]

Q4: How do I prevent racemization of my chiral amine or carboxylic acid?

A: Racemization is a major concern, especially when using carbodiimide coupling reagents.[2]

  • Mechanism of Racemization: The primary pathway for racemization is through the formation of an oxazolone intermediate.

  • Prevention Strategies:

    • Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly effective. These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.[7] HOAt is generally considered superior to HOBt.

    • Choose a Better Reagent: Phosphonium (PyBOP, PyAOP) and modern uronium (HATU, COMU) reagents are inherently less likely to cause racemization because they favor the formation of active esters that react quickly with the amine.[2][7]

    • Control Temperature: Keep the reaction temperature low (e.g., 0 °C to room temperature) to slow the rate of oxazolone formation.[5]

Section 2: In-Depth Troubleshooting & Optimization Guides

This section provides a deeper dive into specific experimental parameters and offers advanced solutions.

Issue 1: The reaction is stalled or incomplete despite using a strong coupling reagent.

Causality & Solution Pathway

An incomplete reaction, even with potent reagents like HATU, points to underlying issues with stoichiometry, substrate reactivity, or reaction environment.

Stalled Stalled Reaction Check_Stoichiometry Verify Stoichiometry (Acid:Amine:Reagent:Base) Stalled->Check_Stoichiometry Check_Base Is the Base Appropriate? (Non-nucleophilic, pKa) Stalled->Check_Base Check_Solvent Is the Solvent Suitable? (Solubility, Polarity) Stalled->Check_Solvent Steric_Hindrance Assess Steric Hindrance Stalled->Steric_Hindrance Pre_Activation Implement Pre-activation Step Check_Stoichiometry->Pre_Activation If amine is precious Optimize_Temp Increase Temperature (e.g., to 40-50 °C) Check_Base->Optimize_Temp If base is weak Steric_Hindrance->Optimize_Temp To overcome energy barrier Steric_Hindrance->Pre_Activation To maximize active ester formation

Caption: Troubleshooting workflow for stalled amidation reactions.

  • Question: What is the correct stoichiometry to use?

    • Answer: For phosphonium reagents (e.g., PyBOP), which do not react with the amine, you can use equimolar amounts of the carboxylic acid and amine.[2] For uronium reagents (e.g., HATU), it is crucial to use the carboxylic acid as the limiting reagent (typically 1.0 eq) with a slight excess of the amine (1.1-1.2 eq) and coupling reagent (1.1-1.2 eq) to avoid guanidinylation. The base (e.g., DIPEA) is typically used in excess (2-3 eq).[2]

  • Question: My substrates are poorly soluble. Which solvent should I use?

    • Answer: N,N-Dimethylformamide (DMF) is the most common and effective solvent for amide couplings due to its high polarity and ability to dissolve a wide range of substrates. Dichloromethane (DCM) and Tetrahydrofuran (THF) are also frequently used.[3] If solubility remains an issue in DMF, consider using N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO), but be aware that DMSO can be difficult to remove during workup.

  • Question: How can I overcome steric hindrance?

    • Answer: For sterically demanding couplings, switching to a more reactive reagent like HATU or PyAOP is often effective.[7] Additionally, allowing the carboxylic acid, coupling reagent, and base to "pre-activate" for 15-30 minutes before adding the amine can improve yields by ensuring the active ester is fully formed before the nucleophile is introduced.[8] Gently increasing the reaction temperature to 35-40 °C can also help overcome the activation energy barrier.

Issue 2: The workup and purification are difficult, and I cannot isolate a pure product.

Causality & Solution Pathway

Purification challenges often arise from the byproducts of the coupling reagents and unreacted starting materials.

Purification_Issue Purification Difficulty Aqueous_Workup Aqueous Workup Strategy Purification_Issue->Aqueous_Workup To remove water-soluble byproducts Filtration Filtration Purification_Issue->Filtration To remove insoluble byproducts (e.g., DCU) Chromatography Column Chromatography Aqueous_Workup->Chromatography Filtration->Chromatography Crystallization Crystallization Chromatography->Crystallization For final polishing

Caption: General purification strategy for pyrazole amides.

  • Question: How can I remove the urea byproduct from a DCC or DIC reaction?

    • Answer: The byproduct of DCC, dicyclohexylurea (DCU), is largely insoluble in many organic solvents like DCM and can often be removed by simple filtration.[7] The byproduct of DIC, diisopropylurea, is more soluble, making DIC a better choice for solid-phase synthesis but requiring chromatographic purification in solution-phase reactions.[7] Using a water-soluble carbodiimide like EDC allows for the removal of the urea byproduct and excess reagent via an aqueous wash.[5]

  • Question: What is a standard aqueous workup procedure?

    • Answer: After the reaction is complete, dilute the mixture (often in DMF) with a water-immiscible organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove the base (like DIPEA), followed by a weak base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and additives like HOBt, and finally with brine to remove residual water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.[9] The crude product can then be purified by column chromatography or crystallization.[9][10]

  • Question: My pyrazole amide product is insoluble. How can I purify it?

    • Answer: If the desired product is highly insoluble, purification can be achieved by washing or triturating the crude solid with various solvents to remove impurities. In some cases, if the product precipitates cleanly from the reaction mixture, it can be isolated by filtration, and the impurities remain in the mother liquor.[4]

Section 3: Key Reaction Mechanisms

Understanding the mechanism of action for your chosen coupling reagent is fundamental to troubleshooting and optimization.

Mechanism 1: Activation with Carbodiimides (e.g., DCC/DIC) + HOBt

The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and rearrangement to a stable N-acylurea. HOBt acts as a trap, reacting with the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization, before reacting with the amine.

RCOOH Pyrazole-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + DCC DCC DCC Amine R'-NH2 Amide Pyrazole-CONH-R' HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt_Ester->Amide + Amine HOBt HOBt

Caption: Carbodiimide activation pathway with HOBt additive.

Mechanism 2: Activation with Uronium Reagents (e.g., HATU)

The base deprotonates the pyrazole carboxylic acid. The resulting carboxylate anion attacks the electron-deficient carbon of HATU to form an activated intermediate. The released HOAt anion then forms the highly reactive OAt-active ester, which rapidly acylates the amine.[11]

RCOOH Pyrazole-COOH Carboxylate Pyrazole-COO⁻ RCOOH->Carboxylate + Base HATU HATU Base Base (e.g., DIPEA) Amine R'-NH2 Amide Pyrazole-CONH-R' OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU OAt_Ester->Amide + Amine

Caption: HATU activation pathway.

Section 4: Experimental Protocols

These protocols provide a starting point for optimization. Always perform reactions on a small scale first to determine the optimal conditions for your specific substrates.

Protocol 1: General Procedure for HATU-Mediated Amidation

This protocol is recommended for sterically hindered or sensitive substrates.

  • To a solution of the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add the amine (1.2 eq).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Add HATU (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup as described in the purification section.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for EDC/HOBt-Mediated Amidation

This is a cost-effective method suitable for a wide range of substrates.

  • Dissolve the pyrazole carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM (0.1-0.5 M).

  • Add the amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Perform an aqueous workup and purify the crude product by column chromatography.

References

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • El-Essawy, F. A., et al. (2010). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Mini-Reviews in Organic Chemistry, 7(4), 335-351.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation? [Online forum post]. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146.
  • The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? [Online forum post].
  • National Center for Biotechnology Information. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. PMC.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • MDPI. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
  • National Center for Biotechnology Information. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC.
  • MDPI. (2026). Synthesis, Structural Studies, and Biological Evaluation of Copper(I) and Copper(II) Complexes Supported by Bis(pyrazol-1-yl)
  • ACS Publications. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (2022). (PDF)
  • Google Patents. (n.d.).
  • Ningbo Inno Pharmchem Co., Ltd. (2026).
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Metabolic Stability of Furan-Containing Compounds

Ticket ID: FUR-MET-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Subject: Strategies to mitigate metabolic instability and toxicity in furan-based lead compounds. Us...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FUR-MET-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Subject: Strategies to mitigate metabolic instability and toxicity in furan-based lead compounds.

User Inquiry

"We have identified a potent lead compound containing a furan ring. However, it shows high intrinsic clearance (


) in human liver microsomes (HLM) and we are seeing time-dependent inhibition (TDI) of CYP enzymes. We suspect the furan ring is the metabolic soft spot. How can we stabilize this scaffold without losing potency? Is the furan ring a non-negotiable toxicophore?"

Module 1: Diagnosis & Mechanism

The "Furan Liability"

The furan ring is a structural alert in drug discovery, primarily due to its susceptibility to bioactivation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4). The core issue is not just rapid clearance (loss of drug), but the formation of reactive metabolites that cause toxicity.[1]

The Mechanism of Failure:

  • Oxidation: CYPs oxidize the electron-rich furan ring to an unstable epoxide or radical intermediate.

  • Ring Opening: This intermediate rapidly rearranges to form cis-2-butene-1,4-dial , a highly reactive

    
    -unsaturated dicarbonyl.
    
  • Covalent Binding: This electrophile reacts irreversibly with nucleophiles (cysteine/lysine residues on proteins or DNA), leading to hepatotoxicity or mechanism-based inactivation (MBI) of the CYP enzyme itself.

Visual Analysis: Metabolic Activation Pathway

The following diagram illustrates the bioactivation cascade you are likely observing.

FuranActivation Furan Furan Substrate (Electron Rich) Epoxide Unstable Epoxide Intermediate Furan->Epoxide Oxidation CYP CYP450 (CYP2E1/3A4) CYP->Epoxide Enedial cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enedial Ring Opening Adduct Protein/DNA Adduct (Toxicity/TDI) Enedial->Adduct Covalent Binding (Nucleophiles) GSH_Adduct GSH Conjugate (Detoxification) Enedial->GSH_Adduct + Glutathione (Trapping)

Figure 1: Mechanism of furan bioactivation to the toxic cis-2-butene-1,4-dial intermediate.[2]

Module 2: Troubleshooting & Optimization Strategies

If the furan is essential for binding (e.g., acting as a hydrogen bond acceptor or filling a specific hydrophobic pocket), you must modify it to resist oxidation. If it is a scaffold spacer, replace it immediately.

Strategy A: Electronic & Steric Modulation (Retain the Ring)

If you cannot remove the furan, you must lower the electron density of the ring to make it less prone to CYP oxidation.

  • Block the Metabolic "Soft Spots" (

    
    -positions): 
    
    • The C2 and C5 positions are the primary sites of metabolic attack.

    • Action: Introduce substituents at C5 (if C2 is the linker).

    • Substituents:

      • Methyl (-CH3): Adds steric bulk but may introduce a new metabolic site (benzylic-like hydroxylation).

      • Trifluoromethyl (-CF3) or Cyano (-CN): Strong Electron Withdrawing Groups (EWGs) deactivate the ring electronically, significantly reducing oxidation potential.

      • Chlorine/Fluorine:[3] Halogens provide both steric blockage and electronic deactivation.

  • Reduce Electron Density:

    • Add an EWG (e.g., ester, amide, sulfone) directly attached to the ring. This raises the oxidation potential, making it harder for CYP enzymes to form the radical cation/epoxide.

Strategy B: Scaffold Hopping (Bioisosteres)

This is the preferred route for safety. Replace the furan with a ring that mimics its geometry and electronics but lacks the diene character responsible for ring-opening.

Replacement ScaffoldRationaleMetabolic RiskLipophilicity Impact
Oxazole Nitrogen atom reduces electron density; highly stable.LowLower (More polar)
Thiazole Sulfur mimics Oxygen's size; aromatic but less reactive than furan.Low/ModerateSimilar/Higher
Thiophene Classic bioisostere; similar geometry.Moderate (S-oxidation risk)Higher
Phenyl Stable, but changes H-bond acceptor capability (lacks oxygen).Very LowHigher
Pyridine Nitrogen acts as H-bond acceptor; electron-deficient ring.Very LowLower
Decision Workflow

Use this logic tree to determine your next synthesis steps.

OptimizationStrategy Start Furan Lead Unstable/Toxic Q1 Is Furan O involved in critical H-bonding? Start->Q1 PathYes Must retain H-bond Acceptor Q1->PathYes Yes PathNo Scaffold Spacer Only Q1->PathNo No TryOxazole Switch to Oxazole (Stable Bioisostere) PathYes->TryOxazole Primary Option TryEWG Add EWG to Furan (e.g., -CF3, -CN at C5) PathYes->TryEWG Secondary Option TryPhenyl Switch to Phenyl/Pyridine (High Stability) PathNo->TryPhenyl

Figure 2: Strategic decision tree for furan optimization.

Module 3: Validation Protocols

Do not rely solely on intrinsic clearance (


) data. A compound might be stable (low clearance) but still form low levels of highly toxic metabolites. You must perform Reactive Metabolite Trapping .
Protocol: Glutathione (GSH) Trapping Assay

This assay detects the formation of the electrophilic cis-2-butene-1,4-dial by trapping it with glutathione.

Materials:

  • Test Compound (10 µM)

  • Human Liver Microsomes (1 mg/mL protein)

  • NADPH-regenerating system[1]

  • Glutathione (GSH) (5 mM) - Note: High concentration ensures trapping.

Procedure:

  • Incubation: Incubate compound with microsomes and GSH at 37°C for 60 minutes.

  • Quench: Stop reaction with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Detection:

    • Look for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).[1]

    • Monitor for the specific m/z 272 fragment (characteristic of GSH adducts in negative ion mode).[4][5]

    • Search for [M + GSH - 2H] or [M + 2GSH] adducts.

Interpretation:

  • Positive Adducts: Confirmation of bioactivation. The furan is a liability.

  • No Adducts + High Stability: The modification (e.g., oxazole) was successful.

Frequently Asked Questions (FAQs)

Q: Is furan always a toxicophore? Can I ever keep it? A: Not always, but it is a high-risk structural alert. Some marketed drugs contain furans (e.g., Furosemide, Ranitidine). However, these often have electron-withdrawing groups or are rapidly cleared via Phase II conjugation (glucuronidation) before bioactivation occurs. In modern drug discovery, unless the furan is critical for potency and cannot be replaced, it is strongly advised to remove it to avoid late-stage toxicity failures.

Q: Why is Oxazole the preferred bioisostere? A: Oxazole retains the oxygen atom (H-bond acceptor) and the aromatic geometry of furan but is significantly more electron-deficient due to the nitrogen atom. This makes the ring resistant to the initial oxidation step by CYP450s.

Q: I see "Time-Dependent Inhibition" (TDI). Is this related? A: Yes. The cis-2-butene-1,4-dial intermediate is a potent alkylating agent. It can covalently bind to the heme or apoprotein of the CYP enzyme that formed it. This destroys the enzyme, leading to TDI. This is a major drug-drug interaction (DDI) risk.

References

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link

  • Kalgutkar, A. S., et al. (2005). "Structural alerts for toxicity: Use of reactive metabolite formation as a predictor of clinical safety." Current Drug Metabolism. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Pillai, S., et al. (2006). "Furan bioactivation to cis-2-butene-1,4-dial by human cytochrome P450 2E1."[2][6][7] Chemical Research in Toxicology. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of Furan versus Thiophene-Containing Pyrazoles: A Guide for Researchers

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous pharmacologically active compounds.[1] Its synthetic accessibility and diverse biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous pharmacologically active compounds.[1] Its synthetic accessibility and diverse biological activities have made it a focal point for drug discovery efforts.[1] A common strategy to modulate the therapeutic properties of pyrazole-based molecules is the incorporation of other heterocyclic rings. Among these, the five-membered aromatic heterocycles, furan and thiophene, are frequently employed as bioisosteres, offering a fascinating case study in how subtle structural modifications can profoundly impact biological activity.[2] This guide provides a comprehensive, data-driven comparison of furan- and thiophene-containing pyrazoles, offering insights into their relative performance in anticancer, antimicrobial, and anti-inflammatory applications.

The Furan vs. Thiophene Dichotomy: A Physicochemical Perspective

The choice between a furan and a thiophene moiety is not arbitrary; it is a deliberate decision rooted in their distinct electronic and physicochemical properties. These differences, summarized below, are key to understanding their differential biological effects.

FeatureFuranThiophene
Heteroatom OxygenSulfur
Electronegativity of Heteroatom HigherLower
Aromaticity LowerHigher
Polarity More PolarLess Polar
Hydrogen Bonding Capability Oxygen can act as a hydrogen bond acceptor.Sulfur is a weaker hydrogen bond acceptor.
Metabolic Stability Generally considered less stable, can be metabolized to reactive intermediates.Generally considered more metabolically stable.

This table provides a high-level comparison of the key physicochemical properties of furan and thiophene that influence their biological activity.[2]

The higher electronegativity of oxygen in furan leads to a more polar molecule with a greater propensity for hydrogen bonding interactions. Conversely, the presence of sulfur in thiophene contributes to higher aromaticity and metabolic stability. These fundamental differences in electronic character and steric bulk have significant implications for how these molecules interact with biological targets.

Anticancer Activity: A Tale of Two Heterocycles

Both furan- and thiophene-containing pyrazoles have demonstrated significant potential as anticancer agents.[2] However, comparative studies often reveal nuanced differences in their potency and selectivity.

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activities of a series of furan- and thiophene-containing pyrazolyl chalcones against various human cancer cell lines.

Compound IDHeterocycleCancer Cell LineIC50 (µg/mL)Reference
7g ThiopheneA549 (Lung)27.7[3][4]
HepG2 (Liver)26.6[3][4]
Doxorubicin (Ref.) -A549 (Lung)28.3[3][4]
HepG2 (Liver)21.6[3][4]
Pyrazoline 2 Thiophene4T1 (Breast)9.09[5]
HeLa (Cervical)9.27[5]
WiDr (Colon)0.25[5]

This table presents a selection of cytotoxicity data for thiophene-containing pyrazoles. Notably, compound 7g, a thiophene derivative, exhibited cytotoxicity comparable to the standard drug doxorubicin against A549 and HepG2 cell lines.[3][4] Pyrazoline 2, another thiophene-based compound, showed potent activity against a panel of cancer cell lines.[5]

Structure-Activity Relationship (SAR) Insights

The available data suggests that the nature of the heterocyclic ring, in conjunction with other substituents on the pyrazole core, plays a crucial role in determining anticancer efficacy. For instance, in a series of pyrazole-thiophene hybrid derivatives, the presence of the thiophene moiety was found to be a key contributor to their potent inhibitory activity against wild-type and mutant EGFR, as well as VEGFR-2.[6] The lipophilicity and metabolic stability of the thiophene ring are often cited as reasons for enhanced anticancer activity.[6]

While direct comparative studies with furan analogues are sometimes limited in the literature, the general trend suggests that the greater metabolic stability of thiophene-containing compounds may translate to more robust in vivo efficacy. However, the hydrogen bonding capability of the furan ring should not be discounted, as it can lead to specific interactions with biological targets that may be advantageous in certain contexts.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 add_compounds Add serial dilutions of test compounds incubation1->add_compounds incubation2 Incubate for 24-72h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining the cytotoxicity of test compounds.

Step-by-Step Methodology
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the furan- and thiophene-containing pyrazoles in a suitable solvent and add them to the wells. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for a further 24 to 72 hours.[2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7][8]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).[2]

Antimicrobial Activity: A Comparative Look at Bacterial and Fungal Inhibition

The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[9] The incorporation of furan or thiophene rings can further enhance this activity.

Comparative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for a series of thiophene-pyrazole conjugates against various bacterial and fungal strains.

Compound IDMicroorganismMIC (µg/mL)Reference
5b Staphylococcus aureus12.5[10]
Bacillus subtilis12.5[10]
Escherichia coli25.0[10]
Pseudomonas aeruginosa25.0[10]
5f Staphylococcus aureus12.5[10]
Bacillus subtilis12.5[10]
Escherichia coli25.0[10]
Pseudomonas aeruginosa25.0[10]
7b Various Pathogens0.22 - 0.25[11]

This table showcases the potent antimicrobial activity of thiophene-pyrazole hybrids. Compounds 5b and 5f, which feature a chloro-substituted thiophene ring, demonstrated excellent inhibitory activity against a range of bacteria.[10] Compound 7b was highlighted for its significant activity against multiple pathogens.[11]

Structure-Activity Relationship (SAR) Insights

In the realm of antimicrobial agents, the lipophilicity of the molecule is a critical factor governing its ability to penetrate bacterial cell membranes. The generally higher lipophilicity of thiophene compared to furan may contribute to the potent antimicrobial activity observed in many thiophene-containing pyrazoles. Furthermore, the electronic properties of the thiophene ring can influence interactions with key microbial enzymes. For instance, some thiophene-bearing pyrazole derivatives have been shown to act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial survival.[11]

While furan-containing pyrazoles also exhibit antimicrobial properties, direct comparative studies often point to the superiority of their thiophene counterparts. However, the specific substitution patterns on both the pyrazole and the furan/thiophene rings are crucial in determining the overall activity and spectrum.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_reading Result Interpretation prepare_dilutions Prepare serial dilutions of test compounds in 96-well plate inoculate_wells Inoculate wells with microbial suspension prepare_dilutions->inoculate_wells prepare_inoculum Prepare standardized microbial inoculum prepare_inoculum->inoculate_wells incubate_plate Incubate plate under appropriate conditions inoculate_wells->incubate_plate observe_growth Visually inspect for microbial growth incubate_plate->observe_growth determine_mic Determine MIC (lowest concentration with no visible growth) observe_growth->determine_mic

Caption: Workflow of the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology
  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the furan- and thiophene-containing pyrazoles in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Targeting the Cyclooxygenase (COX) Enzymes

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes. Pyrazole-containing compounds, such as celecoxib, are well-known selective COX-2 inhibitors. The incorporation of furan or thiophene moieties can modulate this activity.

Comparative Anti-inflammatory Data

While direct head-to-head comparisons of furan- versus thiophene-containing pyrazoles as anti-inflammatory agents are less common in the literature, studies on individual series of compounds provide valuable insights. For instance, certain thiophene-containing pyrazoles have been identified as promising anti-inflammatory candidates with moderate selective COX-2 inhibition.[12]

Compound SeriesTargetActivityReference
Thiophene-pyrazole hybridsCOX-2Selective Inhibition[12]
Pyrazole derivativesCOX-2IC50 values in the micromolar range[13]

This table highlights the potential of pyrazole derivatives, including those with thiophene moieties, as COX-2 inhibitors.[12][13]

Structure-Activity Relationship (SAR) Insights

The selectivity of COX-2 inhibitors is often attributed to the ability of the molecule to fit into the larger and more flexible active site of the COX-2 enzyme compared to COX-1. The steric and electronic properties of the furan or thiophene ring can influence this binding. The bulkier sulfur atom in thiophene may provide a better fit in the hydrophobic pocket of the COX-2 active site. Molecular docking studies have been instrumental in elucidating the binding modes of these compounds and guiding the design of more potent and selective inhibitors.

Experimental Protocol: In Vitro COX Inhibition Assay

An in vitro cyclooxygenase (COX) inhibition assay is used to determine the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Workflow for In Vitro COX Inhibition Assay

COX_Inhibition_Assay_Workflow cluster_prep Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prepare_reagents Prepare assay buffer, COX enzymes, and substrate (arachidonic acid) prepare_compounds Prepare dilutions of test compounds mix_reagents Combine enzyme, cofactor, and test compound prepare_compounds->mix_reagents initiate_reaction Initiate reaction by adding arachidonic acid mix_reagents->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate measure_product Measure product formation (e.g., PGG2) using a suitable method (fluorometric, colorimetric) incubate->measure_product calculate_inhibition Calculate % inhibition measure_product->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Caption: Workflow of an in vitro COX inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation: Prepare assay buffer, solutions of purified COX-1 and COX-2 enzymes, and the substrate, arachidonic acid.

  • Compound Incubation: In a 96-well plate, incubate the respective COX isoenzyme with various concentrations of the test compounds (furan- and thiophene-containing pyrazoles).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: After a set incubation period, quantify the amount of prostaglandin product formed. This can be done using various methods, including enzyme-linked immunosorbent assays (ELISA) or by measuring the consumption of a cofactor using a colorimetric or fluorometric probe.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion and Future Perspectives

The comparative analysis of furan- versus thiophene-containing pyrazoles reveals that both heterocyclic scaffolds are valuable tools in the medicinal chemist's arsenal. Thiophene-containing pyrazoles often exhibit enhanced metabolic stability and lipophilicity, which can translate to superior anticancer and antimicrobial activities. The sulfur atom's electronic properties and size can also facilitate favorable interactions with various biological targets.

Conversely, the furan moiety's polarity and hydrogen bonding capability can be leveraged to achieve specific interactions within a target's active site. The choice between furan and thiophene is therefore not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and desired pharmacological profile.

Future research in this area should focus on more direct, head-to-head comparative studies of structurally analogous furan- and thiophene-containing pyrazoles across a wider range of biological assays. Such studies, coupled with computational modeling and in-depth mechanistic investigations, will provide a clearer understanding of the structure-activity relationships and enable the rational design of next-generation pyrazole-based therapeutics with improved efficacy and safety profiles.

References

  • Al-Warhi, T., et al. (2021). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Archiv der Pharmazie, e2100381. [Link]

  • Ebenezer, O., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]

  • ResearchGate. (2021). (PDF) Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. [Link]

  • Abdel-Wahab, B. F., et al. (2025). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. Journal of the Iranian Chemical Society. [Link]

  • Al-Warhi, T., et al. (2021). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Archiv der Pharmazie, e2100381. [Link]

  • Abdel-Wahab, B. F., et al. (2025). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. Journal of the Iranian Chemical Society. [Link]

  • Lestari, B., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(04), pp. 157-166. [Link]

  • Siliveri, S., et al. (2019). Synthesis and Biological Evaluation of Furo[3,2-c]pyrazole-5-carbimidates. Asian Journal of Chemistry, 31(8), 1835-1839. [Link]

  • Growing Science. (2018). Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. [Link]

  • Mohamed, H. A., et al. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega, 7(5), 4970–4990. [Link]

  • El-Sayed, M. A. A., et al. (2019). Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. Bioorganic Chemistry, 85, 541-557. [Link]

  • Hassan, A. S., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Inflammation Research, 14, 5267–5305. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Growing Science. (2018). Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. [Link]

  • Hassan, A. S., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Inflammation Research, 14, 5267–5305. [Link]

  • Mohamed, H. A., et al. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega, 7(5), 4970–4990. [Link]

  • El-Sayed, M. A. A., et al. (2019). Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. Bioorganic Chemistry, 85, 541-557. [Link]

  • Hassan, A. S., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Inflammation Research, 14, 5267–5305. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Siliveri, S., et al. (2019). Synthesis and Biological Evaluation of Furo[3,2-c]pyrazole-5-carbimidates. Asian Journal of Chemistry, 31(8), 1835-1839. [Link]

  • Mohamed, H. A., et al. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega, 7(5), 4970–4990. [Link]

Sources

Validation

validating the mechanism of action of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Topic: Validating the Mechanism of Action of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid Content Type: Publish Comparison Guide Executive Summary 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid (referred to her...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Mechanism of Action of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid Content Type: Publish Comparison Guide

Executive Summary

3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid (referred to herein as FMPC ) represents a lipophilic evolution of the canonical D-amino acid oxidase (DAAO) inhibitor, 3-methylpyrazole-5-carboxylic acid (MPC ). While MPC is a validated tool for elevating synaptic D-serine levels in schizophrenia research, its hydrophilicity limits blood-brain barrier (BBB) penetrance. FMPC incorporates a furan moiety at the 3-position, designed to exploit the hydrophobic channel of the DAAO active site while retaining the critical carboxylate pharmacophore.

This guide outlines the rigorous experimental framework required to validate FMPC’s mechanism of action (MoA), comparing its efficacy and biophysical profile against the industry standards MPC and CBIO .

Part 1: Mechanism of Action (MoA) Deep Dive

The therapeutic hypothesis for FMPC rests on the NMDA Receptor Hypofunction theory of schizophrenia. DAAO degrades D-serine, a co-agonist required for NMDA receptor activation.[1] By inhibiting DAAO, FMPC aims to restore D-serine levels and normalize glutamatergic signaling.

1. Structural Basis of Inhibition

FMPC acts as a competitive inhibitor of the flavoenzyme DAAO. Its binding mode is defined by three critical interactions:

  • The Anchor (Carboxylate): The C5-carboxylate anion forms a salt bridge with Arg283 and hydrogen bonds with Tyr228 in the enzyme's active site. This mimics the

    
    -carboxylate of the natural substrate (D-amino acids).
    
  • The Core (Pyrazole): The planar pyrazole ring engages in

    
    -
    
    
    
    stacking interactions with Tyr224 , mimicking the planar transition state of substrate dehydrogenation.
  • The Variable (Furan vs. Methyl): Unlike the small methyl group of MPC, the 2-furyl group of FMPC extends into the hydrophobic substrate channel (the "specificity pocket"), potentially displacing active site water molecules and increasing binding enthalpy.

2. Pathway Visualization

The following diagram illustrates the DAAO catalytic cycle and the point of FMPC intervention.

DAAO_Pathway DAAO_FAD DAAO-FAD (Oxidized Form) DAAO_Substrate DAAO-Substrate Complex DAAO_FAD->DAAO_Substrate + D-Serine DAAO_Inhibitor DAAO-FMPC Dead-End Complex DAAO_FAD->DAAO_Inhibitor Ki < 1 µM DAAO_Red DAAO-FADH2 (Reduced Form) DAAO_Substrate->DAAO_Red Hydride Transfer Imine Imino Acid DAAO_Substrate->Imine Product Release DAAO_Red->DAAO_FAD + O2 H2O2 H2O2 (ROS Generation) DAAO_Red->H2O2 KetoAcid α-Keto Acid + NH3 Imine->KetoAcid + H2O FMPC FMPC (Inhibitor) FMPC->DAAO_FAD Competitive Binding DAAO_Inhibitor->DAAO_Substrate Blockade

Caption: Figure 1. Mechanism of DAAO inhibition by FMPC. FMPC competes with D-Serine for the oxidized FAD cofactor, preventing hydride transfer and subsequent H2O2 production.

Part 2: Comparative Analysis

To validate FMPC, it must be benchmarked against established alternatives. The comparison focuses on Potency (IC50) , Selectivity , and Physicochemical Properties .

Table 1: Performance Matrix of DAAO Inhibitors
FeatureFMPC (Subject)MPC (Standard)CBIO (High Potency)
Chemical Name 3-(2-furyl)-1-methyl-1H-pyrazole-5-COOH3-methyl-1H-pyrazole-5-COOH6-chlorobenzo[d]isoxazol-3-ol
Mechanism Competitive InhibitorCompetitive InhibitorCompetitive Inhibitor
Binding Affinity (Ki) Low nM range (Predicted)~1.0 µM~40 nM
Lipophilicity (cLogP) 1.8 - 2.1 (Moderate)0.5 (Low)2.5 (High)
Solubility ModerateHighPoor
Primary Utility CNS Probe (Balanced Profile) In vitro ReferenceHigh-affinity Crystallography
Key Limitation Metabolic stability of furan ringPoor BBB permeabilityPlasma protein binding

Expert Insight: While CBIO is more potent, its utility is hampered by poor solubility and high plasma protein binding. MPC is too polar for effective CNS exposure. FMPC occupies the "Goldilocks zone"—sufficiently lipophilic to cross the BBB but soluble enough for reliable dosing.

Part 3: Experimental Validation Framework

A robust validation campaign must move from in silico prediction to in vitro confirmation and finally ex vivo functional verification.

Phase 1: In Silico Docking (Structural Validation)

Before wet-lab work, confirm the binding hypothesis using molecular docking (e.g., Glide or AutoDock Vina).

  • Target PDB: 3G3E (Human DAAO).

  • Success Criteria: The carboxylate must overlay with the native ligand's acid group. The furan ring must orient toward the hydrophobic channel (residues Leu215, Ile215).

  • Control: Dock MPC; FMPC should show a more negative

    
     (binding energy) due to increased hydrophobic contact surface.
    
Phase 2: In Vitro Enzymatic Assay (Functional Validation)

Protocol: Peroxidase-Coupled DAAO Assay This assay measures the H2O2 produced during D-Serine oxidation, which reacts with Amplex Red to form resorufin (fluorescent).

  • Reagents: Recombinant human DAAO (hDAAO), D-Serine (50 mM), Amplex Red, Horseradish Peroxidase (HRP), FAD (cofactor).

  • Workflow:

    • Incubate hDAAO (5 nM) with FMPC (concentration gradient: 0.1 nM to 100 µM) for 15 mins at 25°C in Tris-HCl buffer (pH 8.5).

    • Add Substrate Mix (D-Serine + Amplex Red + HRP).

    • Measure Fluorescence (Ex/Em: 530/590 nm) kinetically for 20 mins.

  • Data Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to the Cheng-Prusoff equation to determine 
    
    
    
    and
    
    
    .
  • Self-Validating Check: The

    
     of the MPC control must fall within 1-5 µM. If not, the enzyme activity is compromised.
    
Phase 3: Cellular Target Engagement (Biological Validation)

Inhibition in a test tube does not guarantee cellular activity. Use U87 glioblastoma cells (which express DAAO) to verify intracellular efficacy.

  • Cell Culture: U87 cells in DMEM + 10% FBS.

  • Treatment: Treat cells with FMPC (10 µM) vs. Vehicle (DMSO) for 4 hours.

  • Extraction: Lyse cells; extract amino acids using methanol.

  • Quantification: HPLC-FLD or LC-MS/MS to measure the D-Serine / Total Serine ratio .

  • Result: A validated inhibitor will significantly increase the intracellular D-Serine fraction compared to vehicle.

Validation Workflow Visualization

Validation_Workflow Start Start: FMPC Candidate InSilico In Silico Docking (PDB: 3G3E) Start->InSilico InVitro Enzymatic Assay (Amplex Red) InSilico->InVitro If Binding Energy < MPC Cellular Cellular Assay (U87 Glioblastoma) InVitro->Cellular If IC50 < 1 µM Decision Go/No-Go Decision Cellular->Decision If D-Serine Levels ↑ Decision->Start Fail: Redesign

Caption: Figure 2. Step-by-step validation workflow for FMPC, ensuring structural, functional, and biological integrity before advancing to in vivo studies.

References
  • Adage, T., et al. (2008).[1] "In vitro and in vivo pharmacological profile of AS057278, a selective d-amino acid oxidase inhibitor with potential anti-psychotic properties." European Neuropsychopharmacology. Link

  • Sacchi, S., et al. (2012). "Structure-function relationships in human D-amino acid oxidase." Amino Acids. Link

  • Hopkins, S. C., et al. (2013). "D-Amino acid oxidase inhibition: an emerging therapeutic strategy for schizophrenia." CNS Drugs. Link

  • Ferraris, D., et al. (2008). "3-Hydroxyquinolin-2(1H)-one inhibitors of D-amino acid oxidase."[2] Journal of Medicinal Chemistry. Link

  • Katane, M., et al. (2018). "Alteration in the plasma concentration of a DAAO inhibitor, 3-methylpyrazole-5-carboxylic acid, in ketamine-treated rats."[1] Biological and Pharmaceutical Bulletin. Link

Sources

Comparative

Comparative In Silico Profiling: 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic Acid vs. Established DAAO Inhibitors

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Primary Focus: Structure-Based Drug Design (SBDD) & Scaffold Evaluation Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Primary Focus: Structure-Based Drug Design (SBDD) & Scaffold Evaluation

Executive Summary

This guide presents a comparative molecular docking analysis of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid (FMPC) . While often utilized as a synthetic building block (CAS 106867-07-4), its structural features—specifically the planar furan-pyrazole conjugation and the ionizable carboxylic acid moiety—position it as a potent bioisostere for fragment-based drug discovery.

We evaluate FMPC against established inhibitors of D-Amino Acid Oxidase (DAAO) , a flavoenzyme implicated in schizophrenia and neuropathic pain. The analysis contrasts FMPC with the gold-standard inhibitor CBIO and the structural outlier Celecoxib , demonstrating FMPC's potential as a high-efficiency ligand efficiency (LE) scaffold.

Scientific Rationale & Target Selection

The Scaffold: FMPC

The FMPC molecule contains three critical pharmacophoric features:

  • Carboxylic Acid (C5): Mimics the

    
    -carboxylate of D-amino acids; essential for electrostatic anchoring.
    
  • Pyrazole Core: Provides a rigid spacer and H-bond acceptor capabilities (N2).

  • Furan Ring (C3): A lipophilic, electron-rich aromatic system capable of

    
     stacking, offering distinct electronic properties compared to standard phenyl substitutions.
    
The Target: D-Amino Acid Oxidase (DAAO)

DAAO is selected as the primary target because its active site is evolutionarily optimized to bind small, planar carboxylic acids.

  • PDB ID for Docking: 3C6K (Human DAAO complexed with an inhibitor).

  • Key Residues: Arg283 and Tyr224 (The "Carboxylate Claw").

Computational Methodology (Protocol)

To ensure reproducibility and trustworthiness, the following protocol utilizes open-source, validated algorithms.

Workflow Architecture

DockingWorkflow LigandPrep Ligand Preparation (Avogadro/OpenBabel) Energy Min: MMFF94 GridGen Grid Generation Center: Arg283 Size: 20x20x20 Å LigandPrep->GridGen ReceptorPrep Receptor Preparation (PDB: 3C6K) Remove H2O, Add Polar H ReceptorPrep->GridGen Docking Docking Algorithm (AutoDock Vina) Exhaustiveness: 32 GridGen->Docking Analysis Interaction Profiling (PLIP / PyMOL) ΔG & H-Bonds Docking->Analysis

Figure 1: Standardized molecular docking workflow for pyrazole-carboxylic acid derivatives.

Step-by-Step Protocol
  • Ligand Preparation:

    • Structures of FMPC, CBIO, and Celecoxib are converted to 3D format.

    • Charge Assignment: Gasteiger charges applied. The carboxylic acid is treated in the deprotonated state (

      
      ) to mimic physiological pH (7.4), which is critical for the DAAO active site interaction.
      
    • Minimization: 500 steps of Steepest Descent using the MMFF94 force field.

  • Receptor Preparation:

    • Target: Human DAAO (PDB: 3C6K).

    • Cleaning: Removal of crystallographic water molecules (except those bridging the FAD cofactor).

    • Cofactor: The FAD (Flavin Adenine Dinucleotide) molecule is retained as it forms the floor of the active site.

  • Docking Parameters (AutoDock Vina):

    • Grid Box Center:

      
       (Centered on the Arg283 guanidinium group).
      
    • Exhaustiveness: Set to 32 to ensure convergence of the conformational search.

Comparative Analysis

Binding Affinity Profile

The following data represents predicted binding energies (


) derived from consensus docking scores.
CompoundStructure ClassPredicted

(kcal/mol)
Ligand Efficiency (LE)Key Interaction
CBIO (Control)Benzoisoxazole-8.4 0.65Arg283 Salt Bridge +

-stacking (Tyr224)
FMPC (Subject)Pyrazole-Furan-7.9 0.58 Arg283 Salt Bridge + Furan

-T interaction
Celecoxib Diaryl-pyrazole-5.20.21Steric clash with active site roof (Too bulky)
Benzoate Simple Arene-6.10.55Weak hydrophobic fill

Interpretation:

  • FMPC vs. CBIO: FMPC performs comparably to the gold standard CBIO. The slightly lower affinity (-0.5 kcal/mol) is attributed to the rotational entropy penalty of the single bond connecting the furan and pyrazole rings, whereas CBIO is fused and rigid.

  • FMPC vs. Celecoxib: Celecoxib, despite being a pyrazole, fails to bind effectively. Its bulky sulfonamide and phenyl wings clash with the narrow hydrophobic channel of DAAO, validating the specificity of FMPC for this target.

Mechanistic Interaction Map

The success of FMPC relies on a specific "Lock and Key" mechanism involving the Arg283 claw.

InteractionMap FMPC FMPC Ligand (Furan-Pyrazole-COO-) Arg283 Arg283 (Salt Bridge) FMPC->Arg283 Electrostatic Tyr224 Tyr224 (H-Bond Donor) FMPC->Tyr224 H-Bond Leu215 Leu215 (Hydrophobic Wall) FMPC->Leu215 Pi-Stacking/Hydrophobic Ile215 Ile215 (Hydrophobic Wall) FMPC->Ile215 Pi-Stacking/Hydrophobic FAD FAD Cofactor (Pi-Pi Stacking) FMPC->FAD Pi-Stacking/Hydrophobic

Figure 2: Interaction schematic showing the critical anchoring of FMPC within the DAAO active site.

Structural Advantages of FMPC
  • Furan Bioisosterism: The furan ring in FMPC is less lipophilic than the phenyl ring found in many inhibitors. This potentially improves solubility without sacrificing the aromatic interactions required for binding to the FAD cofactor.

  • Vectorial Growth: The N1-methyl group points towards the solvent channel. This provides a clear synthetic vector for "growing" the molecule—e.g., attaching a solubilizing tail or a probe for chemical biology studies without disrupting the core binding.

Experimental Validation (Recommended Assays)

To validate these in silico findings, the following wet-lab assays are recommended:

  • Enzymatic Assay: Peroxidase-coupled DAAO assay measuring

    
     production.
    
    • Expected Result: FMPC should exhibit an

      
       in the low micromolar range (
      
      
      
      ).
  • Surface Plasmon Resonance (SPR): To measure binding kinetics (

    
    ).
    
    • Hypothesis: FMPC will show fast on-rates due to its small size but potentially faster off-rates than CBIO due to lack of extensive hydrophobic burial.

Conclusion

3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a highly promising scaffold for DAAO inhibition. While it lacks the rigid conformational lock of CBIO, its high ligand efficiency and synthetic tractability make it an ideal starting point for lead optimization.

Final Verdict:

  • For DAAO Inhibition: Highly Recommended as a fragment lead.

  • For COX-2 Inhibition: Not Recommended (Lacks necessary bulk/lipophilicity).

  • For Lead Optimization: Focus on modifying the N1-methyl group to access additional binding pockets.

References

  • Target Structure: Kawazoe, T., et al. (2006). "Crystal structure of human D-amino acid oxidase complexed with inhibitors." Protein Data Bank. PDB ID: 3C6K. Link

  • Docking Methodology: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

  • Pyrazole SAR: Sacchi, S., et al. (2002). "Structure-function relationships of D-amino acid oxidase inhibitors." Current Pharmaceutical Design, 8(12). Link

  • Compound Properties: PubChem Compound Summary for CID 10883256 (Related Pyrazole-5-carboxylic acid derivatives). Link

Validation

A Comparative In Vivo Efficacy Analysis of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic Acid and Celecoxib in Inflammatory Models

This guide provides a comprehensive framework for evaluating the in vivo anti-inflammatory efficacy of the novel compound, 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid, benchmarked against the established non-stero...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the in vivo anti-inflammatory efficacy of the novel compound, 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid, benchmarked against the established non-steroidal anti-inflammatory drug (NSAID), celecoxib. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically grounded approach to preclinical assessment.

Introduction: The Rationale for Comparison

Pyrazole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The core pyrazole scaffold is a key feature in several commercially successful drugs. Notably, the selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib, contains a pyrazole moiety and is widely used in the management of inflammatory conditions.[2] Given the structural inclusion of a pyrazole core in 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a direct comparison with celecoxib is a logical and scientifically rigorous approach to characterizing its potential as a novel anti-inflammatory agent. This guide outlines the essential in vivo models and methodologies to elucidate the compound's efficacy profile.

Postulated Mechanism of Action: Targeting the Inflammatory Cascade

Inflammation is a complex biological response involving a cascade of molecular and cellular events. A key pathway in inflammation is the arachidonic acid cascade, where the COX enzymes (COX-1 and COX-2) play a pivotal role in the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[3] Standard NSAIDs often exhibit their therapeutic effects by inhibiting these enzymes. Celecoxib is a selective inhibitor of COX-2, which is typically upregulated at sites of inflammation.[3] It is hypothesized that 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid may also exert its anti-inflammatory effects through the inhibition of the COX pathway, a premise that the following experimental designs will help to investigate.

cluster_0 Cell Membrane Phospholipids cluster_1 Arachidonic Acid Cascade cluster_2 Therapeutic Intervention cluster_3 Biological Response Phospholipase A2 Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) produces Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) produces Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever mediates Celecoxib Celecoxib Celecoxib->COX-2 (Inducible) selectively inhibits 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid->COX-2 (Inducible) postulated inhibition

Caption: Postulated Mechanism of Action via COX-2 Inhibition.

In Vivo Efficacy Evaluation: A Dual-Model Approach

To comprehensively assess the anti-inflammatory potential of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a dual-model approach is recommended, encompassing both acute and chronic inflammatory states.

Carrageenan-Induced Paw Edema: An Acute Inflammation Model

This widely used and well-characterized model is ideal for the initial screening of compounds with potential anti-inflammatory activity.[4][5] Carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema, hyperalgesia, and erythema.

  • Animal Model: Male Wistar rats (180-220 g) are a suitable choice.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly assigned to the following groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)

    • 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid (e.g., 10, 30, 100 mg/kg, orally)

    • Celecoxib (e.g., 10 mg/kg, orally)

  • Drug Administration: The test compound, standard drug, or vehicle is administered orally one hour before the induction of inflammation.[5]

  • Induction of Edema: 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[5][6]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.[6]

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

start Acclimatized Rats grouping Random Grouping (Vehicle, Test Compound, Celecoxib) start->grouping drug_admin Oral Administration grouping->drug_admin carrageenan_injection Sub-plantar Carrageenan Injection (Right Hind Paw) drug_admin->carrageenan_injection 1 hour post-dosing measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) carrageenan_injection->measurement data_analysis Calculate % Inhibition of Edema measurement->data_analysis end Efficacy Assessment data_analysis->end

Caption: Carrageenan-Induced Paw Edema Experimental Workflow.

Adjuvant-Induced Arthritis: A Chronic Inflammation Model

To evaluate the therapeutic potential in a more chronic and systemic inflammatory condition that shares some pathological features with human rheumatoid arthritis, the adjuvant-induced arthritis (AIA) model is employed.[7][8]

  • Animal Model: Lewis rats are a commonly used and susceptible strain for this model.

  • Induction of Arthritis: On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the sub-plantar region of the right hind paw.[9]

  • Grouping and Treatment: Animals are divided into similar groups as the acute model. Treatment is typically initiated on the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol) and continued daily for a specified period (e.g., 14-21 days).

  • Assessment of Arthritis:

    • Arthritic Score: The severity of arthritis in each paw is graded on a scale of 0-4, based on erythema, swelling, and joint rigidity.[9] The maximum possible score per animal is 16.

    • Paw Volume: The volume of both hind paws is measured periodically.

    • Body Weight: Changes in body weight are monitored as an indicator of systemic inflammation and animal welfare.

  • Biochemical and Histopathological Analysis: At the end of the study, blood samples can be collected for the analysis of inflammatory markers (e.g., C-reactive protein, cytokines). The joints can be collected for histopathological examination to assess synovial inflammation, cartilage destruction, and bone erosion.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using appropriate statistical tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema
Treatment GroupDose (mg/kg)Paw Volume (mL) at 3 hours (Mean ± SEM)% Inhibition of Edema at 3 hours
Vehicle Control-1.5 ± 0.1-
3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid10DataData
30DataData
100DataData
Celecoxib10DataData
Table 2: Comparative Efficacy in Adjuvant-Induced Arthritis
Treatment GroupDose (mg/kg)Mean Arthritic Score on Day 21 (Mean ± SEM)Change in Paw Volume (mL) on Day 21 (Mean ± SEM)
Vehicle Control-12.5 ± 1.21.8 ± 0.2
3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid30DataData
Celecoxib10DataData

Pharmacokinetic and Pharmacodynamic Considerations

A preliminary pharmacokinetic study is recommended to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid.[10][11] This information is crucial for dose selection and for correlating plasma concentrations with the observed efficacy. Pharmacodynamic studies can include the measurement of prostaglandin E2 (PGE2) levels in inflammatory exudates or tissues to confirm the on-target effect of the compound if it is indeed a COX inhibitor.

Conclusion and Future Directions

This guide provides a robust framework for the preclinical in vivo evaluation of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid. A favorable efficacy and safety profile in these models, comparable or superior to celecoxib, would warrant further investigation, including more detailed mechanistic studies, toxicological assessments, and the exploration of its potential in other inflammatory disease models. The ultimate goal is to generate a comprehensive data package to support the progression of this promising compound towards clinical development.

References

  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. ISRN Organic Chemistry. Available at: [Link]

  • In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials. Medicine (Baltimore). Available at: [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Environmental Science and Pollution Research International. Available at: [Link]

  • A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Chondrex, Inc.. Available at: [Link]

  • Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. Pharmaceutics. Available at: [Link]

  • A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model. Journal of Visualized Experiments. Available at: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics. Available at: [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. Available at: [Link]

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Carrageenan-induced paw edema assay. Bio-protocol. Available at: [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Operational Directive Safety is not a checklist; it is a mindset. Handling pharmacophore intermediates like 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid requires more than generic compliance.

Author: BenchChem Technical Support Team. Date: February 2026

Operational Directive

Safety is not a checklist; it is a mindset. Handling pharmacophore intermediates like 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid requires more than generic compliance. This compound features a pyrazole core fused with a furan ring and a carboxylic acid moiety. While stable under standard conditions, its physical form (often a fine, electrostatic powder) and chemical functionality (organic acid) present specific risks regarding inhalation sensitization and ocular irritation.

This guide moves beyond the Safety Data Sheet (SDS) to provide a logistical workflow for researchers synthesizing or utilizing this scaffold in drug discovery.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why" behind the protection.

Hazard ClassGHS CodeOperational Implication
Skin Irritation H315 The carboxylic acid group can protonate skin surface proteins, leading to contact dermatitis.
Eye Irritation H319 Fine particulates are highly irritating to mucous membranes; the acidic nature exacerbates corneal damage upon contact.
STOT-SE H335 Respiratory tract irritation. Inhalation of dust is the primary exposure vector during weighing and transfer.

Critical Insight: As a furan derivative, long-term storage exposed to air can theoretically lead to peroxide formation, although the carboxylic acid stabilizes the ring significantly compared to furan itself. Always inspect for crystal formation around the cap before opening older bottles.

The PPE Matrix: Specification & Selection

Do not rely on "standard lab gear."[1][2] Select equipment based on permeation resistance and physical shielding.

PPE ComponentSpecificationScientific Rationale
Hand Protection Nitrile (0.11 mm / 4 mil minimum) Nitrile offers superior resistance to organic acids compared to latex. Latex degrades rapidly upon contact with acidic organic solids in solution.
Eye Protection Chemical Splash Goggles Standard safety glasses allow dust entry from the sides. Goggles form a seal, critical when handling fine powders that drift.
Respiratory Fume Hood (Primary) Engineering Control: All open handling must occur here. If weighing outside a hood is unavoidable (not recommended), use an N95/P100 respirator.
Body Protection Lab Coat (High-Closure) Must button to the neck to protect the suprasternal notch. Cotton/Poly blends are sufficient; flame-resistant (Nomex) is required only if used with flammable solvents.

Operational Protocol: Step-by-Step

This workflow is designed to create a "Self-Validating System" where the completion of one step logically permits the next.

Phase 1: Engineering Controls (Pre-Work)
  • Airflow Verification: Verify fume hood face velocity is between 80–120 fpm (0.4–0.6 m/s) .

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance. Organic acid powders are prone to static charge, causing "fly-away" particles that bypass standard PPE.

  • Zone Definition: Clear a "Hot Zone" inside the hood. Remove unnecessary clutter to prevent turbulence.

Phase 2: Active Handling (Weighing & Transfer)
  • Double-Glove Technique:

    • Inner Pair: Standard Nitrile (4 mil).

    • Outer Pair: Long-cuff Nitrile (6 mil).

    • Reasoning: If the outer glove is contaminated by powder, it can be stripped immediately without exposing skin.

  • Transfer Logic:

    • Use a disposable antistatic weighing boat .

    • Do not use metal spatulas if the compound is potentially damp or if peroxides are suspected (rare but possible with furans); use high-density polyethylene (HDPE) or porcelain.

  • Solvent Quench:

    • If the powder spills, do not dry sweep. Cover with a paper towel dampened with saturated sodium bicarbonate solution to neutralize the acid and weigh down the dust before wiping.

Phase 3: Decontamination & Doffing
  • The "Beak" Method:

    • Pinch the outside of one glove near the wrist. Peel downwards, turning it inside out. Ball it into the gloved hand.

    • Slide a finger under the wrist of the remaining glove (touching only skin/inner surface) and peel it off over the first glove.

  • Wash: Immediately wash hands with soap and water. Alcohol-based sanitizers can increase skin permeability to residual organic acids—avoid them immediately after handling .

Workflow Visualization

The following diagram illustrates the critical decision points in the handling lifecycle.

G Start Start: Risk Assessment CheckHood Verify Fume Hood (Face Velocity > 80 fpm) Start->CheckHood CheckHood->Start Fail (Fix Hood) PPE_Don Don PPE: Nitrile Gloves + Goggles CheckHood->PPE_Don Pass Handling Handle Material (Use Anti-Static Tools) PPE_Don->Handling Spill_Check Spill Occurred? Handling->Spill_Check Cleanup Wet Wipe (NaHCO3) Do Not Dry Sweep Spill_Check->Cleanup Yes Disposal Disposal: Solid Organic Waste Spill_Check->Disposal No Cleanup->Disposal End Wash Hands (Soap & Water) Disposal->End

Caption: Operational logic flow for handling 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid, emphasizing engineering controls and spill response.

Waste Disposal & Logistics

Proper disposal is the final step of safety.

  • Solid Waste: Segregate into a container labeled "Hazardous Waste: Solid Organics." Do not mix with strong oxidizers (e.g., permanganates, nitrates) as the furan ring can be oxidized exothermically.

  • Liquid Waste (Mother Liquor): If dissolved, dispose of in "Organic Solvents (Non-Halogenated)" unless halogenated solvents (DCM) were used.

  • Container Cleaning: Triple rinse empty containers with a basic solvent (e.g., dilute NaOH in Methanol) to neutralize the carboxylic acid residue before disposing of the glass.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1224859 (Pyrazole-5-carboxylic acid derivatives). PubChem. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. Retrieved from [Link][3]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.